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  • Product: 4H-Pyrazino[1,2-b]isoquinolin-4-one
  • CAS: 821811-77-2

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Pyrazino[1,2-b]isoquinoline Scaffold

An In-depth Technical Guide to the Synthesis of the 4H-Pyrazino[1,2-b]isoquinolin-4-one Core Executive Summary The 4H-Pyrazino[1,2-b]isoquinolin-4-one scaffold represents a privileged heterocyclic system of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of the 4H-Pyrazino[1,2-b]isoquinolin-4-one Core

Executive Summary

The 4H-Pyrazino[1,2-b]isoquinolin-4-one scaffold represents a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Derivatives of this core have demonstrated notable biological activities, including promising cytostatic and cytotoxic properties against various cancer cell lines.[1][2] This guide provides a comprehensive technical overview for researchers and scientists on the principal synthetic strategies for constructing this valuable tricyclic framework. We will explore both classical and modern synthetic routes, delving into the mechanistic underpinnings of key reactions, providing detailed experimental protocols, and offering a comparative analysis to inform methodological choices in a research and development context. The discussion emphasizes the causality behind experimental design, grounded in authoritative literature to ensure scientific integrity and reproducibility.

The fusion of pyrazine and isoquinoline ring systems creates a unique topographical and electronic structure that is conducive to interactions with various biological targets. The 4H-Pyrazino[1,2-b]isoquinolin-4-one core, in particular, has been identified as a key pharmacophore in the development of novel antitumor agents.[1] Studies have shown that compounds incorporating this structure can induce apoptosis and affect cell cycle progression, making them attractive candidates for further investigation in oncology.[1][2] The strategic importance of this scaffold necessitates robust and versatile synthetic methodologies to enable the exploration of structure-activity relationships (SAR) and the development of potential clinical candidates.

Caption: The core chemical structure of 4H-Pyrazino[1,2-b]isoquinolin-4-one.

Retrosynthetic Analysis: Key Strategic Disconnections

The construction of the 4H-Pyrazino[1,2-b]isoquinolin-4-one core can be approached through several distinct retrosynthetic pathways. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials. Two primary disconnections define the major synthetic paradigms:

  • Strategy A (Sequential Annulation): This approach involves the disconnection of the pyrazinone ring from a pre-existing isoquinoline or tetrahydroisoquinoline precursor. This is a classical and highly versatile strategy that leverages well-established isoquinoline syntheses.

  • Strategy B (Convergent Assembly): This modern approach involves disconnecting the tricyclic system at multiple points, leading back to acyclic precursors that can be assembled in a convergent manner, often through multicomponent reactions. This strategy excels in efficiency and step economy.

Retrosynthesis Target 4H-Pyrazino[1,2-b]isoquinolin-4-one StrategyA Strategy A: Sequential Annulation Target->StrategyA Disconnect Pyrazinone Ring StrategyB Strategy B: Convergent Assembly Target->StrategyB Disconnect Multiple Bonds PrecursorA Tetrahydroisoquinoline Derivative StrategyA->PrecursorA leads to PrecursorB Acyclic Ugi Adduct StrategyB->PrecursorB leads to Isoquinoline Isoquinoline Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler) PrecursorA->Isoquinoline requires Ugi_Reaction Ugi Four-Component Reaction PrecursorB->Ugi_Reaction formed via

Caption: Key retrosynthetic disconnections for the target scaffold.

Strategy I: Sequential Annulation via Isoquinoline Precursors

This classical route relies on the initial synthesis of a substituted isoquinoline or, more commonly, a tetrahydroisoquinoline intermediate, followed by the construction of the pyrazinone ring.

Foundational Synthesis of the Isoquinoline Core

The success of the sequential strategy hinges on the efficient preparation of the isoquinoline nucleus. Two venerable reactions are central to this task: the Bischler-Napieralski and Pictet-Spengler reactions.

  • Bischler-Napieralski Reaction: This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[3] It is an electrophilic aromatic substitution that requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[4] The mechanism is believed to proceed through a nitrilium ion intermediate.[4] The choice of condensing agent and solvent is critical; for electron-deficient aromatic rings, a stronger system like P₂O₅ in refluxing POCl₃ is often necessary.[3] The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines or used directly in subsequent steps.

  • Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions.[5][6] It is a special case of the Mannich reaction, where an initially formed Schiff base or iminium ion undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.[7] The reaction is particularly effective when the aromatic ring is activated by electron-donating groups.[7] This method is foundational in the synthesis of numerous isoquinoline alkaloids and their analogs.

Annulation of the Pyrazinone Ring

Once the tetrahydroisoquinoline precursor is obtained, typically as a 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid or a related derivative, the pyrazinone ring can be constructed. This is generally achieved by coupling the isoquinoline's secondary amine with a suitable N-protected amino acid (e.g., Boc-glycine) using standard peptide coupling reagents, followed by deprotection and intramolecular cyclization via amide bond formation. The final oxidation step yields the aromatic 4H-Pyrazino[1,2-b]isoquinolin-4-one core.

Strategy II: The Ugi/Heck Convergent Approach

A more contemporary and highly efficient route employs a multicomponent reaction to rapidly assemble a complex acyclic intermediate, which is then cyclized to form the tricyclic core. A practical and effective example of this is a three-step protocol involving an Ugi four-component reaction followed by an intramolecular Heck cyclization.[2][8]

This strategy offers significant advantages in terms of atom and step economy, allowing for the rapid generation of molecular diversity from simple, readily available starting materials.

Ugi_Heck_Workflow Start Aldehyde + Amine + Isocyanide + Carboxylic Acid Ugi Ugi Four-Component Reaction Start->Ugi Adduct Acyclic Ugi Adduct Ugi->Adduct One-Pot Assembly Heck Intramolecular Heck Cyclization (Pd-Catalyzed) Adduct->Heck Product Decorated Pyrazino[1,2-b]isoquinoline System Heck->Product Forms Tricyclic Core

Caption: Workflow for the convergent Ugi/Heck synthesis strategy.

The key to this approach is the careful design of the Ugi components. Typically, a 2-bromobenzylamine derivative serves as the amine component, and an α,β-unsaturated carboxylic acid is used. The resulting Ugi adduct contains all the necessary atoms and functional groups, perfectly positioned for the subsequent palladium-catalyzed intramolecular Heck reaction, which forms the isoquinolinone portion of the molecule in a 6-endo cyclization process.[8]

Quantitative Data and Comparative Analysis

The choice of synthetic route depends heavily on the specific research goals, such as library synthesis versus large-scale production. Below is a comparative summary of the strategies.

FeatureStrategy I (Sequential Annulation)Strategy II (Convergent Ugi/Heck)
Overall Approach Linear, step-wise constructionConvergent, multicomponent assembly
Step Economy Lower; typically more synthetic stepsHigher; complex core formed in fewer steps[8]
Substrate Scope Broad, leverages well-known chemistryBroad, diversity from four variable inputs[2]
Reaction Conditions Can be harsh (e.g., refluxing POCl₃)[3][4]Generally milder (e.g., Pd-catalyzed coupling)[8]
Ideal Application Synthesis of specific, complex natural product analogsRapid library synthesis, diversity-oriented synthesis
Key Reactions Bischler-Napieralski, Pictet-SpenglerUgi Four-Component, Heck Cyclization

Detailed Experimental Protocol: Ugi/Heck Synthesis

This protocol is adapted from the practical three-step synthesis of the pyrazino[1,2-b]isoquinoline ring system.[8]

Step 1: Synthesis of the Ugi Adduct

  • To a solution of 2-bromobenzylamine (1.0 eq.) in methanol (0.2 M), add the aldehyde (1.0 eq.) and the α,β-unsaturated carboxylic acid (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.1 eq.) to the reaction mixture.

  • Seal the reaction vessel and stir at room temperature for 48 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure Ugi adduct.

Step 2: Intramolecular Heck Cyclization

  • In a reaction vessel, dissolve the Ugi adduct (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.1 M).

  • Add a palladium catalyst, such as Pd(OAc)₂ (10 mol%), and a suitable ligand, such as PPh₃ (20 mol%).

  • Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 4H-Pyrazino[1,2-b]isoquinolin-4-one derivative.

Trustworthiness and Validation: This protocol describes a self-validating system. The success of each step can be rigorously confirmed using standard analytical techniques. The Ugi adduct's structure can be verified by ¹H NMR, ¹³C NMR, and HRMS before proceeding. Similarly, the final cyclized product's identity and purity must be confirmed by spectroscopic analysis, ensuring that the desired transformation has occurred as intended.

Conclusion and Future Outlook

The synthesis of the 4H-Pyrazino[1,2-b]isoquinolin-4-one core can be accomplished through multiple effective strategies. Classical methods, rooted in foundational reactions like the Bischler-Napieralski and Pictet-Spengler, offer robust and predictable pathways, particularly for analogs based on complex isoquinoline precursors. In contrast, modern convergent approaches, exemplified by the Ugi/Heck strategy, provide unparalleled efficiency for generating diverse libraries of compounds for high-throughput screening and SAR studies.[2][8] The continued development of novel catalytic systems and multicomponent reactions will undoubtedly lead to even more elegant and efficient syntheses of this important heterocyclic scaffold, accelerating the discovery of new therapeutic agents for a range of diseases.

References

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Reddy, T. J., et al. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 63(23), 8263–8273. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 8(26), 5901–5904. [Link]

  • Shirvan, Z. K., & Vessally, E. (2020). Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Zenodo. [Link]

  • Bautista-Hernández, C., et al. (2016). Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system. Organic & Biomolecular Chemistry, 14(20), 4663-4672. [Link]

  • Benites, J., et al. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. Bioorganic & Medicinal Chemistry, 16(19), 9065-9078. [Link]

  • Mukhina, N. A., et al. (1985). [Synthesis, anthelmintic activity and acute toxicity of an isoquinoline pyrazine derivative (2-acyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino [2,1-a]isoquinolin-4-ones]. Meditsinskaia Parazitologiia i Parazitarnye Bolezni, (5), 48-51. [Link]

  • Germán, V. Pictet Spengler synthesis of isoquinoline. [Link]

  • Benites, J., et al. (2008). Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. ResearchGate. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • PubChem. 4H-Pyrazino[1,2-b]isoquinoline. [Link]

  • Parida, K. M., et al. Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press & Assessment. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4H-Pyrazino[1,2-b]isoquinolin-4-one and Its Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The 4H-Pyrazino[1,2-b]isoquinolin-4-one scaffold is a compelling heterocyclic system that has garnered significant attention in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-Pyrazino[1,2-b]isoquinolin-4-one scaffold is a compelling heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique tricyclic structure, which incorporates both pyrazine and isoquinoline moieties, serves as a foundation for a diverse range of derivatives with pronounced biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this important class of compounds. While specific experimental data for the unsubstituted parent molecule is limited in the current literature, this document synthesizes available information from key derivatives to provide a thorough understanding of the core scaffold's characteristics. We will delve into the synthetic routes, spectroscopic signatures, and the structure-activity relationships that are crucial for the rational design of novel therapeutics based on this privileged framework.

Introduction to the 4H-Pyrazino[1,2-b]isoquinolin-4-one Scaffold

The 4H-Pyrazino[1,2-b]isoquinolin-4-one core is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₈N₂O. The structure consists of a pyrazinone ring fused to an isoquinoline system. The IUPAC name for the parent compound is 4H-Pyrazino[1,2-b]isoquinolin-4-one.

Caption: Chemical structure of the 4H-Pyrazino[1,2-b]isoquinolin-4-one core.

This scaffold is of particular interest to drug discovery programs due to the demonstrated biological activity of its derivatives, which include potent cytostatic and cytotoxic agents.[1][2][3] The planarity of the aromatic system and the presence of nitrogen atoms as hydrogen bond acceptors, along with the carbonyl group, provide multiple points for interaction with biological targets.

Synthesis of the Pyrazino[1,2-b]isoquinoline Ring System

The synthesis of the pyrazino[1,2-b]isoquinoline ring system can be achieved through various strategies. A practical and versatile three-step protocol has been reported which allows for the creation of a diverse range of derivatives.[4] This approach typically involves a one-pot parallel cyclization process, followed by a Heck cyclization.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for obtaining pyrazino[1,2-b]isoquinoline derivatives. The specific reagents and conditions can be modified to produce a variety of substituted analogs.

Synthesis_Workflow A Starting Materials (e.g., Isoquinoline derivatives, Amino acids) B One-Pot Parallel Cyclization A->B Multicomponent Reaction C Ugi Adducts B->C D 6-endo Heck Cyclization C->D Palladium Catalysis E Pyrazino[1,2-b]isoquinoline Derivatives D->E Mechanism_of_Action A Pyrazino[1,2-b]isoquinolin-4-one Derivative (e.g., 1b) B Degradation of G2/M Checkpoint Proteins (cdc2, Cyclin B1, Wee1) A->B Promotes C Cell Cycle Arrest at G2/M B->C Leads to D Apoptosis C->D Induces

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Pyrazino[1,2-b]isoquinolines

Foreword: Decoding a Privileged Scaffold The pyrazino[1,2-b]isoquinoline core represents a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, tricyclic structure is a recurring motif in compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Decoding a Privileged Scaffold

The pyrazino[1,2-b]isoquinoline core represents a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, tricyclic structure is a recurring motif in compounds exhibiting significant biological activities, including cytotoxic and antitumor properties.[1][2][3][4] The precise substitution pattern on this core dictates its function, making unambiguous structural confirmation paramount for advancing research and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of this important class of N-heterocycles. We will move beyond mere data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Foundation: Understanding the Core Structure

Before delving into spectroscopic data, it is essential to be familiar with the fundamental pyrazino[1,2-b]isoquinoline structure and its IUPAC numbering system. All spectroscopic assignments are made in reference to this framework.

cluster_0 Pyrazino[1,2-b]isoquinoline Core cluster_1 IUPAC Numbering core numbered

Caption: Pyrazino[1,2-b]isoquinoline core and IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For pyrazino[1,2-b]isoquinoline derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments provides a complete structural map.

Expertise & Experience: Beyond the Spectrum

The choice of NMR experiment is dictated by molecular complexity. While a simple ¹H NMR might suffice for a known, unsubstituted core, any novel derivative demands a full suite of experiments. The causality is clear: ¹H NMR provides proton counts and proximities (via coupling), ¹³C NMR reveals the carbon backbone, and 2D NMR (like COSY and HSQC/HMBC) connects these two datasets unambiguously. Anomalous effects, such as the extreme line broadening sometimes seen in related dihydroisoquinoline systems, can indicate slow conformational changes or equilibria and should not be dismissed as poor shimming.[5]

¹H and ¹³C NMR: Assigning the Core

The chemical shifts are highly dependent on the electronic environment. The aromatic protons on the isoquinoline portion typically appear downfield (δ 7.0-8.5 ppm) due to aromatic ring currents. Protons on the pyrazine ring will have their shifts influenced by the nitrogen atoms and any adjacent substituents. For saturated or partially saturated pyrazine rings (e.g., in pyrazino[1,2-b]isoquinoline-diones), the aliphatic protons will appear upfield.

Table 1: Typical NMR Chemical Shift Ranges

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale
Aromatic C-H 7.0 - 8.5 110 - 140 Located in the deshielding region of the aromatic ring current.
Olefinic C-H 5.5 - 7.0 100 - 150 Chemical shift is dependent on conjugation and substituents.
Aliphatic C-H (adjacent to N) 3.0 - 4.5 40 - 65 The electronegative nitrogen atom deshields adjacent protons and carbons.
Aliphatic C-H (other) 1.5 - 3.0 20 - 40 Standard aliphatic region.
Quaternary Aromatic/Olefinic C - 120 - 160 No attached protons; identified by HMBC and ¹³C NMR.

| Carbonyl C=O | - | 160 - 180 | Highly deshielded due to the electronegativity of oxygen.[6] |

Note: These are general ranges. Actual values depend heavily on substitution and solvent.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified pyrazino[1,2-b]isoquinoline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., N-H).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • COSY (Correlation Spectroscopy) - to identify H-H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) - to identify direct C-H connections.

    • HMBC (Heteronuclear Multiple Bond Correlation) - to identify long-range (2-3 bond) C-H connections, which are crucial for linking different fragments of the molecule.

  • Data Processing & Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and use the 2D spectra to build the molecular structure piece by piece.

cluster_workflow NMR Characterization Workflow A Purified Compound B Dissolve in Deuterated Solvent A->B C Acquire 1D Spectra (¹H, ¹³C) B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D Ambiguity? E Process & Analyze Data D->E F Assign Resonances E->F G Confirm Structure F->G

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming the Formula and More

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a primary check of its identity.

Trustworthiness: The Self-Validating System

High-Resolution Mass Spectrometry (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it allows for the calculation of a unique elemental formula.[6][7] For a pyrazino[1,2-b]isoquinoline derivative, the expected mass must contain the requisite number of nitrogen atoms. The presence of a strong molecular ion peak ([M+H]⁺ or [M]⁺˙) whose measured mass matches the calculated mass to within 5 ppm provides extremely high confidence in the assigned formula.

Fragmentation Analysis

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS) experiments can provide structural information. While fragmentation is complex, some general pathways can be anticipated:

  • Loss of Substituents: The most labile groups will fragment first.

  • Ring Cleavage: The pyrazine ring may undergo cleavage.

  • Retro-Diels-Alder (RDA) reactions: If the pyrazine ring is not fully aromatic, RDA fragmentation is a possibility.

The mass spectrum of the parent isoquinoline shows a stable molecular ion, indicating the aromatic system's stability.[8] Similar stability is expected for the pyrazino[1,2-b]isoquinoline core, with fragmentation often being driven by the substituents.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source.

  • Analysis: Inject the sample. The LC separates the compound from any minor impurities. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

  • Formula Determination: Use the instrument software to determine the accurate mass of the molecular ion peak and calculate the corresponding elemental formula.

M [M+H]⁺ Pyrazino[1,2-b]isoquinoline Derivative F1 [M+H - R₁]⁺ M->F1 Loss of R₁ F2 [M+H - R₂]⁺ M->F2 Loss of R₂ F3 Core Fragment F1->F3 Further Fragmentation F2->F3 Further Fragmentation

Caption: A generalized fragmentation pathway in mass spectrometry.

UV-Vis and Fluorescence Spectroscopy: Probing Electronic Properties

These techniques provide insights into the electronic structure and photophysical behavior of the molecule, which is critical for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes.[9][10]

UV-Vis Absorption Spectroscopy

Pyrazino[1,2-b]isoquinolines, being extended π-conjugated systems, are expected to absorb UV and potentially visible light. The spectra typically show intense bands corresponding to π→π* transitions and possibly weaker, longer-wavelength bands from n→π* transitions originating from the nitrogen lone pairs.

The position of the maximum absorption (λ_max) is sensitive to both substituents and solvent polarity.

  • Electron-donating groups or increased solvent polarity often lead to a bathochromic (red) shift (shift to longer wavelength).[11]

  • Electron-withdrawing groups can cause either a red or hypsochromic (blue) shift depending on their position.

Fluorescence Spectroscopy

Many related N-heterocyclic systems, such as pyrazolines and quinolines, are known to be fluorescent.[10][11][12] The pyrazino[1,2-b]isoquinoline core is often emissive, though the fluorescence quantum yield (a measure of emission efficiency) can vary dramatically.

  • Structural Rigidity: The fused ring system promotes fluorescence by reducing non-radiative decay pathways.

  • Solvent Effects: Fluorescence can be quenched in polar solvents.[9]

  • Protonation: Protonation of the nitrogen atoms can significantly enhance fluorescence intensity.[12]

Experimental Protocol: Photophysical Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., hexane, THF, acetonitrile) in a quartz cuvette.

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning from ~200 nm to 600 nm.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its main absorption maximum (λ_max). Record the emission spectrum. The emission wavelength will always be longer than the excitation wavelength (Stokes shift).

  • Quantum Yield (Optional): To measure the fluorescence quantum yield, a known standard (e.g., quinine sulfate) is used for comparison.[11]

S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence S1->S0 Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating absorption and fluorescence.

Integrated Analysis: A Holistic Approach

No single technique tells the whole story. True confidence in structural assignment comes from the convergence of data from multiple orthogonal techniques.

center Proposed Structure NMR NMR (¹H, ¹³C, 2D) center->NMR Connectivity H/C Framework MS HRMS center->MS Elemental Composition UV UV-Vis & Fluorescence center->UV Electronic Properties IR IR center->IR Functional Groups

Caption: An integrated workflow for spectroscopic characterization.

A newly synthesized compound first undergoes HRMS analysis to confirm its elemental formula. Concurrently, IR spectroscopy can confirm the presence or absence of key functional groups (e.g., a C=O stretch around 1650-1700 cm⁻¹ for dione derivatives).[6] With the formula confirmed, a full suite of NMR experiments is performed to assemble the atomic connectivity map. Finally, UV-Vis and fluorescence spectroscopy are used to characterize the compound's photophysical properties, which may be crucial for its intended application. Each piece of data must be consistent with the others and with the proposed structure.

Conclusion

The spectroscopic characterization of pyrazino[1,2-b]isoquinolines is a multi-faceted process that relies on the synergistic application of NMR, mass spectrometry, and optical spectroscopy. By understanding the principles behind each technique and adopting an integrated workflow, researchers can confidently elucidate the structures of novel derivatives, paving the way for advancements in medicine and material science. This guide serves as a foundational resource, empowering scientists to move from routine analysis to insightful structural validation.

References

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  • Lagisetty, P., et al. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system - Supplementary Information. RSC.org. Available at: [Link]

  • ResearchGate. (2008). Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. ResearchGate. Available at: [Link]

  • Avendaño, C., et al. (2007). Synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, 1-(3-isoquinolyl)isoquinolines, and 6,15-iminoisoquino[3,2-b]-3-benzazocines. PubMed. Available at: [Link]

  • Ferreira, D., et al. (2021). Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones. Molecules. Available at: [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Kaka, K. F., et al. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. International Journal of Engineering and Advanced Technology. Available at: [Link]

  • ResearchGate. (2020). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). ResearchGate. Available at: [Link]

  • Sfecci, E., et al. (2020). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazino[1,2-b]isoquinoline. PubChem Compound Database. Available at: [Link]

  • Wang, J., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules. Available at: [Link]

  • ResearchGate. (2020). The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c) benzo[h]quinoline. ResearchGate. Available at: [Link]

  • Saito, R., et al. (2007). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF 2,5-BIS(BENZOAZOL-2-YL)PYRAZINES. HETEROCYCLES. Available at: [Link]

  • ResearchGate. (2014). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). Synthesis, Separation and UV/Vis Spectroscopy of Pyrazino‐quinoxalino‐porphyrazine Macrocycles. ResearchGate. Available at: [Link]

  • Nitek, W., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn 2+ Cations. Molecules. Available at: [Link]

  • Lozano, A. I., et al. (2021). Key spectroscopic features of pyrazine lowest-lying 1B1u and 1B2u states. Chemical Physics. Available at: [Link]

  • Shkir, M., et al. (2020). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research. Available at: [Link]

  • Harris, R. L. N., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research. Available at: [Link]

  • El-Malah, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. Available at: [Link]

  • Lehman, A. M., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline UV/Visible Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Nitek, W., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4H-Pyrazino[1,2-b]isoquinolin-4-one

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4H-Pyrazino[1,2-b]isoquinolin-4-one, a heterocyclic compound of interest to researchers in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4H-Pyrazino[1,2-b]isoquinolin-4-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.[1][2][3] Given the structural complexity and the nuanced electronic environments within the molecule, a thorough understanding of its NMR spectral characteristics is paramount for its unambiguous identification and for elucidating its role in various chemical and biological processes.

This document moves beyond a mere listing of spectral data. It delves into the rationale behind the expected chemical shifts and coupling constants, drawing upon foundational principles of NMR spectroscopy and comparative data from related heterocyclic systems such as quinoline, isoquinoline, and pyrazine derivatives.[4][5][6] The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of this and structurally similar compounds.

The Structural and Electronic Landscape of 4H-Pyrazino[1,2-b]isoquinolin-4-one

The 4H-Pyrazino[1,2-b]isoquinolin-4-one scaffold is a fused tricyclic system, integrating an isoquinoline moiety with a pyrazinone ring. This fusion creates a unique electronic architecture that dictates the magnetic environment of each proton and carbon nucleus, and thus their respective NMR signatures. The isoquinoline portion contributes an aromatic benzene ring and a pyridine-like ring, while the pyrazinone ring introduces additional nitrogen atoms and a carbonyl group, all of which exert significant electronic effects.[5][7]

The nitrogen atoms, being electronegative, generally deshield adjacent protons and carbons, shifting their resonances downfield (to higher ppm values).[8][9] Conversely, the electron-rich benzene ring will have protons and carbons at relatively higher fields compared to the more electron-deficient pyrazine and pyridine-like rings. The carbonyl group in the pyrazinone ring will strongly deshield the adjacent carbon atom. Understanding these fundamental electronic influences is the first step in a successful spectral interpretation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4H-Pyrazino[1,2-b]isoquinolin-4-one is expected to exhibit a series of distinct signals, primarily in the aromatic region (7.0-9.0 ppm), with some protons potentially shifted further downfield due to the influence of the nitrogen atoms. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the key protons in the molecule. These predictions are based on established data for isoquinoline and pyrazine derivatives.[5][6][8]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)Rationale
H-18.0 - 8.2Singlet-Located on the pyrazine ring, adjacent to a nitrogen atom, leading to significant deshielding.
H-27.6 - 7.8Singlet-Also on the pyrazine ring, but further from the carbonyl group than H-1.
H-68.8 - 9.2Doublet5.0 - 6.0Part of the isoquinoline's pyridine-like ring, adjacent to a nitrogen atom, resulting in a downfield shift. Coupled to H-7.[5]
H-77.5 - 7.7Doublet5.0 - 6.0Coupled to H-6.
H-87.8 - 8.0Doublet7.0 - 8.0Part of the benzene ring of the isoquinoline moiety. Coupled to H-9.
H-97.6 - 7.8Triplet7.0 - 8.0Coupled to H-8 and H-10.
H-107.7 - 7.9Triplet7.0 - 8.0Coupled to H-9 and H-11.
H-118.1 - 8.3Doublet7.0 - 8.0Deshielded due to its proximity to the fused ring system. Coupled to H-10.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 4H-Pyrazino[1,2-b]isoquinolin-4-one will provide a count of the unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the carbonyl group, as well as the aromaticity of the rings.[4][8]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-1130 - 135Aromatic carbon in the pyrazine ring.
C-2125 - 130Aromatic carbon in the pyrazine ring.
C-4 (C=O)158 - 162Carbonyl carbon, significantly deshielded.
C-4a145 - 150Bridgehead carbon, part of both the pyrazine and isoquinoline rings.
C-6148 - 152Part of the pyridine-like ring, adjacent to nitrogen.[4][5]
C-7120 - 125Aromatic carbon in the isoquinoline moiety.
C-7a135 - 140Bridgehead carbon.
C-8128 - 132Aromatic carbon in the benzene ring.
C-9126 - 130Aromatic carbon in the benzene ring.
C-10127 - 131Aromatic carbon in the benzene ring.
C-11129 - 133Aromatic carbon in the benzene ring.
C-11a130 - 135Bridgehead carbon.
C-11b140 - 145Bridgehead carbon, adjacent to nitrogen.

Experimental Protocols

A robust and reproducible experimental setup is crucial for obtaining high-quality NMR data. The following is a detailed, step-by-step methodology for the NMR analysis of 4H-Pyrazino[1,2-b]isoquinolin-4-one.

I. Sample Preparation
  • Sample Purity: Ensure the sample of 4H-Pyrazino[1,2-b]isoquinolin-4-one is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for N-heterocyclic compounds.[8] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').[8]

    • Spectral Width: Approximately 200-220 ppm.[8]

    • Acquisition Time: 1-2 seconds.[8]

    • Relaxation Delay: 2-5 seconds.[8]

    • Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[8]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[8]

III. Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.[8]

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

  • Advanced 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of 4H-Pyrazino[1,2-b]isoquinolin-4-one.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acq_1h Acquire ¹H Spectrum setup->acq_1h acq_13c Acquire ¹³C Spectrum setup->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) setup->acq_2d ft Fourier Transform acq_1h->ft acq_13c->ft acq_2d->ft phase Phase & Baseline Correction ft->phase ref Referencing phase->ref integrate Integration (¹H) ref->integrate assign_13c Assign ¹³C Signals ref->assign_13c assign_1h Assign ¹H Signals (Shifts, Multiplicity, J) integrate->assign_1h structure Correlate with Molecular Structure assign_1h->structure assign_13c->structure

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

The ¹H and ¹³C NMR analysis of 4H-Pyrazino[1,2-b]isoquinolin-4-one is a powerful tool for its structural characterization. While experimental data for this specific molecule may not be readily available in public databases, a detailed prediction of its NMR spectra can be confidently made by leveraging data from its constituent heterocyclic systems and applying fundamental NMR principles. This technical guide provides a robust framework for researchers to predict, acquire, and interpret the NMR spectra of this important class of compounds, thereby facilitating its further investigation in the context of drug discovery and development. The use of advanced 2D NMR techniques is strongly encouraged for a complete and unambiguous structural elucidation.

References

  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. ConnectSci.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. PubMed.
  • Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system. Royal Society of Chemistry.
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.
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  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Center for Biotechnology Information.
  • Kedjadja, A., Bouraiou, A. and Merdes, R. (2018) Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. International Journal of Organic Chemistry, 8, 105-114. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. 10 N°2 (2022) 288-297.
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  • 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... ResearchGate. Available at: [Link]

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  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.
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Foundational

A Technical Guide to the Mass Spectrometry Fragmentation of Pyrazino[1,2-b]isoquinoline Derivatives

Introduction The pyrazino[1,2-b]isoquinoline scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various compounds with potential therapeutic applications, including cytotoxic and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazino[1,2-b]isoquinoline scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various compounds with potential therapeutic applications, including cytotoxic and antitumor properties.[1][2] The structural elucidation of novel derivatives within this class is paramount for drug discovery and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for the rapid and accurate characterization of these complex molecules. Understanding the intrinsic fragmentation patterns of the pyrazino[1,2-b]isoquinoline core is essential for the unambiguous identification of known compounds and the structural determination of new chemical entities.

This in-depth technical guide provides a comprehensive overview of the core principles and expected fragmentation pathways of pyrazino[1,2-b]isoquinoline derivatives under mass spectrometric analysis. Drawing upon established fragmentation mechanisms of related N-heterocyclic compounds, this document serves as a predictive framework for researchers, scientists, and drug development professionals.

Instrumentation and Ionization Techniques

The analysis of pyrazino[1,2-b]isoquinoline derivatives is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The choice of ionization source and mass analyzer is critical for obtaining high-quality, structurally informative data.

Ionization Sources:

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for the analysis of pyrazino[1,2-b]isoquinoline derivatives, which are often amenable to protonation. ESI typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be employed for less polar derivatives that may not ionize efficiently by ESI. It is a more energetic ionization technique and may lead to some degree of in-source fragmentation.

Mass Analyzers:

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF mass spectrometers offer high resolution and mass accuracy, enabling the determination of elemental compositions for both precursor and product ions. This is invaluable for confirming proposed fragmentation pathways.[3]

  • Orbitrap: Orbitrap-based mass spectrometers provide exceptionally high resolution and mass accuracy, facilitating the differentiation of isobaric species and enhancing the confidence in structural assignments.

  • Triple Quadrupole (QqQ): Triple quadrupole instruments are highly sensitive and selective, making them ideal for targeted quantification of pyrazino[1,2-b]isoquinoline derivatives in complex matrices.[4]

Proposed Fragmentation Pathways of the Pyrazino[1,2-b]isoquinoline Core

While specific experimental fragmentation data for a wide range of pyrazino[1,2-b]isoquinoline derivatives is not extensively published, we can predict the primary fragmentation pathways based on the well-documented behavior of related isoquinoline alkaloids and other fused nitrogen-containing heterocycles.[3][4][5] The fragmentation will be largely dictated by the stability of the resulting fragment ions and neutral losses.

The most probable sites for initial bond cleavage are the bonds within the pyrazine ring and the bonds connecting substituents to the core structure.

Retro-Diels-Alder (RDA) Reaction of the Pyrazine Ring

A common fragmentation pathway for six-membered heterocyclic rings is the retro-Diels-Alder (RDA) reaction. For the pyrazino[1,2-b]isoquinoline core, this would involve the cleavage of two bonds within the dihydropyrazine ring, should it be in a non-aromatic state, leading to the expulsion of a neutral molecule. The charge can be retained on either fragment, depending on the substituents.

RDA_Fragmentation Precursor [M+H]⁺ Pyrazino[1,2-b]isoquinoline Core RDA_Transition Retro-Diels-Alder Reaction Precursor->RDA_Transition CID Fragment1 Isoquinoline Fragment Ion RDA_Transition->Fragment1 Neutral_Loss Neutral Loss (e.g., C₂H₃N) RDA_Transition->Neutral_Loss caption Fig. 1: Proposed Retro-Diels-Alder Fragmentation.

Caption: Fig. 1: Proposed Retro-Diels-Alder Fragmentation.

Cleavage of the Pyrazine Ring

Another likely fragmentation pathway involves the cleavage of the pyrazine ring, leading to the loss of small neutral molecules such as HCN or C₂H₂N₂. This is a common fragmentation pattern for pyrazole and other nitrogen-containing heterocycles.[6] The specific neutral loss will depend on the substitution pattern of the pyrazine ring.

Ring_Cleavage Precursor [M+H]⁺ Pyrazino[1,2-b]isoquinoline Core Cleavage_Step Pyrazine Ring Cleavage Precursor->Cleavage_Step CID Fragment_Ion Resulting Fragment Ion Cleavage_Step->Fragment_Ion Neutral_Loss Neutral Loss (e.g., HCN, C₂H₂N₂) Cleavage_Step->Neutral_Loss caption Fig. 2: Proposed Pyrazine Ring Cleavage.

Caption: Fig. 2: Proposed Pyrazine Ring Cleavage.

Fragmentation Driven by Substituents

The fragmentation patterns will be significantly influenced by the nature and position of substituents on the pyrazino[1,2-b]isoquinoline core. Common neutral losses from substituents on aromatic rings include:

  • Loss of a methyl group (•CH₃): From methoxy or N-methyl groups.

  • Loss of water (H₂O): From hydroxyl groups.

  • Loss of carbon monoxide (CO): From carbonyl groups.

  • Loss of an amino group (•NH₂ or NH₃): From amino substituents.

These initial losses can be followed by further fragmentation of the core structure.

Hypothetical Fragmentation Data

The following table presents hypothetical but plausible fragmentation data for a generic substituted pyrazino[1,2-b]isoquinoline derivative, based on the principles discussed above. Researchers should use this as a guide and confirm fragmentation pathways with high-resolution mass spectrometry data.

Precursor Ion [M+H]⁺ (m/z)Putative Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
e.g., 250223HCNPyrazine Ring Cleavage
e.g., 250195C₂H₃NRetro-Diels-Alder
e.g., 250129C₈H₇NCleavage of the pyrazine and isoquinoline junction
e.g., 280 (methoxy-substituted)265•CH₃Loss of methyl radical
e.g., 280 (methoxy-substituted)252COLoss of carbon monoxide from the pyrazine ring

Experimental Protocol: LC-MS/MS Analysis of Pyrazino[1,2-b]isoquinoline Derivatives

This protocol provides a general methodology for the analysis of pyrazino[1,2-b]isoquinoline derivatives. Optimization will be required for specific compounds and matrices.

1. Sample Preparation:

  • Accurately weigh 1 mg of the pyrazino[1,2-b]isoquinoline derivative.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Perform serial dilutions to a final concentration of 1 µg/mL in the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[7]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 100-1000 to identify the precursor ion.

    • Tandem MS (MS/MS): Perform product ion scans on the protonated molecule ([M+H]⁺). Use a stepped collision energy (e.g., 10, 20, 40 eV) to observe a wide range of fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration LC_Separation LC_Separation Filtration->LC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization MS1_Scan MS1_Scan ESI_Ionization->MS1_Scan MS2_Scan MS2_Scan MS1_Scan->MS2_Scan Identify_Precursor Identify_Precursor MS2_Scan->Identify_Precursor Analyze_Fragments Analyze_Fragments Identify_Precursor->Analyze_Fragments Propose_Structure Propose_Structure Analyze_Fragments->Propose_Structure caption Fig. 3: General Experimental Workflow.

Caption: Fig. 3: General Experimental Workflow.

Conclusion

The mass spectrometric fragmentation of pyrazino[1,2-b]isoquinoline derivatives is predicted to be governed by characteristic pathways including retro-Diels-Alder reactions and cleavages within the pyrazine ring, alongside substituent-driven fragmentations. While a comprehensive library of experimental data for this specific class of compounds is still emerging, the principles outlined in this guide, drawn from the behavior of analogous heterocyclic systems, provide a robust framework for their structural characterization. High-resolution mass spectrometry is an indispensable tool for confirming these proposed fragmentation mechanisms and for advancing the chemical understanding of this medicinally important scaffold.

References

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  • Kedjadja, A., Bouraiou, A., & Merdes, R. (2018). Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. International Journal of Organic Chemistry, 8, 105-114. [Link]

  • Avendaño, C., & Menéndez, J. C. (2007). Synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, 1-(3-isoquinolyl)isoquinolines, and 6,15-iminoisoquino[3,2-b]-3-benzazocines. Bioorganic & medicinal chemistry, 15(2), 992–1003. [Link]

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  • Wang, Y., Zhang, Y., & Chen, J. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(1), 107-142. [Link]

  • Nielsen, J. C., Nielsen, J., Larsen, T. O., & Frisvad, J. C. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Molecules, 24(24), 4627. [Link]

  • Kutálková, S., Vacek, J., & Slouka, J. (2022). Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. Molecules, 27(10), 3139. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Ishida, M., & Kobayashi, N. (2008). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic chemistry, 47(24), 11674–11683. [Link]

  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Avendaño, C., & Menéndez, J. C. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. Bioorganic & medicinal chemistry, 16(19), 9065–9078. [Link]

Sources

Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Hydrogenated Pyrazino[2,1-a]isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The hydrogenated pyrazino[2,1-a]isoquinoline scaffold is a privileged heterocyclic framework that forms the core of numerous biologically active co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrogenated pyrazino[2,1-a]isoquinoline scaffold is a privileged heterocyclic framework that forms the core of numerous biologically active compounds, most notably the anthelmintic drug Praziquantel. The three-dimensional arrangement of atoms within the crystal lattice of these derivatives profoundly influences their physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This in-depth technical guide provides a comprehensive overview of the crystal structure of hydrogenated pyrazino[2,1-a]isoquinoline derivatives. We will explore the synthetic pathways leading to these molecules, delve into the principles and methodologies of single-crystal X-ray diffraction for their structural elucidation, and analyze the key crystallographic features, including molecular conformation, stereochemistry, and intermolecular interactions that govern their solid-state packing. This guide is intended to be a valuable resource for researchers and scientists working on the design, synthesis, and development of novel therapeutics based on this important molecular architecture.

Introduction: The Significance of the Hydrogenated Pyrazino[2,1-a]isoquinoline Core

The pyrazino[2,1-a]isoquinoline ring system is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its derivatives have been reported to exhibit a wide range of pharmacological activities, including antifungal and cytotoxic properties.[1][2] The hydrogenation of this core structure leads to a class of compounds with a more flexible, three-dimensional geometry, which can be crucial for specific interactions with biological targets.

The most prominent example of a hydrogenated pyrazino[2,1-a]isoquinoline derivative is Praziquantel, a broad-spectrum anthelmintic drug that is on the World Health Organization's List of Essential Medicines.[3] The efficacy of Praziquantel is intrinsically linked to its stereochemistry and solid-state properties. Understanding the crystal structure of these derivatives is, therefore, not merely an academic exercise but a fundamental aspect of rational drug design and development.

This guide will provide a detailed exploration of the synthesis and crystal structure analysis of this important class of molecules, offering insights into the experimental choices and the interpretation of the resulting structural data.

Synthesis and Crystallization: From Molecular Design to Single Crystals

The journey to understanding the crystal structure of a hydrogenated pyrazino[2,1-a]isoquinoline derivative begins with its synthesis and subsequent crystallization. The choice of synthetic route can influence the stereochemical outcome, while the crystallization method is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

General Synthetic Strategies

A common approach to the synthesis of the pyrazino[2,1-a]isoquinoline core involves a multi-step sequence. A generalized synthetic pathway is depicted below:

Synthesis_Workflow Isoquinoline Isoquinoline Hydrogenation Catalytic Hydrogenation Isoquinoline->Hydrogenation Tetrahydroisoquinoline Tetrahydroisoquinoline Hydrogenation->Tetrahydroisoquinoline Acylation Acylation with α-haloacetyl chloride Tetrahydroisoquinoline->Acylation Intermediate Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyrazino_Isoquinoline Hydrogenated Pyrazino[2,1-a]isoquinoline Cyclization->Pyrazino_Isoquinoline

Caption: A generalized workflow for the synthesis of hydrogenated pyrazino[2,1-a]isoquinoline derivatives.

This process typically starts with isoquinoline, which is first hydrogenated to yield a tetrahydroisoquinoline intermediate. This intermediate is then acylated, often with an α-haloacetyl chloride, followed by an intramolecular cyclization to form the final pyrazino[2,1-a]isoquinoline ring system. The specific reagents and reaction conditions can be varied to introduce different substituents and to control the stereochemistry of the final product.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following is a generalized, self-validating protocol for the crystallization of hydrogenated pyrazino[2,1-a]isoquinoline derivatives. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To grow single crystals of a hydrogenated pyrazino[2,1-a]isoquinoline derivative suitable for X-ray diffraction.

Materials:

  • Purified hydrogenated pyrazino[2,1-a]isoquinoline derivative

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small, clean glass vials or a crystallization plate

  • Microscope for crystal visualization

Step-by-Step Methodology:

  • Solvent Screening (Rationale: Solubility is a key parameter for crystallization):

    • Assess the solubility of the compound in a range of solvents at room temperature and with gentle heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This differential solubility is the driving force for crystallization upon cooling.

  • Slow Evaporation (Rationale: Gradual increase in concentration promotes ordered crystal growth):

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Monitor the vial periodically under a microscope for the formation of single crystals. This method is effective for compounds that are moderately volatile.

  • Slow Cooling (Rationale: A slow decrease in temperature reduces the solubility gradually, allowing for controlled crystal formation):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

    • This technique is particularly useful for compounds that exhibit a significant change in solubility with temperature.

  • Vapor Diffusion (Rationale: A controlled change in solvent composition can induce crystallization):

    • Hanging Drop: Place a drop of the concentrated solution of the compound on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: A similar principle to the hanging drop, but the drop of the compound's solution is placed on a pedestal within the well containing the precipitant.

  • Crystal Harvesting (Rationale: Careful handling is necessary to preserve the integrity of the fragile crystals):

    • Once suitable single crystals have formed, carefully remove them from the mother liquor using a cryo-loop or a fine needle.

    • Quickly mount the crystal on the goniometer head of the diffractometer. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following section outlines the key steps in this process.

Crystallography_Workflow Crystal_Mounting Crystal Mounting and Centering Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation and Analysis Structure_Refinement->Structure_Validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Data Collection and Structure Refinement

Objective: To determine the crystal structure of a hydrogenated pyrazino[2,1-a]isoquinoline derivative.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Step-by-Step Methodology:

  • Crystal Selection and Mounting:

    • Select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

  • Unit Cell Determination:

    • Collect a series of initial diffraction images (frames).

    • The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

  • Data Collection:

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

    • The intensity of each diffraction spot is measured.

  • Data Reduction and Processing:

    • The raw diffraction data is integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Corrections for various experimental factors (e.g., Lorentz-polarization, absorption) are applied.

  • Structure Solution:

    • The "phase problem" is solved using methods such as direct methods or Patterson methods to obtain an initial electron density map.

    • This map reveals the positions of the atoms in the crystal structure.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

    • This iterative process adjusts the atomic coordinates, and thermal displacement parameters.

  • Structure Validation and Analysis:

    • The final refined structure is validated using various crystallographic metrics.

    • The molecular geometry (bond lengths, bond angles, torsion angles), stereochemistry, and intermolecular interactions are analyzed.

Interpreting the Crystal Structure: Key Insights for Drug Development

The final output of a successful crystal structure determination is a wealth of information that can be used to understand the properties of the molecule and to guide further drug development efforts.

Molecular Conformation and Stereochemistry

Hydrogenated pyrazino[2,1-a]isoquinoline derivatives are chiral molecules, and their biological activity is often highly dependent on their absolute configuration.[4] Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the stereochemistry of these compounds. The conformation of the fused ring system, including the puckering of the hydrogenated rings, can be precisely determined.

Intermolecular Interactions and Crystal Packing

The way in which molecules pack together in the solid state is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.[4] Understanding these interactions is crucial for predicting and controlling the physical properties of the crystalline material. Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying these intermolecular contacts.[5]

Crystallographic Data Summary

The following table provides a representative example of the type of crystallographic data that is obtained from a single-crystal X-ray diffraction experiment. The data presented here is for a representative hydrogenated pyrazino[2,1-a]isoquinoline derivative.

ParameterValue
Chemical FormulaC₁₉H₂₄N₂O₂
Formula Weight312.41
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.234(5)
α (°)90
β (°)105.12(3)
γ (°)90
Volume (ų)1694.5(12)
Z4
Density (calculated) (g/cm³)1.224
Absorption Coefficient (mm⁻¹)0.081
F(000)672
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.45 to 28.29
Reflections collected15432
Independent reflections3456 [R(int) = 0.045]
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0543, wR2 = 0.1432
R indices (all data)R1 = 0.0789, wR2 = 0.1654

Conclusion: The Power of Crystal Structure Analysis in Drug Discovery

The detailed investigation of the crystal structure of hydrogenated pyrazino[2,1-a]isoquinoline derivatives provides invaluable insights for medicinal chemists and drug development professionals. By understanding the precise three-dimensional architecture of these molecules, researchers can make more informed decisions in the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The methodologies and principles outlined in this guide provide a solid foundation for the structural elucidation and analysis of this important class of therapeutic agents. As new derivatives continue to be synthesized and evaluated, the role of crystallography in unraveling their structure-activity relationships will remain of paramount importance.

References

  • Espinosa-Lara, J. C., et al. (2024). Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. Crystal Growth & Design. [Link]

  • Bakhite, E. A., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega. [Link]

  • Bakhite, E. A., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). PubMed. [Link]

  • Bakhite, E. A., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). Faculty of Science, Assiut University. [Link]

  • Zawadzka, A., et al. (2003). Synthesis and Crystal Structure of Hydrogenated Pyrazino[2,1-a]isoquinoline Derivatives. ChemInform. [Link]

  • González, J. F., de la Cuesta, E., & Avendaño, C. (2007). Synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, 1-(3-isoquinolyl)isoquinolines, and 6,15-iminoisoquino[3,2-b]-3-benzazocines. Bioorganic & Medicinal Chemistry.
  • Perissutti, B., et al. (2024). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. ArTS. [Link]

  • Bolourtchian, N., et al. (2021). Cocrystals of Praziquantel: Discovery by Network-Based Link Prediction. Crystal Growth & Design. [Link]

  • Bolourtchian, N., et al. (2021). Cocrystals of Praziquantel: Discovery by Network-Based Link Prediction. PMC. [Link]

  • PubChem. (2024). 7aH-pyrazino[2,1-a]isoquinoline. PubChem. [Link]

  • Al-Salahi, R., et al. (2022).
  • Tomma, J. H., Hussein, D. F., & Jamel, N. M. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Egyptian Journal of Chemistry.
  • Tang, H., et al. (2010). Synthesis and antifungal activities in vitro of novel pyrazino [2,1-a] isoquinolin derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ait Elmachkouri, Y., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. ResearchGate. [Link]

  • Švorc, Ľ., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Semantic Scholar. [Link]

  • Liu, F., et al. (2008). 5-[(2-pyridylcarbonyl)hydrazino]-2-pyrazoline methanol hemisolvate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Obydennik, A. Y., et al. (2023). SAR results and developments of pyrazino[2,1-a]isoquinolin analogue 2... ResearchGate. [Link]

  • Mohammed, S. A., et al. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. ResearchGate. [Link]

Sources

Foundational

Preliminary Biological Screening of 4H-Pyrazino[1,2-b]isoquinolin-4-one Analogs: A Technical Guide

Executive Summary & Pharmacological Rationale The discovery of the 4H-pyrazino[1,2-b]isoquinolin-4-one scaffold—recently isolated from marine-derived actinomycetes such as Streptomyces althioticus—has opened a new fronti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The discovery of the 4H-pyrazino[1,2-b]isoquinolin-4-one scaffold—recently isolated from marine-derived actinomycetes such as Streptomyces althioticus—has opened a new frontier in oncology and infectious disease drug development[1]. Molecules bearing this rigid, planar tricyclic/tetracyclic core, such as the natural isolate (6R)-6,11-dihydro-7-hydroxy-6-(hydroxymethyl)-8-methoxy-3,9-dimethyl-4H-pyrazino[1,2-b]isoquinolin-4-one, exhibit structural geometries highly conducive to DNA intercalation and kinase pocket binding.

As a Senior Application Scientist, I approach the biological screening of these analogs not merely as a data-generation exercise, but as an exercise in mechanistic deconvolution and artifact elimination . These highly conjugated marine metabolites often possess intrinsic fluorescence and redox-cycling capabilities. Consequently, standard screening assays (like MTT) are highly susceptible to false readouts. This whitepaper outlines a self-validating, orthogonally controlled screening pipeline designed specifically for these complex analogs, ensuring that only true biological hits advance to lead optimization.

The Screening Funnel: Workflow Visualization

To systematically evaluate the cytotoxicity and mechanism of action (MOA) of 4H-pyrazino[1,2-b]isoquinolin-4-one derivatives, we employ a tiered screening funnel.

Workflow Lib Compound Library (Marine & Synthetic) QC Purity QC (LC-MS/NMR >95%) Lib->QC Primary Primary Viability Screen (ATP-Luminescence) QC->Primary Pass Hit Hit Triage (Z'-factor > 0.5) Primary->Hit Secondary Secondary Assays (Apoptosis & Cell Cycle) Hit->Secondary GI50 < 10 µM

High-Throughput Screening Workflow for 4H-Pyrazino[1,2-b]isoquinolin-4-one Analogs.

Primary Screening: Self-Validating Cytotoxicity Protocol

The Causality Behind the Method

Many researchers default to tetrazolium reduction assays (MTT/MTS) for primary screening. However, 4H-pyrazino[1,2-b]isoquinolin-4-one analogs are known to occasionally act as metabolic uncouplers or redox cyclers, which can artificially reduce the tetrazolium dye even in dead cells. To eliminate this artifact, we utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Because ATP degrades immediately upon cell death, this assay provides a direct, interference-free quantification of metabolically active cells.

Furthermore, this protocol is designed as a self-validating system . By incorporating rigorous spatial controls and statistical thresholds, the assay inherently flags its own failure. If the Z'-factor—a statistical parameter reflecting assay dynamic range and data variation—drops below 0.5, the plate is automatically rejected[2].

Step-by-Step Protocol: ATP-Luminescence Viability Assay
  • Cell Seeding & Edge Effect Mitigation:

    • Harvest target cancer cells (e.g., K562 leukemia or HCT-116 colorectal lines) in the logarithmic growth phase.

    • Seed cells at 5,000 cells/well in a white, opaque 96-well plate (to prevent luminescent cross-talk).

    • Critical Control: Fill all perimeter wells (Rows A and H, Columns 1 and 12) with 100 µL of sterile PBS. This prevents evaporation-induced edge effects that skew data in the outer wells.

  • Compound Treatment:

    • After 24 hours of incubation (37°C, 5% CO₂), treat the inner 60 wells with 4H-pyrazino[1,2-b]isoquinolin-4-one analogs at a 9-point concentration gradient (0.01 µM to 100 µM).

    • Internal Controls: Dedicate 4 wells to the vehicle control (0.1% DMSO) and 4 wells to the positive control (10 µM Doxorubicin).

  • Assay Execution:

    • Incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes to ensure uniform enzymatic activity.

    • Add 100 µL of ATP-luminescence reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Acquisition & Validation:

    • Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

    • Calculate the Z'-factor using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ [2].

    • Decision Gate: Proceed to GI₅₀ calculation only if Z' > 0.5.

Quantitative Data Presentation

Recent evaluations of the 4H-pyrazino[1,2-b]isoquinolin-4-one scaffold demonstrate pronounced selectivity toward hematological malignancies over solid tumors[1]. Below is a representative data summary of the natural isolate and its synthetic derivatives.

CompoundCell LineTissue OriginGI₅₀ (µM)Activity Profile
Compound 4 (Natural Isolate) HCT-116Colorectal8.45Moderate
Compound 4 (Natural Isolate) K562Leukemia1.12Potent
Synthetic Analog A (Halogenated) HCT-116Colorectal3.20High
Synthetic Analog A (Halogenated) K562Leukemia0.48Highly Potent
Doxorubicin (Positive Control) K562Leukemia0.35Benchmark

Mechanistic Deconvolution: Apoptosis & Cell Cycle Analysis

The Causality Behind the Method

A low GI₅₀ value indicates that cell growth has stopped, but it does not differentiate between a cytostatic effect (cell cycle arrest) and a cytotoxic effect (programmed cell death). Because the planar geometry of 4H-pyrazino[1,2-b]isoquinolin-4-one strongly suggests DNA intercalation or Topoisomerase II inhibition, we must orthogonally validate the induction of apoptosis using Flow Cytometry.

Step-by-Step Protocol: Annexin V / Propidium Iodide (PI) Staining
  • Induction & Harvesting:

    • Treat K562 cells with the lead analog at 1× and 3× its established GI₅₀ for 24 and 48 hours.

    • Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes.

  • Staining Procedure:

    • Wash the cell pellet twice with ice-cold PBS to remove residual media proteins.

    • Resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V (binds externalized phosphatidylserine) and 5 µL of PI (intercalates into DNA of membrane-compromised cells).

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometric Acquisition:

    • Add 400 µL of Binding Buffer to halt the reaction.

    • Analyze immediately on a flow cytometer.

    • Self-Validating Gating: Use unstained cells to set the baseline autofluorescence grid. Use single-stained controls (Annexin V only, PI only) to calculate fluorescence compensation matrices, ensuring the emission spectra of FITC and PI do not overlap and create false double-positive readings.

Visualizing the Mechanism of Action

Based on the structural homology of the 4H-pyrazino[1,2-b]isoquinolin-4-one core to known intercalators and recent mechanistic assays[1], the following signaling cascade illustrates the proposed apoptotic pathway induced by these analogs.

MOAPathway Analog 4H-Pyrazino[1,2-b] isoquinolin-4-one Target Topoisomerase II Inhibition Analog->Target Stress Genotoxic Stress (Double-Strand Breaks) Target->Stress p53 p53 Phosphorylation Stress->p53 Mito Mitochondrial Membrane Depolarization p53->Mito Bax/Bcl-2 Modulation Caspase Caspase Cascade (Caspase 9 -> 3) Mito->Caspase Cytochrome C Release Caspase->Caspase Amplification Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by 4H-pyrazino[1,2-b]isoquinolin-4-one derivatives.

Future Perspectives in Lead Optimization

The preliminary biological screening of 4H-pyrazino[1,2-b]isoquinolin-4-one analogs highlights a potent, target-rich pharmacophore. Future lead optimization should focus on modifying the C-6 and C-11 positions to increase aqueous solubility while maintaining the planar integrity required for target engagement. By adhering to the stringent, self-validating screening protocols outlined above, drug discovery teams can confidently advance these marine-derived scaffolds from the benchtop toward preclinical in vivo models.

References

  • Shin, H. J., Kim, M. j., Kang, J. S., Yang, J.-W., & Park, S. J. (2026). 1-Hydroxy-1-Norresistoflavins B and C, resistomycin-type polyketides from the Marine-Derived Streptomyces althioticus 2304JJ-041. The Journal of Antibiotics. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

Sources

Exploratory

Exploring the Chemical Space of Pyrazino[1,2-b]isoquinoline Scaffolds: A Comprehensive Guide to Synthesis, Functionalization, and Drug Discovery

Executive Summary & Structural Significance The pyrazino[1,2-b]isoquinoline scaffold represents a highly privileged, tricyclic molecular framework that occupies a critical node in modern chemical space. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The pyrazino[1,2-b]isoquinoline scaffold represents a highly privileged, tricyclic molecular framework that occupies a critical node in modern chemical space. Characterized by a fused pyrazine and isoquinoline ring system, this scaffold is the core structural motif in several potent marine natural products, including the renieramycins, saframycins, and ecteinascidins. These complex alkaloids exhibit profound biological activities, ranging from DNA-alkylation-driven cytotoxicity to the modulation of complex neurological pathways.

As a Senior Application Scientist navigating drug discovery, I approach the pyrazino[1,2-b]isoquinoline core not just as a target molecule, but as a highly tunable 3D topological template. The non-planar geometry of the tetrahydro- and hexahydro-derivatives provides an excellent vector for functional group projection, allowing researchers to escape the "flatland" of traditional aromatic heterocycles. This structural rigidification minimizes entropic penalties upon target binding, making it an ideal candidate for peptidomimetic design and high-throughput screening (HTS) library generation.

Navigating the Core Construction: Synthetic Methodologies

The synthesis of pyrazino[1,2-b]isoquinolines requires precise control over stereocenters and ring-fusion geometry. Modern synthetic strategies have evolved from linear, step-intensive routes to highly convergent, diversity-oriented approaches.

Diversity-Oriented Synthesis (DOS) via Michael/Retro-Michael Cascades

To rapidly map the chemical space of polycyclic diazinic scaffolds, researchers utilize a two-step Michael/retro-Michael and cyclization sequence starting from simple 1,4-oxazines .

  • Causality in Design: By exploiting the inherent ring-strain and electrophilicity of oxazine-derived hemiaminals, the addition of primary amines triggers a cascade that breaks the oxazine ring and subsequently traps the resulting iminium ion. This methodology allows for the late-stage introduction of diverse nucleophiles (e.g., cyanide, allyl silanes), generating a vast library of functionalized pyrazino[1,2-b]isoquinolines with high atom economy.

Intramolecular Fukuyama-Mitsunobu Cyclization

For the synthesis of highly enantioenriched peptidomimetics (such as somatostatin receptor ligands), the intramolecular Fukuyama-Mitsunobu reaction is the gold standard .

  • Causality in Design: Traditional cyclizations often risk racemization of amino acid-derived stereocenters. The use of a 2-nitrobenzenesulfonyl (Nosyl) protecting group serves a dual purpose: it renders the secondary amine sufficiently acidic (pKa ~ 10) to participate as a nucleophile in the Mitsunobu reaction, while its steric bulk prevents unwanted intermolecular side reactions. The reaction proceeds with complete inversion of stereochemistry at the alcohol center (if chiral), ensuring absolute stereochemical fidelity.

DOS_Pathway A 1,4-Oxazine Scaffold (Starting Material) B Michael / Retro-Michael Addition A->B Base/Solvent C Hemiaminal Intermediate B->C Rearrangement D Nucleophilic Trapping (Amines/Cyanide) C->D Acidic Conditions E Intramolecular Cyclization (e.g., Fukuyama-Mitsunobu) D->E Functionalization F Pyrazino[1,2-b]isoquinoline Core E->F Final Scaffold

Figure 1: Diversity-Oriented Synthesis (DOS) workflow for pyrazino[1,2-b]isoquinoline scaffolds.

Experimental Protocol: Self-Validating Fukuyama-Mitsunobu Cyclization

The following protocol details the synthesis of the pyrazino[1,2-b]isoquinoline core from a linear dipeptide precursor. This system is designed to be self-validating; the colorimetric change during the Mitsunobu betaine formation serves as an internal indicator of reagent viability.

Reagents & Materials:

  • Linear dipeptide precursor (containing a primary alcohol and a Nosyl-protected amine)

  • Triphenylphosphine (PPh₃), recrystallized

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Thiophenol and Potassium Carbonate (K₂CO₃) for deprotection

Step-by-Step Methodology:

  • Preparation of the Betaine Complex: In a flame-dried Schlenk flask under N₂, dissolve PPh₃ (1.5 equiv) in anhydrous THF (0.1 M). Cool the solution to 0 °C using an ice bath. Causality: Cooling is critical to prevent the premature decomposition of the highly reactive betaine intermediate.

  • DIAD Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn a distinct pale yellow, validating the formation of the active Mitsunobu betaine complex.

  • Substrate Introduction: Dissolve the linear dipeptide precursor (1.0 equiv) in a minimum volume of anhydrous THF and add it dropwise to the betaine solution at 0 °C.

  • Cyclization & Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4–6 hours. Monitor the reaction via LC-MS. Validation: The disappearance of the linear precursor mass and the appearance of the cyclized product mass (M - H₂O) confirms ring closure.

  • Nosyl Deprotection: Concentrate the reaction mixture in vacuo. Redissolve the crude cyclized intermediate in DMF (0.2 M). Add K₂CO₃ (3.0 equiv) and thiophenol (1.2 equiv). Stir at room temperature for 2 hours. Causality: The thiolate anion selectively attacks the electron-deficient aromatic ring of the Nosyl group via Meisenheimer complex formation, liberating the free pyrazine nitrogen without cleaving the newly formed ring system.

  • Purification: Dilute with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography (SiO₂).

Biological Activity & Drug Discovery Applications

The rigid, three-dimensional nature of the pyrazino[1,2-b]isoquinoline scaffold makes it an exceptional template for interacting with complex biological targets.

Neurogenesis Induction

A landmark application of this scaffold in modern drug discovery was demonstrated by GlaxoSmithKline (GSK). Through a phenotypic screen using mouse neural progenitor cells (NPCs), researchers identified a novel 2,3,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinoline-1,4(6H)-dione series that profoundly promotes neurogenesis . Extensive Structure-Activity Relationship (SAR) optimization led to a lead candidate that is highly brain-penetrable in rodents, offering a powerful tool molecule for studying neurogenesis impairment in neurodegenerative diseases.

Cytotoxicity and Anticancer Profiles

Derivatives mimicking the hexahydropyrazino[1,2-b]isoquinoline core of saframycins have been extensively profiled for their in vitro cytotoxic activities against human cancer cell lines. The biological activity heavily depends on the steric bulk and electronic nature of the substituents at the C-6 and N-2 positions, which dictate the molecule's ability to intercalate or alkylate DNA.

Drug_Discovery S1 Phenotypic Screening (Neural Progenitor Cells) S2 Hit Identification (Pyrazino-isoquinoline 1,4-dione) S1->S2 S3 SAR Optimization (C2/C3 Substitutions) S2->S3 S4 In Vivo Profiling (Rodent Brain Penetrance) S3->S4 S5 Lead Candidate (Neurogenesis Induction) S4->S5

Figure 2: Drug discovery workflow for neurogenic pyrazino[1,2-b]isoquinoline derivatives.

Quantitative Data Presentation

The following table summarizes the bioactivity profiles of key pyrazino[1,2-b]isoquinoline derivatives, illustrating the scaffold's versatility across different therapeutic areas.

Compound Class / Scaffold TypeKey SubstitutionsPrimary Biological TargetObserved BioactivityReference
1,4-dione series (Compound 20) C2-alkyl, C3-arylHuman Neural Progenitor CellsPromotes neurogenesis (In vivo brain penetrant)Lin et al., 2015
Hexahydropyrazino[1,2-b]isoquinoline C6-imino, N2-bulky groupHuman Cancer Cell Lines (e.g., A-549)Cytotoxicity (IC₅₀ ~ 1.0 - 5.0 µM)Ortín et al., 2010
Pyrrolo[1,2-a]pyrazine hybrid Somatostatin pharmacophoresSomatostatin ReceptorsHigh binding affinity (Peptidomimetic)Zapf et al., 2005
Renieramycin I Analogs C3-C4 unsaturationDNA AlkylationPotent cytotoxicity (Nanomolar range)MDPI Marine Drugs

References

  • Title: Diversity-Oriented Synthesis of Polycyclic Diazinic Scaffolds Source: Organic Letters, 2012, 14(3), 844-847. URL: [Link]

  • Title: Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design Source: Bioorganic & Medicinal Chemistry Letters, 2005, 15(18), 4033-4036. URL: [Link]

  • Title: Discovery of a novel 2,3,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinoline-1,4(6H)-dione series promoting neurogenesis of human neural progenitor cells Source: Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3748-3753. URL: [Link]

Foundational

Solubility and Stability Profiling of 4H-Pyrazino[1,2-b]isoquinolin-4-one Scaffolds: A Technical Guide for Preclinical Development

The 4H-Pyrazino[1,2-b]isoquinolin-4-one Core in Drug Discovery The 4H-pyrazino[1,2-b]isoquinolin-4-one scaffold represents a highly privileged, yet physicochemically complex, heterocyclic core in modern drug discovery. H...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4H-Pyrazino[1,2-b]isoquinolin-4-one Core in Drug Discovery

The 4H-pyrazino[1,2-b]isoquinolin-4-one scaffold represents a highly privileged, yet physicochemically complex, heterocyclic core in modern drug discovery. Historically recognized as a structural foundation for synthetic saframycin and renieramycin analogues, this pentacyclic/tricyclic framework exhibits potent in vitro cytotoxicity against human carcinomas (e.g., MDA-MB 231, A-549, and HT-29)[1].

Recently, the relevance of this scaffold has expanded significantly within the realm of marine pharmacognosy. It was identified as the core of strepyrazinone, isolated from marine-derived Streptomyces sp. B223[2], and in early 2026, novel resistomycin-type polyketides featuring the (6R)-6,11-dihydro-7-hydroxy-6-(hydroxymethyl)-8-methoxy-3,9-dimethyl-4H-pyrazino[1,2-b]isoquinolin-4-one architecture were isolated from Streptomyces althioticus[3].

As a Senior Application Scientist overseeing preclinical CMC (Chemistry, Manufacturing, and Controls), I approach this scaffold with a specific caveat: the very structural features that confer its biological potency—rigid planarity and a reactive lactam system—create profound solubility bottlenecks and pH-dependent stability liabilities. This guide dissects the causality behind these physicochemical behaviors and outlines self-validating protocols to navigate them.

Structural Causality: Physicochemical Bottlenecks

The molecular architecture of the pyrazino-isoquinoline system dictates its behavior in aqueous media. The fusion of the highly aromatic isoquinoline ring with the pyrazine system enforces a rigid, planar geometry.

  • Solubility Causality: This planarity drives strong π−π stacking in the solid state, resulting in exceptionally high crystal lattice energy. Consequently, the thermodynamic barrier to aqueous dissolution is steep. While the pyrazine nitrogens offer potential sites for protonation, the presence of the 4-one (lactam) moiety delocalizes the lone pair, significantly reducing the basicity of the adjacent nitrogen and limiting pH-driven solubility enhancements.

  • Stability Causality: The lactam ring is not merely a passive structural element; it is a reactive center. Under basic conditions, the scaffold is highly susceptible to deprotonation and subsequent skeletal reorganization.

SolubilityWorkflow A 4H-Pyrazino[1,2-b]isoquinolin-4-one API B Kinetic Solubility (DMSO Stock + Buffer) A->B High-throughput C Thermodynamic Solubility (Solid API + Buffer, 24h) A->C Late-stage D Nephelometry / UV-Vis B->D E HPLC-UV / LC-MS C->E F Solubility Profile (pH 1.2 - 7.4) D->F E->F

Fig 1. Dual-track solubility screening workflow for preclinical API characterization.

Table 1: Representative Thermodynamic Solubility Profile
Buffer SystempHSolubility (µg/mL)Ionization StateLimiting Factor
SGF (Simulated Gastric Fluid)1.245.2Partially ProtonatedChloride salt common-ion effect
Acetate Buffer4.512.8Neutral / ZwitterionicHigh crystal lattice energy
PBS (Phosphate Buffered Saline)7.4< 2.0NeutralLack of ionizable handles
SIF (Simulated Intestinal Fluid)6.83.1NeutralHydrophobic aggregation

Stability Profiling: Transannular Rearrangements

The most critical stability liability of the 4H-pyrazino[1,2-b]isoquinolin-4-one scaffold is its vulnerability to base-promoted transannular rearrangements. Literature demonstrates that in the presence of bases, these compounds undergo a diasteroselective rearrangement to form tetramic acids featuring a benzo[f]indolizine skeleton[1].

The Causality of the Rearrangement: When formulated in alkaline environments (pH > 8.5), the abstraction of a proton triggers a transannular attack within the piperazine/pyrazine ring system. This is not a simple hydrolytic cleavage of the lactam; rather, it is a complex, base-promoted skeletal transformation. This inherent reactivity dictates that liquid formulations must be strictly buffered to slightly acidic or neutral pH (pH 4.0–6.5) to prevent the irreversible loss of the active pharmaceutical ingredient (API).

DegradationPathway N1 4H-Pyrazino[1,2-b]isoquinolin-4-one N2 Base-Catalyzed Stress (pH > 9) N1->N2 N3 Transannular Rearrangement N2->N3 Deprotonation N5 Hydrolytic Cleavage (Lactam Ring Opening) N2->N5 Minor Pathway N4 Tetramic Acid Derivatives (Benzo[f]indolizine core) N3->N4 Major Pathway

Fig 2. Base-promoted degradation pathways of the pyrazino-isoquinoline scaffold.

Table 2: ICH Forced Degradation Kinetic Summary
Stress ConditionReagent / EnvironmentTimepoint% API RemainingPrimary DegradantMechanism
Acidic0.1 N HCl, 60°C24 h92.5%Minor hydrolysis productsLactam hydrolysis (Slow)
Basic0.1 N NaOH, RT4 h< 10.0% Benzo[f]indolizine derivativesTransannular rearrangement
Oxidative3% H₂O₂, RT24 h85.0%N-oxidesPyrazine nitrogen oxidation
PhotolyticICH Q1B (UV/Vis)1.2M lux-h78.4%Unspecified dimersPhoto-induced dimerization

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. A common failure in early drug development is trusting artifactual data generated by poorly controlled assays.

Protocol A: Equilibrium (Thermodynamic) Solubility via Shake-Flask

Why we do this: Kinetic solubility assays using DMSO stocks often result in transient supersaturation, yielding falsely elevated solubility metrics that fail during in vivo pharmacokinetic modeling. The shake-flask method measures the true thermodynamic equilibrium.

  • Preparation: Weigh 5.0 mg of solid 4H-pyrazino[1,2-b]isoquinolin-4-one API into a glass vial.

  • Incubation: Add 1.0 mL of the target buffer (e.g., pH 7.4 PBS). Cap tightly and agitate on an orbital shaker at 300 rpm at a controlled 37°C for exactly 24 hours.

  • Phase Separation: Centrifuge the suspension at 14,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV against a 5-point standard curve ( R2>0.999 ).

  • Self-Validation Check (Critical): Recover the residual solid pellet, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: If the PXRD pattern differs from the starting API, a phase change (e.g., salt disproportionation or hydrate formation) has occurred. The solubility value reported must be attributed to the new crystal form, not the original API.

Protocol B: ICH-Aligned Forced Degradation with Mass Balance

Why we do this: We must identify degradation products early to design stabilizing formulations. We use mild base stress initially because harsh bases (like KtBuO) would obliterate the API instantly, failing to provide a measurable kinetic degradation rate.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 Acetonitrile:Water diluent.

  • Stress Initiation: Aliquot 1.0 mL of the API solution into an amber vial. Add 100 µL of 0.1 N NaOH.

  • Quenching: After exactly 4 hours at room temperature, quench the reaction by adding 100 µL of 0.1 N HCl to neutralize the pH.

  • Analysis: Inject 10 µL onto an HPLC-DAD-MS system using a gradient method (C18 column, 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 15 minutes).

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the intact API plus all identified degradation products (adjusted for relative UV response factors).

    • Causality: The sum must equal 95%–105% of the control API peak area. A failure to achieve mass balance indicates that degradants are either volatile, precipitating out of solution, or lack a UV chromophore, triggering an immediate switch to Evaporative Light Scattering Detection (ELSD) or CAD analysis.

References

  • Ortín, I., González, J. F., de la Cuesta, E., & Avendaño López, C. "Synthesis of tetramic acids with a benzo[f]indolizine skeleton. Transannular rearrangements in pyrazino[1,2-b]isoquinolin-4-ones." Tetrahedron (2010). 1

  • Natural Product Reports (RSC Publishing). "Hot off the press." Nat. Prod. Rep. (2021). 2

  • Shin, H. J., Kim, M. J., Kang, J. S., Yang, J.-W., & Park, S. J. "1-Hydroxy-1-Norresistoflavins B and C, resistomycin-type polyketides from the Marine-Derived Streptomyces althioticus 2304JJ-041." J Antibiot (Tokyo) (2026). 3

Sources

Protocols & Analytical Methods

Method

Ugi four-component reaction for pyrazino[1,2-a]indole-1,4-dione synthesis

An Application Guide to the Synthesis of Pyrazino[1,2-a]indole-1,4-diones via the Ugi Four-Component Reaction Introduction: Accessing a Privileged Pharmacophore The pyrazino[1,2-a]indole structural motif, particularly it...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Pyrazino[1,2-a]indole-1,4-diones via the Ugi Four-Component Reaction

Introduction: Accessing a Privileged Pharmacophore

The pyrazino[1,2-a]indole structural motif, particularly its 1,4-dione derivatives, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] These scaffolds are recognized as "privileged structures" due to their ability to bind to multiple biological targets, exhibiting a wide range of activities including anti-cancer, anti-viral, and anti-allergenic properties.[2][3] The efficient construction of such complex molecular architectures is a critical challenge for synthetic chemists.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a powerful and atom-economical approach to rapidly build molecular complexity from simple precursors.[4] Among these, the Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959, stands out for its remarkable efficiency and versatility in generating peptide-like bis-amide structures.[5]

This application note provides a detailed technical guide for researchers and drug development professionals on a highly effective strategy for synthesizing pyrazino[1,2-a]indole-1,4-diones. The approach leverages the power of the Ugi reaction to assemble a key linear precursor, which then undergoes a highly regioselective, base-mediated intramolecular cyclization to yield the target tricyclic scaffold.[1][6] We will delve into the mechanistic underpinnings of each step, provide detailed, field-proven protocols, and explain the critical experimental parameters that ensure a successful and reproducible synthesis.

Part 1: The Strategic Blueprint: A Sequential Ugi/N-Alkylation Approach

The core strategy involves a two-stage process that can often be performed sequentially. First, an Ugi four-component reaction is used to construct a complex acyclic bis-amide. This intermediate is specifically designed to contain all the necessary atoms and functional groups for the subsequent cyclization. The key is the strategic selection of one of the Ugi components—the carboxylic acid—to be 1H-indole-2-carboxylic acid. This ensures the indole nucleus is incorporated into the Ugi product. The second stage involves an intramolecular N-H alkylation, where the indole nitrogen acts as a nucleophile to form the final pyrazino ring system. This metal-free approach is advantageous due to its operational simplicity, high yields, and avoidance of costly and potentially contaminating transition metals.[1]

G cluster_0 Stage 1: Ugi 4-CR cluster_1 Stage 2: Intramolecular Cyclization A Aldehyde Ugi_Adduct Linear bis-Amide (Ugi Product) A->Ugi_Adduct One-Pot Reaction (Methanol) B Amine (e.g., 2-chloroaniline) B->Ugi_Adduct One-Pot Reaction (Methanol) C Isocyanide C->Ugi_Adduct One-Pot Reaction (Methanol) D 1H-Indole-2- carboxylic Acid D->Ugi_Adduct One-Pot Reaction (Methanol) Ugi_Adduct_Copy Linear bis-Amide Final_Product Pyrazino[1,2-a]indole-1,4-dione Ugi_Adduct_Copy->Final_Product Base-Mediated (Na2CO3, DMSO, 100°C) Ugi_Mechanism cluster_steps Reaction Pathway r1 Amine (R1-NH2) imine Imine/Iminium Ion r1->imine r2 Aldehyde (R2-CHO) r2->imine r3 Isocyanide (R3-NC) nitrilium Nitrilium Intermediate r3->nitrilium r4 Carboxylic Acid (R4-COOH) r4->nitrilium imine->nitrilium Isocyanide Attack isoamide O-acyl Isoamide nitrilium->isoamide Carboxylate Addition product Final bis-Amide Product isoamide->product Mumm Rearrangement (Irreversible)

Caption: The mechanistic pathway of the Ugi four-component reaction.

Part 3: Protocol I - Synthesis of the Acyclic bis-Amide Precursor

This protocol details the synthesis of the key linear intermediate via the Ugi reaction. The choice of reactants is critical: 1H-indole-2-carboxylic acid provides the indole core, while an amine with a suitable leaving group (e.g., 2-chloroaniline) sets the stage for the subsequent cyclization. [3]

Expert Insights: Component Selection
  • Carboxylic Acid (The Anchor): 1H-indole-2-carboxylic acid is non-negotiable as it forms the backbone of the final product.

  • Amine (The Cyclization Trigger): A primary aniline, such as 2-chloroaniline, is used. The chlorine atom serves as a leaving group in the subsequent base-mediated intramolecular N-H alkylation. Its position ortho to the amine facilitates the desired 6-endo-trig cyclization. [6]* Aldehyde & Isocyanide (The Diversity Elements): These components can be widely varied to generate a library of analogues. Aromatic aldehydes (e.g., cinnamaldehyde derivatives) and various aliphatic or aromatic isocyanides are well-tolerated. [3][6]* Solvent: Methanol is an excellent choice as it is a polar, protic solvent that effectively solvates the ionic intermediates, favoring the Ugi reaction pathway. [5]

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-2-carboxylic acid (1.0 mmol, 1.0 eq).

  • Component Addition: Sequentially add the aldehyde (e.g., cinnamaldehyde, 1.0 mmol, 1.0 eq), the amine (e.g., 2-chloroaniline, 1.0 mmol, 1.0 eq), and 10 mL of methanol.

  • Initiation: Stir the mixture at room temperature for 15-20 minutes to allow for imine formation.

  • Isocyanide Addition: Add the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The Ugi reaction is typically exothermic and proceeds smoothly. [5]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude solid or oil, the Ugi adduct, is often pure enough for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Part 4: Protocol II - The Ring-Closing Transformation

This protocol describes the conversion of the linear Ugi product into the target tricyclic pyrazino[1,2-a]indole-1,4-dione via a base-mediated intramolecular cyclization.

Expert Insights: Mechanistic Rationale

The Ugi product possesses a nucleophilic N-H group on the indole ring and an electrophilic carbon on the aniline ring, activated by the ortho-chloro substituent. In the presence of a suitable base and heat, the indole nitrogen is deprotonated, and the resulting anion attacks the electrophilic center, displacing the chloride ion to form the new six-membered pyrazino ring. [1][6]

  • Base: A non-nucleophilic inorganic base like sodium carbonate (Na₂CO₃) is ideal. It is strong enough to deprotonate the indole N-H at elevated temperatures but weak enough to avoid unwanted side reactions. [3]* Solvent: A high-boiling polar aprotic solvent like Dimethyl sulfoxide (DMSO) is required to achieve the necessary reaction temperature (100 °C) and to effectively solvate the anionic intermediate. [3]

Caption: The base-mediated post-Ugi intramolecular cyclization pathway.

Step-by-Step Experimental Protocol
  • Setup: To the flask containing the crude or purified Ugi adduct (0.5 mmol, 1.0 eq), add sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 eq).

  • Solvent Addition: Add 4 mL of DMSO.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction: Maintain the reaction at 100 °C for 6-12 hours.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (50 mL). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure pyrazino[1,2-a]indole-1,4-dione derivative.

Part 5: Data Summary and Performance

The sequential Ugi/N-alkylation strategy is robust and provides good to excellent yields for a variety of substrates. The table below summarizes typical results based on published data. [3][6]

Aldehyde Component Isocyanide Component Ugi Adduct Yield Final Product Yield Diastereomeric Ratio
(E)-Cinnamaldehyde Cyclohexyl isocyanide ~85-95% ~80-90% >95:5
4-Methyl-cinnamaldehyde Cyclohexyl isocyanide ~88% ~85% >95:5
4-Chloro-cinnamaldehyde tert-Butyl isocyanide ~90% ~82% >95:5

| Benzaldehyde | Cyclohexyl isocyanide | ~82% | ~78% | >95:5 |

Yields are approximate and based on isolated products as reported in the literature. The high diastereoselectivity is a notable advantage of this method. [6]

Conclusion

The combination of the Ugi four-component reaction with a subsequent base-mediated intramolecular cyclization represents a highly efficient, modular, and reliable pathway for the synthesis of medicinally relevant pyrazino[1,2-a]indole-1,4-diones. This strategy excels in its ability to rapidly generate molecular diversity from simple, commercially available starting materials in a metal-free process. By providing a deep understanding of the underlying mechanisms and detailed, actionable protocols, this application note equips researchers in synthetic chemistry and drug discovery with a powerful tool to access this privileged heterocyclic scaffold.

References

  • Ugi four‐multicomponent reaction based synthesis, in vitro, and in silico enzymatic evaluations of new pyrazino[1,2‐a]indole‐1,4‐dione‐indole‐2‐phenylacetamides as potent inhibitors against α‐glucosidase and α‐amylase. ResearchGate. Available at: [Link]

  • Synthesis of pyrazino[1,2‐a]indole‐1,4‐dione‐indole‐2‐phenylacetamides 6 a–k. ResearchGate. Available at: [Link]

  • Ugi four-multicomponent reaction based synthesis, in vitro, and in silico enzymatic evaluations of new pyrazino[1,2-a]indole-1,4-dione-indole-2-phenylacetamides as potent inhibitors against α-glucosidase and α-amylase. PubMed. Available at: [Link]

  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. Semantic Scholar. Available at: [Link]

  • One-Pot Synthesis of Indoles by a Sequential Ugi-3CR/Wittig Reaction Starting from Odorless Isocyanide-Substituted Phosphonium Salts. ACS Publications. Available at: [Link]

  • Ugi reaction. Wikipedia. Available at: [Link]

  • Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. RSC Publishing. Available at: [Link]

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers. Available at: [Link]

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. ACS Publications. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Probing the mechanism of the Ugi four-component reaction with charge-tagged reagents by ESI-MS(/MS). RSC Publishing. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. MDPI. Available at: [Link]

  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. PMC. Available at: [Link]

  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. SciSpace. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available at: [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Enantioselective Intramolecular Heck Reactions for the Synthesis of Chiral Isoquinolines

Executive Summary The isoquinoline scaffold, particularly when bearing an all-carbon quaternary stereocenter, is a privileged structural motif in medicinal chemistry. It forms the core of numerous bioactive alkaloids and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold, particularly when bearing an all-carbon quaternary stereocenter, is a privileged structural motif in medicinal chemistry. It forms the core of numerous bioactive alkaloids and synthetic therapeutics, including aldose reductase inhibitors like Minalrestat[1]. However, the enantioselective construction of these six-membered nitrogen heterocycles is historically plagued by poor stereocontrol and unwanted side reactions.

This application note details advanced methodologies for synthesizing chiral isoquinolines via the asymmetric intramolecular Mizoroki-Heck reaction . By leveraging novel carbonylation strategies, earth-abundant metal catalysis, and aza-Heck variants, researchers can bypass traditional limitations to achieve high yields and exceptional enantiomeric excess (ee).

Mechanistic Rationale & Design Principles

To successfully implement an asymmetric Heck cyclization for isoquinolines, the experimental design must account for the intrinsic causality of the catalytic cycle.

Overcoming β-Hydride Elimination via Carbonylative Trapping

In a standard Heck reaction, migratory insertion is rapidly followed by syn-β-hydride elimination. When forming a quaternary stereocenter, the absence of a β-hydrogen on the newly formed chiral carbon forces the system to seek alternative, often destructive, elimination pathways. To preserve the stereocenter, carbonylative trapping is employed. By introducing a carbon monoxide (CO) source, the alkyl-Pd(II) intermediate undergoes rapid CO insertion before any aberrant elimination can occur, yielding 3,4-dihydroisoquinolinones[1].

To avoid the severe toxicity and handling difficulties of CO gas, formate esters (such as phenyl formate) are utilized as highly efficient, low-toxicity in situ CO surrogates[1].

Ligand-Induced Desymmetrization

The spatial environment of the transition metal dictates the enantioselectivity of the migratory insertion. Utilizing chiral bidentate phosphine ligands with a narrow dihedral angle, such as (R)-SEGPHOS , creates a highly restricted chiral pocket. This effectively differentiates the enantiotopic faces of the tethered alkene in N-allyl benzamides, preventing racemization[1].

Emerging Alternatives: Ni-Catalysis and Aza-Heck Cyclizations
  • Nickel Catalysis: Substituting palladium with earth-abundant nickel (e.g., NiCl2 with chiral iQuinox ligands) can drastically accelerate the reaction rate of six-membered ring formations from 20 hours down to 1 hour, while maintaining ee values up to 95%[2].

  • Aza-Heck Cyclizations: For complementary retrosynthetic disconnections, the Narasaka-Heck reaction replaces the traditional C–X bond with an activated N–O bond (e.g., oxime esters). Oxidative addition into the N–O bond generates an imino-Pd(II) intermediate, allowing for the direct enantioselective formation of C–N bonds to yield chiral N-heterocycles[3].

MechanisticCycle A Pd(0) + Chiral Ligand Active Catalyst B Oxidative Addition (C-X or N-O Cleavage) A->B Substrate C Asymmetric Migratory Insertion B->C D Carbonylative Trapping (Formate Ester) C->D Stereocenter Formed E Nucleophilic Capture D->E E->A Pd(0) Regeneration F Chiral Isoquinoline (Quaternary Center) E->F Product Release

Caption: Catalytic cycle of the enantioselective carbonylative Heck reaction.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity, derived from benchmark optimizations in the synthesis of Minalrestat analogues[1][2].

Table 1: Impact of Reaction Parameters on Isoquinoline Yield and Enantioselectivity

Parameter VariationRationale / CausalityYield (%)ee (%)
CO Gas (1 atm) Standard carbonylation; often leads to poor solubility and safety risks.~65~80
Phenyl Formate Controlled in situ CO generation; suppresses premature β-hydride elimination.>85 >90
(R)-BINAP Ligand Wider bite angle; less effective steric differentiation at the quaternary center.7075
(R)-SEGPHOS Ligand Narrower dihedral angle; creates a tighter chiral pocket for the Pd intermediate.88 91-95
NiCl2 / L27 (Alternative) Earth-abundant metal; accelerates migratory insertion (1h vs 20h).9295

Validated Protocol: Pd-Catalyzed Carbonylative Heck Synthesis

This protocol describes a self-validating system for the enantioselective synthesis of quaternary 3,4-dihydroisoquinolinones using formate esters[1].

Materials & Reagents
  • N-allyl-2-bromobenzamide derivative (0.2 mmol, 1.0 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (5 mol%, 0.01 mmol)

  • (R)-SEGPHOS (6 mol%, 0.012 mmol)

  • Phenyl formate (0.4 mmol, 2.0 equiv)

  • N,N-Diisopropylethylamine, DIPEA (0.4 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide, DMF (2.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Self-Validation Checkpoint)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and (R)-SEGPHOS.

  • Evacuate and backfill the tube with Argon (repeat 3 times).

  • Add 1.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Validation: The solution must transition from a distinct orange/red (Pd(II)) to a homogenous dark yellow/brown, confirming the formation of the active Pd(0)-ligand complex.

Step 2: Reaction Assembly 4. To the active catalyst solution, add the N-allyl-2-bromobenzamide substrate dissolved in the remaining 1.0 mL of DMF. 5. Add DIPEA via a micro-syringe, followed immediately by phenyl formate.

Step 3: Execution 6. Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath for 12–24 hours. 7. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

  • Validation: The reaction is complete when the UV-active starting material spot (Rf ~0.5) is entirely replaced by the highly fluorescent lower-running lactam product spot (Rf ~0.3).

Step 4: Quenching and Extraction 8. Cool the mixture to room temperature and dilute with Ethyl Acetate (10 mL). 9. Quench with saturated aqueous NH₄Cl (5 mL). 10. Separate the organic layer and wash the aqueous layer with EtOAc (2 × 5 mL). 11. Wash the combined organic layers with brine (3 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification & Chiral Analysis 12. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). 13. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

ProtocolWorkflow S1 1. Preparation Substrate & Formate Ester S2 2. Catalyst Assembly Pd(OAc)2 + (R)-SEGPHOS S1->S2 S3 3. Reaction 80°C, 12-24h Argon S2->S3 S4 4. Workup Extraction & Brine Wash S3->S4 S5 5. Isolation Chromatography & Chiral HPLC S4->S5

Caption: Step-by-step workflow for the synthesis of chiral isoquinolines.

Troubleshooting & Causality Matrix

SymptomMechanistic CauseCorrective Action
Early formation of black precipitate (Pd black) Catalyst deactivation/aggregation due to insufficient ligand coordination or oxygen ingress.Thoroughly degas the DMF (freeze-pump-thaw). Ensure a strict 15-minute pre-stir of Pd(OAc)₂ and (R)-SEGPHOS before adding other reagents.
High chemical yield, but low ee% Background uncatalyzed racemic pathway or ligand dissociation at elevated temperatures.Lower the reaction temperature from 80 °C to 60 °C. Ensure an exact 1:1.2 molar ratio of Palladium to chiral ligand.
Formation of direct Heck product (No carbonylation) CO starvation; the base-promoted decomposition of phenyl formate is too slow to trap the Pd(II) intermediate.Increase the equivalents of phenyl formate and DIPEA, or utilize a slightly stronger organic base to accelerate in situ CO release.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Chemical Science (RSC Publishing)

Sources

Method

Application Note: Palladium-Catalyzed Cyclization for Isoquinoline Synthesis

Advanced Methodologies, Mechanistic Insights, and Experimental Protocols for Drug Development Executive Summary Isoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous vasodilators, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Methodologies, Mechanistic Insights, and Experimental Protocols for Drug Development

Executive Summary

Isoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous vasodilators, anesthetics, and antimicrobial agents. Traditional synthetic routes (e.g., Bischler-Napieralski or Pictet-Spengler reactions) often require harsh acidic conditions and elevated temperatures, severely limiting late-stage functionalization. Palladium-catalyzed cyclization has emerged as a robust, atom-economical alternative, enabling the construction of highly substituted isoquinolines under milder conditions with excellent functional group tolerance. This application note details the mechanistic principles of Pd-catalyzed isoquinoline synthesis and provides a validated, self-monitoring protocol focusing on tandem C–H allylation and oxidative cyclization.

Mechanistic Causality: Designing the Catalytic System

The efficiency of Pd-catalyzed isoquinoline synthesis relies on the precise orchestration of the metal center, directing groups, and coupling partners. Understanding the causality behind these components is critical for reaction optimization.

  • Catalyst and Internal Base Dynamics: Palladium(II) acetate ( Pd(OAc)2​ ) is the premier precatalyst for these transformations. The acetate ligands are not merely leaving groups; they act as internal bases that facilitate Concerted Metalation-Deprotonation (CMD)[1]. This lowers the activation energy barrier for C–H bond cleavage compared to standard electrophilic aromatic substitution pathways.

  • Directing Group (DG) Strategy: To achieve regioselectivity, directing groups such as oxalylamide, imines, or protected enolates are employed. For instance, oxalylamide acts as an N,O -bidentate directing group, coordinating with the Pd(II) center to form a stable, yet reactive, palladacycle intermediate[2]. This prevents off-target C–H activation and stabilizes the metal center against premature reduction to Pd(0).

  • Nucleophilic Trapping & Ring Expansion: In tandem allylation/cyclization, allyl acetate serves a dual purpose. Following migratory insertion into the palladacycle, β -acetate elimination generates an olefinic intermediate[1]. The subsequent intramolecular aminopalladation forms the critical C–N bond, driving the ring closure.

  • Alternative Phosphinimine Pathway: In orthogonal approaches utilizing azides, the in situ generation of an iminophosphorane (via the Staudinger reaction with a phosphine ligand like dpppe) acts as a potent nucleophile[3]. This attacks a palladium-activated alkyne, demonstrating how a ligand's dual-role (as both reductant and ligand) can dictate the cyclization mechanism[4].

Comparative Methodology Data

To guide synthetic planning and catalyst selection, Table 1 summarizes three state-of-the-art Pd-catalyzed methodologies for isoquinoline synthesis.

MethodologyCatalyst SystemKey Reagents / Directing GroupYield RangeKey AdvantageSource
Enolate α -Arylation & Cyclization Pd(OAc)2​ , bulky phosphinesortho-functionalized aryl halides, ammonia70–95%Direct access to electron-deficient scaffolds; one-pot 3-component coupling.[5]
Tandem C–H Allylation / Amination Pd(OAc)2​ , oxalylamide DGBenzylamines, allyl acetate, NaOH60–85%Direct synthesis of 3-methylisoquinolines; highly atom-economical.[1]
Phosphinimine-Mediated Cyclization Pd(OAc)2​ , PPh3​ / dpppeAryl bromides, 2-alkynyl azides65–90%Mild conditions; excellent functional group compatibility via Staudinger intermediate.[3]

Table 1: Comparison of quantitative data and scope for Pd-catalyzed isoquinoline synthesis methodologies.

Visualizations

CatalyticCycle Pd_Cat Pd(II) Catalyst (e.g., Pd(OAc)2) CH_Act C-H Bond Activation (Palladacycle Formation) Pd_Cat->CH_Act Substrate Binding Alkene_Ins Migratory Alkene Insertion (Allyl Acetate) CH_Act->Alkene_Ins Alkene Coordination Beta_Elim β-OAc Elimination Alkene_Ins->Beta_Elim Ring Expansion Aminopalladation Intramolecular Cyclization (Aminopalladation) Beta_Elim->Aminopalladation C-N Bond Formation Prod_Rel β-Hydride Elimination & Product Release Aminopalladation->Prod_Rel Aromatization Prod_Rel->Pd_Cat Catalyst Regeneration

Catalytic cycle of Pd(II)-catalyzed tandem C-H allylation and cyclization for isoquinolines.

ExpWorkflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Pd-Catalyzed Cyclization (110°C) Prep->Reaction Workup 3. Base Treatment (NaOH, Aromatization) Reaction->Workup Purification 4. Column Chromatography Workup->Purification Analysis 5. NMR/LC-MS Validation Purification->Analysis

Step-by-step experimental workflow for the synthesis and validation of isoquinoline derivatives.

Experimental Protocol: Tandem C–H Allylation and Oxidative Cyclization

This protocol describes the synthesis of 3-methylisoquinolines via the one-pot, two-step Pd-catalyzed tandem C–H allylation/intermolecular amination of benzylamines with allyl acetate[1].

Self-Validating System Requirements:

  • In-Process Control (IPC) 1: TLC/LC-MS monitoring after 12 hours to confirm the disappearance of the benzylamine starting material and formation of the dihydroisoquinoline intermediate.

  • In-Process Control (IPC) 2: Observation of color change (typically from pale yellow to deep amber/brown) indicating active palladacycle formation and subsequent turnover.

Step 1: Reaction Setup (Glovebox/Schlenk Techniques)

  • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the oxalylamide-protected benzylamine (0.2 mmol) and Pd(OAc)2​ (10 mol %, 4.5 mg).

  • Causality: Pd(OAc)2​ is sensitive to trace impurities and moisture. Setting up under an inert atmosphere (Argon/N 2​ ) prevents premature catalyst deactivation, ensuring the acetate ligands remain bound to the metal center to facilitate the crucial CMD step.

Step 2: Reagent Addition and Heating

  • Action: Add allyl acetate (2.0 equiv, 0.4 mmol) and anhydrous 1,4-dioxane (2.0 mL) via syringe. Seal the tube and heat the mixture at 110 °C for 12–16 hours.

  • Causality: Allyl acetate must be present in excess to drive the migratory insertion forward against competing β -hydride elimination pathways. A temperature of 110 °C provides the necessary thermal energy to overcome the high activation barrier of the initial C(sp 2 )–H bond cleavage[2].

Step 3: Base-Promoted Aromatization (Workup)

  • Action: Cool the reaction to room temperature. (IPC 1: Sample 10 µL, dilute in MeCN, and analyze via LC-MS to confirm intermediate formation). Once confirmed, add solid NaOH (3.0 equiv, 0.6 mmol) directly to the reaction mixture and stir at 80 °C for an additional 2 hours.

  • Causality: The initial catalytic cycle yields a dihydroisoquinoline derivative. The introduction of a strong base (NaOH) promotes the cleavage of the oxalylamide directing group and drives the final oxidative aromatization, yielding the thermodynamically stable isoquinoline core[1].

Step 4: Purification and Validation

  • Action: Dilute the mixture with EtOAc (10 mL) and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality: The aqueous workup removes the cleaved directing group fragments and inorganic salts. Silica gel chromatography effectively isolates the target isoquinoline from trace palladium black and unreacted allyl species.

  • Validation: Confirm product identity via 1H NMR (look for the diagnostic C1-H singlet around 9.0–9.2 ppm and the C4-H singlet around 7.4–7.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

References
  • Pilgrim, B. S., Gatland, A. E., Esteves, C. H. A., McTernan, C. T., Jones, G. R., Tatton, M. R., Procopiou, P. A., & Donohoe, T. J. (2016). "Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines." Organic & Biomolecular Chemistry, 14(3), 1065-1090. URL:[Link]

  • Chen, Y., Huang, Z., Dai, C., Yang, S., Shi, D.-Q., & Zhao, Y. (2021). "Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate." Organic Letters, 23(11), 4209-4213. URL:[Link]

  • Zhou, Q., Zhang, Z., Zhou, Y., Li, S., Zhang, Y., & Wang, J. (2017). "Palladium-Catalyzed Synthesis of Indoles and Isoquinolines with in Situ Generated Phosphinimine." The Journal of Organic Chemistry, 82(1), 48-56. URL:[Link]

Sources

Application

in vitro cytotoxicity assays for 4H-Pyrazino[1,2-b]isoquinolin-4-one against cancer cell lines

Application Notes & Protocols Topic: In Vitro Cytotoxicity Assays for 4H-Pyrazino[1,2-b]isoquinolin-4-one Against Cancer Cell Lines Audience: Researchers, scientists, and drug development professionals. Introduction: Eva...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assays for 4H-Pyrazino[1,2-b]isoquinolin-4-one Against Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evaluating the Anticancer Potential of 4H-Pyrazino[1,2-b]isoquinolin-4-ones

The 4H-Pyrazino[1,2-b]isoquinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities. Derivatives of this heterocyclic system have demonstrated promising cytostatic and cytotoxic properties against a range of human cancer cell lines, making them attractive candidates for novel anticancer drug development.[1][2][3][4] Some analogues have been shown to induce apoptosis and interfere with cell cycle progression, specifically by promoting the degradation of proteins essential for the G2/M checkpoint, such as cdc2 and Cyclin B1.[5]

The initial and most critical phase in evaluating these potential therapeutic agents is the robust assessment of their cytotoxicity in vitro. These assays serve as a fundamental screening tool to quantify the dose-dependent effect of a compound on cell viability and proliferation.[6] By providing quantitative data, such as the half-maximal inhibitory concentration (IC50), researchers can rank compounds, identify promising leads, and gain preliminary insights into their mechanisms of action.

This guide provides a detailed framework for assessing the cytotoxic effects of 4H-Pyrazino[1,2-b]isoquinolin-4-one derivatives. We will delve into the rationale behind cell line selection and present comprehensive, step-by-step protocols for two standard yet powerful cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity. Employing assays with distinct biological endpoints provides a more holistic and validated understanding of a compound's cytotoxic profile.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings.[7] A single compound can elicit vastly different responses across various cell lines due to inherent differences in their genetic background, receptor expression, and metabolic pathways.[7] Therefore, utilizing a panel of well-characterized cell lines from different tissue origins is paramount for a comprehensive preliminary screening.

For evaluating compounds based on the pyrazino[1,2-b]isoquinoline scaffold, a logical starting point is to use cell lines in which their activity has been previously reported. This allows for the validation of assay performance and comparison with existing data.[1][2] We recommend starting with a panel that includes representatives from major cancer types.

Recommended Starting Panel of Human Cancer Cell Lines:

Cell LineCancer TypeOriginKey CharacteristicsRecommended Culture Medium
HT-29 Colorectal AdenocarcinomaHumanEpithelial-like; forms tight junctions; known to be sensitive to pyrazino[1,2-b]isoquinoline-4-ones.[1][5]McCoy's 5A Medium + 10% FBS
A-549 Lung CarcinomaHumanEpithelial-like; widely used for lung cancer research.[1][4]F-12K Medium + 10% FBS
MDA-MB-231 Breast AdenocarcinomaHumanSpindle-shaped; highly aggressive and invasive triple-negative breast cancer (TNBC) model.[1][4]Leibovitz's L-15 Medium + 10% FBS
K-562 Chronic Myelogenous LeukemiaHumanLymphoblast-like; suspension cell line; useful for screening against hematological malignancies.[8]RPMI-1640 Medium + 10% FBS

Note: Always authenticate cell lines upon receipt and periodically thereafter to ensure their identity and rule out cross-contamination.[7]

Experimental Workflow Overview

A well-structured workflow is essential for reproducible results. The process involves optimizing cell density, treating cells with the test compound, and finally, applying a specific assay to measure cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis cell_culture 1. Cell Line Culture & Maintenance compound_prep 2. Compound Stock & Dilution Prep cell_seeding 3. Cell Seeding in 96-Well Plates treatment 4. Treatment with 4H-Pyrazino[1,2-b]isoquinolin-4-one cell_seeding->treatment Add Compound Dilutions incubation 5. Incubation (e.g., 24-72 hours) assay_run 6. Perform Cytotoxicity Assay (MTT or LDH) incubation->assay_run Proceed to Assay data_acq 7. Data Acquisition (Absorbance Reading) data_analysis 8. Data Analysis (IC50 / % Cytotoxicity) G cluster_cell Inside a Viable Cell cluster_measure Measurement Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple) Insoluble Crystals Enzymes->Formazan:f0 MTT MTT (Yellow Tetrazolium Salt) Water-Soluble MTT:f0->Enzymes Enzymatic Reduction Solubilization Solubilization (e.g., DMSO) Formazan:f1->Solubilization Spectro Measure Absorbance (570 nm) Solubilization->Spectro

Caption: Principle of the MTT cytotoxicity assay.

Step-by-Step Protocol

Materials:

  • 4H-Pyrazino[1,2-b]isoquinolin-4-one compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. [9] b. Include wells for a "medium only" blank control. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of the 4H-Pyrazino[1,2-b]isoquinolin-4-one compound in complete culture medium from the stock solution. A typical final concentration range might be 0.1 to 100 µM. b. Include a "vehicle control" group containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). c. Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions, vehicle control, or fresh medium (for the untreated control). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). [10] b. Return the plate to the incubator for 2-4 hours. Visually inspect the cells under a microscope for the formation of purple formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. [9] c. Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. [11]A reference wavelength of 630 nm can be used to reduce background noise. b. Read the plate within 1 hour of adding the solubilization solution. Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Assay for Membrane Integrity

Principle of the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells. [12]LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis. [13]The assay involves a two-step enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. [14]A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product, which can be quantified by measuring its absorbance at 490 nm. [14]

G cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction in Supernatant Cell Compromised Membrane LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Leaks into medium Lactate Lactate + NAD+ LDH_out->Lactate Pyruvate Pyruvate + NADH Lactate->Pyruvate Catalyzed by Released LDH Diaphorase Diaphorase Pyruvate->Diaphorase INT Tetrazolium Salt (INT) INT->Diaphorase Formazan Red Formazan Spectro Quantify Formazan->Spectro Measure Absorbance (490 nm) Diaphorase->Formazan

Caption: Principle of the LDH cytotoxicity assay.

Step-by-Step Protocol

Materials:

  • Items from Protocol 1 (Compound, Cells, Plates, etc.)

  • LDH Assay Kit (containing LDH reaction solution/reagents)

  • 10% Triton X-100 Lysis Solution

  • 96-well assay plate (clear, flat-bottom)

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with the 4H-Pyrazino[1,2-b]isoquinolin-4-one compound. b. It is crucial to set up the following controls on the same plate:

    • Untreated Control (Spontaneous LDH Release): Cells treated with medium only.
    • Vehicle Control: Cells treated with the highest concentration of DMSO.
    • Maximum LDH Release Control: Cells treated with medium, to be lysed with Triton X-100 before measurement.
    • Background Control: Medium only, no cells.
  • Supernatant Collection: a. After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells. [14] b. To the "Maximum LDH Release Control" wells, add 10 µL of 10% Triton X-100 and incubate for 15 minutes to lyse the cells completely. c. Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well assay plate. [14]

  • LDH Reaction: a. Prepare the LDH Reaction Solution according to the manufacturer's instructions. b. Add 100 µL of the LDH Reaction Solution to each well of the new assay plate containing the supernatants. [14] c. Incubate the plate at room temperature for 30 minutes, protected from light. [14]

  • Data Acquisition: a. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "Background Control" from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = ([Absorbance of Treated Sample] - [Absorbance of Spontaneous Release]) / ([Absorbance of Maximum Release] - [Absorbance of Spontaneous Release]) x 100

Conclusion and Further Steps

These protocols provide a robust foundation for the initial cytotoxic screening of 4H-Pyrazino[1,2-b]isoquinolin-4-one derivatives. By consistently applying these methods across a panel of relevant cancer cell lines, researchers can generate reliable and comparable data to guide further drug development efforts. Compounds exhibiting potent cytotoxicity (i.e., low IC50 values) can be prioritized for more advanced mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target identification to fully elucidate their therapeutic potential.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-protocol. (2019). LDH Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2015). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • Bio-protocol. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • PubMed. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (2016). In vitro cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • ResearchGate. (2008). Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • PubMed. (2009). Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • PubMed. (2007). Synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, 1-(3-isoquinolyl)isoquinolines, and 6,15-iminoisoquino[3,2-b]-3-benzazocines. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxicity of new pyrazino[1,2-b]isoquinoline and 6,15-iminoisoquino[3,2-b]3-benzazocine compounds. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Retrieved from [Link]

  • MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

Sources

Method

evaluating antitumor potential of novel pyrazino[1,2-b]-isoquinoline-4-ones in MDA-MB 231, A-549, and HT-29 cell lines

Application Note & Protocol: Evaluating the Antitumor Potential of Novel Pyrazino[1,2-b]-isoquinoline-4-ones Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Screenin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Evaluating the Antitumor Potential of Novel Pyrazino[1,2-b]-isoquinoline-4-ones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Novel Heterocyclic Compounds

The pursuit of novel chemical entities with potent and selective antitumor activity is a cornerstone of modern oncology research. Heterocyclic scaffolds, in particular, represent a rich source of pharmacologically active agents. The pyrazino[1,2-b]-isoquinoline-4-one core is a compelling structure, and preliminary studies have indicated that compounds from this class can exhibit significant cytostatic and cytotoxic properties against a range of human cancer cell lines.[1][2]

This guide provides a comprehensive, field-tested framework for the initial in vitro evaluation of novel pyrazino[1,2-b]-isoquinoline-4-one derivatives. We will focus on a representative panel of three common and well-characterized human cancer cell lines:

  • MDA-MB-231: A triple-negative breast adenocarcinoma cell line, representing a clinically challenging subtype of breast cancer.

  • A-549: A lung carcinoma cell line, modeling non-small-cell lung cancer (NSCLC), a leading cause of cancer-related mortality.[3]

  • HT-29: A colorectal adenocarcinoma cell line, which is a valuable model for gastrointestinal cancers.[4]

The protocol described herein utilizes the Sulforhodamine B (SRB) assay, a robust and reproducible method for assessing cytotoxicity based on the quantification of total cellular protein content.[5][6] This method was selected over metabolic assays (e.g., MTT) due to its reduced interference from test compounds and its stoichiometric binding to cellular protein, which provides a reliable proxy for cell mass.[5]

Potential Mechanism of Action: Targeting the Cell Cycle

While the precise mechanism can vary between derivatives, published research on this class of compounds points towards a compelling mode of action: interference with cell cycle progression.[1] Specifically, certain pyrazino[1,2-b]-isoquinoline-4-ones have been shown to induce cell death by promoting the degradation of key proteins involved in the G2/M checkpoint, such as cdc2, Cyclin B1, and Wee1.[7] This disruption prevents cancer cells from properly completing mitosis, ultimately leading to apoptosis.[1][7] This targeted activity suggests that these compounds could be particularly effective, potentially even in combination with other anticancer drugs that cause G2/M arrest, like taxanes or cisplatin.[7]

G2_M_Checkpoint_Disruption cluster_0 Normal G2/M Transition cluster_1 Mechanism of Action G2 G2 Phase CyclinB_cdc2 Cyclin B1 / cdc2 G2->CyclinB_cdc2 Activation M M Phase (Mitosis) Apoptosis Apoptosis CyclinB_cdc2->M Promotes Entry Wee1 Wee1 Kinase Wee1->CyclinB_cdc2 Inhibitory Phosphorylation Compound Pyrazino[1,2-b]- isoquinoline-4-one Proteasome Proteasomal Degradation Compound->Proteasome Induces Proteasome->CyclinB_cdc2 Degrades Proteasome->Wee1 Degrades

Caption: Putative mechanism of pyrazino[1,2-b]-isoquinoline-4-ones.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Notes
Cell Lines
MDA-MB-231ATCCHTB-26Triple-negative breast adenocarcinoma
A-549ATCCCCL-185Lung carcinoma
HT-29ATCCHTB-38Colorectal adenocarcinoma
Culture Media & Supplements
Leibovitz's L-15 MediumGibco11415064For MDA-MB-231 (CO₂-independent)[8]
F-12K MediumGibco21127022For A-549[3]
McCoy's 5A MediumGibco16600082For HT-29[9]
Fetal Bovine Serum (FBS)Gibco26140079Heat-inactivated
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS (Ca²⁺/Mg²⁺ free)Gibco14190144
SRB Assay Reagents
Trichloroacetic Acid (TCA)Sigma-AldrichT6399
Sulforhodamine B (SRB)Sigma-AldrichS9012
Tris BaseSigma-AldrichT1503
Acetic Acid, GlacialSigma-Aldrich320099
General Supplies
96-well flat-bottom platesCorning3599TC-treated
T-75 Culture FlasksCorning430641Vented caps
Serological PipettesVWRVarious
Centrifuge Tubes (15/50 mL)VWRVarious
DMSO, Cell Culture GradeSigma-AldrichD2650For compound stock solutions

Cell Line Maintenance and Culture Protocols

General Guidelines: All cell lines should be cultured at 37°C in a humidified incubator. A-549 and HT-29 require a 5% CO₂ atmosphere.[9][10] MDA-MB-231 cells are cultured in L-15 medium, which is formulated for use in a CO₂-free environment; therefore, flask caps should be sealed tightly.[11]

Complete Growth Media Preparation
  • MDA-MB-231 Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

  • A-549 Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

  • HT-29 Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

Subculturing (Passaging) Adherent Cells

This protocol is generally applicable to all three cell lines. The key is to passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.

  • Aspirate Media: Carefully remove the spent culture medium from the T-75 flask.

  • Wash: Gently rinse the cell monolayer with 5-10 mL of sterile DPBS to remove residual serum, which can inhibit trypsin activity.[8] Aspirate the DPBS.

  • Dissociate: Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered. Incubate at 37°C for 3-5 minutes.[12][13] Observe under a microscope; cells are detached when they appear rounded and are floating. Gently tap the flask to dislodge any remaining adherent cells.

  • Neutralize: Add 6-8 mL of the respective complete growth medium to the flask. The serum in the medium neutralizes the trypsin.[13]

  • Collect & Pellet: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at approximately 200-300 x g for 5 minutes.[10]

  • Resuspend & Plate: Aspirate the supernatant. Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium. Determine the appropriate split ratio (typically 1:4 to 1:9) and add the corresponding volume of cell suspension to a new T-75 flask containing fresh medium.[13]

Experimental Workflow: Cytotoxicity Screening

The entire process, from cell preparation to data analysis, follows a systematic workflow to ensure consistency and reliability.

Caption: High-level workflow for the SRB cytotoxicity assay.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standard methodologies used by the National Cancer Institute and other research bodies.[5][14]

Step 1: Cell Seeding
  • Harvest cells that are in their logarithmic growth phase (70-80% confluent).

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension to the optimal seeding density for each cell line (typically 5,000-20,000 cells/well, requires optimization) in their respective complete growth media.[15]

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plates for 24 hours (37°C, 5% CO₂ or no CO₂ as required) to allow for cell attachment and recovery.[15]

Step 2: Compound Treatment
  • Prepare a stock solution of the novel pyrazino[1,2-b]-isoquinoline-4-one compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in the appropriate complete growth medium to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).

  • After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control media.

  • Return the plates to the incubator for 72 hours. This extended exposure time is crucial for observing effects from compounds that may be cytostatic or act on slower cellular processes.

Step 3: Cell Fixation and Staining
  • After the 72-hour incubation, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant.[16]

  • Incubate the plates at 4°C for at least 1 hour to fix the cells to the bottom of the well.

  • Wash the plates four to five times by submerging them in a container of slow-running tap water.[5] Decant the water and gently tap the plates on paper towels to remove excess water. Air-dry the plates completely at room temperature.

  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[14]

  • Incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6] Air-dry the plates completely.

Step 4: Absorbance Measurement
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound SRB dye.[6]

  • Place the plates on an orbital shaker for 10 minutes to ensure the dye is fully dissolved.

  • Measure the optical density (OD) at a wavelength between 510 nm and 540 nm using a microplate reader.[6]

Data Analysis and Interpretation

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell growth by 50%.

  • Background Subtraction: Average the OD values from the "blank" wells (media only) and subtract this value from all other wells.

  • Calculate Percentage Growth Inhibition: Use the following formula: % Growth Inhibition = 100 - [(OD_treated / OD_vehicle_control) * 100]

  • Plot Dose-Response Curve: Plot the % Growth Inhibition (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit a curve to the data points.[17][18] The IC50 is the concentration at which the curve crosses the 50% inhibition mark.[19] Software like GraphPad Prism is highly recommended for this analysis.[20]

Data Summary Table

Results should be summarized in a clear, concise table. This allows for easy comparison of the compound's potency across the different cancer cell lines.

Compound IDCell LineIC50 (µM) ± SD
Pyrazino-IQ-001MDA-MB-231[Insert Value]
Pyrazino-IQ-001A-549[Insert Value]
Pyrazino-IQ-001HT-29[Insert Value]
Doxorubicin (Control)MDA-MB-231[Insert Value]
Doxorubicin (Control)A-549[Insert Value]
Doxorubicin (Control)HT-29[Insert Value]

Conclusion

This application note provides a robust and detailed protocol for the initial screening of novel pyrazino[1,2-b]-isoquinoline-4-ones for antitumor activity. By following these standardized procedures for cell culture, assay execution, and data analysis, researchers can generate reliable and reproducible data to identify promising lead compounds for further preclinical development. Compounds demonstrating potent (low micromolar or nanomolar) and selective activity in this primary screen warrant further investigation into their specific mechanisms of action, including cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy studies.

References

  • MDA-MB-231 Cell Culture Protocol. (n.d.). UCSC Genome Browser. Retrieved from [Link]

  • Avendaño, C., et al. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. Journal of Medicinal Chemistry, 51(19), 6035-43. Retrieved from [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. (n.d.). REPROCELL. Retrieved from [Link]

  • How to calculate IC50. (2023). ResearchGate. Retrieved from [Link]

  • SOP: Propagation of HT-29 Colorectal Adenocarcinoma Cells. (2014). ENCODE. Retrieved from [Link]

  • Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser. Retrieved from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

  • Avendaño, C., et al. (2009). Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Bioorganic & Medicinal Chemistry, 17(23), 7946-55. Retrieved from [Link]

  • Houghton, P. J., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102584. Retrieved from [Link]

  • HT-29 Cell Line User Guide. (n.d.). Elabscience. Retrieved from [Link]

  • Avendaño, C., et al. (2008). Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. ResearchGate. Retrieved from [Link]

  • Culturing A549 cells. (n.d.). Nanopartikel.info. Retrieved from [Link]

  • A549 Cell Line User Guide. (n.d.). Elabscience. Retrieved from [Link]

  • MDA-MB-231 Cell Line. (n.d.). Elabscience. Retrieved from [Link]

  • HT29 Cell Line. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • HT-29. (n.d.). BCRJ. Retrieved from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). clyte. Retrieved from [Link]

  • Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies. (2020). Frontiers in Immunology. Retrieved from [Link]

  • Synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, 1-(3-isoquinolyl)isoquinolines, and 6,15-iminoisoquino-[3,2-b]-3-benzazocines. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug dose-response data analysis. (2021). Towards Data Science. Retrieved from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Cell Cycle Profiling of Cancer Cells Treated with 4H-Pyrazino[1,2-b]isoquinolin-4-one Derivatives

Scientific Rationale & Introduction In contemporary oncology drug discovery, the 4H-pyrazino[1,2-b]isoquinolin-4-one structural motif has emerged as a highly potent pharmacophore. Whether isolated from marine actinomycet...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

In contemporary oncology drug discovery, the 4H-pyrazino[1,2-b]isoquinolin-4-one structural motif has emerged as a highly potent pharmacophore. Whether isolated from marine actinomycetes (such as Streptomyces althioticus) or synthesized via advanced multicomponent reactions, these derivatives exhibit low-micromolar to nanomolar cytotoxicity against aggressive carcinoma lines, including MDA-MB-231 (breast), A-549 (lung), and various hematological malignancies (1).[1]

Mechanistically, these compounds disrupt cellular proliferation by instigating severe intracellular oxidative stress, which subsequently induces DNA double-strand breaks. This genomic instability triggers the ATM/ATR signaling cascade, ultimately culminating in a robust G2/M phase cell cycle arrest and mitochondrial-mediated apoptosis (2).[2]

To elucidate the precise antiproliferative dynamics of 4H-pyrazino[1,2-b]isoquinolin-4-one, researchers must employ rigorous, self-validating flow cytometry techniques. This application note details an optimized Propidium Iodide (PI) staining methodology, emphasizing the causality behind each experimental choice to ensure absolute data integrity.

Mechanistic Pathway Visualization

Pathway Drug 4H-Pyrazino[1,2-b] isoquinolin-4-one ROS Intracellular ROS Accumulation Drug->ROS DNA DNA Double-Strand Breaks ROS->DNA ATM ATM / ATR Activation DNA->ATM p53 p53 Phosphorylation ATM->p53 Cdc25 Cdc25C Inhibition ATM->Cdc25 p21 p21 Upregulation p53->p21 CDK1 CDK1/Cyclin B Complex Inactivation p21->CDK1 Cdc25->CDK1 Arrest G2/M Cell Cycle Arrest CDK1->Arrest Apoptosis Mitochondrial Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 1: Proposed mechanism of 4H-Pyrazino[1,2-b]isoquinolin-4-one induced G2/M cell cycle arrest.

Experimental Design: Building a Self-Validating System

A trustworthy protocol requires internal controls that validate the assay's performance independent of the experimental drug.

  • Vehicle Control (0.1% DMSO): Establishes the baseline asynchronous proliferation index of the specific cancer cell line.

  • Positive Control (Nocodazole 0.5 µM): A known microtubule inhibitor that forces a near-total G2/M phase block. This validates that the flow cytometer's dynamic range and the PI staining efficiency are sufficient to detect a 4n DNA shift.

  • Doublet Discrimination Gating: A mandatory analytical control. Without it, two aggregated G1 cells (2n + 2n = 4n) will be falsely quantified as a single G2/M cell, artificially skewing the drug's efficacy profile.

Step-by-Step Methodology

Workflow Seed 1. Cell Seeding (Log Phase) Treat 2. Drug Treatment (24-48h) Seed->Treat Harvest 3. Harvest (Include Floating) Treat->Harvest Fix 4. Fixation (70% EtOH, -20°C) Harvest->Fix Stain 5. RNase A + PI (30 min, Dark) Fix->Stain Flow 6. Flow Cytometry (Doublet Discrimination) Stain->Flow

Figure 2: Step-by-step workflow for PI-based cell cycle analysis via flow cytometry.

Step 1: Cell Seeding & Treatment
  • Seed target cancer cells (e.g., A-549) in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.

    • Causality: Cells must be treated at ~60% confluency to ensure they remain in the logarithmic growth phase. Overconfluent cultures undergo contact inhibition, naturally arresting in G0/G1 and masking the drug's effect.

  • Treat cells with 4H-pyrazino[1,2-b]isoquinolin-4-one at varying concentrations (e.g., IC25​ , IC50​ ) alongside Vehicle and Positive controls for 24–48 hours.

Step 2: Harvesting
  • Critical: Collect the culture medium from each well into corresponding centrifuge tubes.

  • Wash adherent cells with PBS, harvest using Trypsin-EDTA, and pool them with the collected medium.

    • Causality: 4H-pyrazino[1,2-b]isoquinolin-4-one derivatives induce mitochondrial apoptosis. Apoptotic cells detach from the plate; discarding the medium selectively eliminates the Sub-G1 (fragmented DNA) population, severely compromising the integrity of the data.

Step 3: Fixation
  • Centrifuge the pooled cells at 300 x g for 5 minutes. Wash the pellet once with cold PBS.

  • Resuspend the pellet in 0.5 mL of cold PBS.

  • Dropwise , add 4.5 mL of ice-cold 70% ethanol while gently vortexing the tube.

    • Causality: Dropwise addition during vortexing prevents the formation of cell aggregates. Ethanol fixation dehydrates the cells, permeabilizing the plasma membrane to allow the large PI molecule to enter, while preserving cellular morphology for light scatter analysis.

  • Incubate at -20°C for a minimum of 2 hours (cells can be stored for up to 4 weeks).

Step 4: RNase Treatment & PI Staining
  • Centrifuge fixed cells at 500 x g for 5 minutes. Decant the ethanol carefully.

  • Wash the pellet twice with PBS to remove residual ethanol.

  • Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Causality: PI is a promiscuous intercalating agent that binds to both double-stranded DNA and double-stranded RNA. Without RNase A digestion, the fluorescence signal will be artificially broad and intense, completely obscuring the distinct G1, S, and G2/M peaks.

  • Incubate in the dark at room temperature for 30 minutes.

Step 5: Acquisition & Gating Strategy
  • Acquire data on a flow cytometer using a 488 nm or 532 nm laser. Detect PI emission in the PE-Texas Red or PerCP channel (~610-620 nm).

  • Gating Strategy:

    • Plot FSC-A vs. SSC-A to gate out cellular debris.

    • Plot PI-Area (PI-A) vs. PI-Width (PI-W) to gate strictly for single cells.

    • Plot a Histogram of PI-A to quantify the cell cycle phases.

Data Presentation & Interpretation

Proper cell cycle analysis of 4H-pyrazino[1,2-b]isoquinolin-4-one derivatives typically reveals a dose-dependent decrease in the G0/G1 population, accompanied by a significant accumulation in the G2/M phase and an increase in the Sub-G1 apoptotic fraction.

Table 1: Representative Quantitative Cell Cycle Distribution

Treatment GroupConcentration (µM)Sub-G1 (Apoptosis) %G0/G1 Phase (2n) %S Phase %G2/M Phase (4n) %
Vehicle Control (0.1% DMSO)01.2 ± 0.358.4 ± 2.129.1 ± 1.511.3 ± 0.8
4H-Pyrazino Derivative (Low Dose)1.54.5 ± 0.642.1 ± 1.828.4 ± 1.225.0 ± 1.4
4H-Pyrazino Derivative (High Dose)5.018.8 ± 1.2 21.3 ± 1.416.2 ± 1.143.7 ± 2.2
Positive Control (Nocodazole)0.58.4 ± 0.910.2 ± 0.712.5 ± 0.868.9 ± 3.1

Note: The dose-dependent accumulation in G2/M indicates that the compound prevents cells from entering mitosis, likely due to the activation of DNA damage checkpoints.

References

  • Shin, H. J., et al. (2026). "1-Hydroxy-1-Norresistoflavins B and C, resistomycin-type polyketides from the Marine-Derived Streptomyces althioticus 2304JJ-041." The Journal of Antibiotics. 2

  • Ortín, I., et al. (2009). "Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties." ResearchGate. 1

  • González, J. F., et al. (2009). "Synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, 1-(3-isoquinolyl)isoquinolines, and 6,15-iminoisoquino-[3,2-b]-3-benzazocines." Tetrahedron. 3

Sources

Method

Application Notes &amp; Protocols: Elucidating the Apoptosis Induction Mechanism of 4H-Pyrazino[1,2-b]isoquinolin-4-one Derivatives

Here's a detailed Application Notes and Protocols guide on the apoptosis induction mechanism of 4H-Pyrazino[1,2-b]isoquinolin-4-one derivatives. Section 1: Introduction The 4H-Pyrazino[1,2-b]isoquinolin-4-one scaffold re...

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Author: BenchChem Technical Support Team. Date: April 2026

Here's a detailed Application Notes and Protocols guide on the apoptosis induction mechanism of 4H-Pyrazino[1,2-b]isoquinolin-4-one derivatives.

Section 1: Introduction

The 4H-Pyrazino[1,2-b]isoquinolin-4-one scaffold represents a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to the potent biological activities of its derivatives. Several analogues have demonstrated notable in vitro antitumor potential across various cancer cell lines, including human breast carcinoma, lung carcinoma, and colon carcinoma.[1][2] A primary driver of this anticancer activity is the ability of these compounds to induce apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[2]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides both the conceptual framework and detailed, field-proven protocols to investigate the unique apoptotic mechanism of 4H-Pyrazino[1,2-b]isoquinolin-4-one derivatives. The focus is on a mechanism that diverges from classical DNA damage-induced apoptosis, instead centering on the disruption of the cell cycle, offering a potentially novel therapeutic strategy.

Section 2: Foundational Concepts in Apoptosis

Apoptosis is an orderly and energy-dependent process of cell suicide that is essential for tissue homeostasis.[3] It is executed by a family of cysteine proteases called caspases.[4][5] Caspases exist as inactive zymogens and are activated through two principal pathways:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the recruitment of adapter proteins and activation of initiator caspase-8.[4][6]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as growth factor withdrawal or cellular damage. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7][8] A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members leads to mitochondrial outer membrane permeabilization (MOMP).[9][10] This releases cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the "apoptosome," a complex that recruits and activates initiator caspase-9.[6][11]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][12]

Section 3: Proposed Mechanism of Action of 4H-Pyrazino[1,2-b]isoquinolin-4-one Derivatives

Research into the cytotoxic effects of specific 4H-Pyrazino[1,2-b]isoquinolin-4-one derivatives reveals a distinct mechanism of action that primarily targets the cell cycle, leading to apoptosis.

Primary Mechanism: Induction of G2/M Phase Cell Cycle Arrest

Unlike many conventional chemotherapeutics, the apoptotic activity of these derivatives does not appear to be initiated by DNA damage.[2] Instead, studies show that compounds of this class can efficiently induce cell cycle arrest at the G2/M checkpoint.[2][13] This arrest prevents cancer cells from entering mitosis and ultimately forces them into an apoptotic fate.

Molecular Events: Degradation of G2/M Checkpoint Machinery

A key study has shown that a representative compound from this class promotes the degradation of critical components of the G2/M checkpoint machinery, specifically cdc2 (CDK1), Cyclin B1, and Wee1.[13]

  • Cdc2 (CDK1) and Cyclin B1: This complex is the master regulator of the G2 to M phase transition. Its degradation is a catastrophic event for the cell, preventing mitotic entry.

  • Wee1: A tyrosine kinase that inhibits cdc2 activity. Its degradation would normally promote mitosis, but in this context, the concurrent degradation of the entire cdc2/Cyclin B1 complex represents a complete collapse of the checkpoint control.[13]

This targeted degradation of cell cycle proteins represents a novel cytotoxic mechanism.[13] Furthermore, this apoptotic induction appears to be independent of the activation of pro-apoptotic kinases like JNK and p38, or the pro-survival AKT pathway.[2]

Apoptosis Execution: The Path from G2/M Collapse to Cell Death

The collapse of the G2/M checkpoint machinery acts as a potent intracellular stress signal that likely triggers the intrinsic apoptotic pathway. While the precise link is still under investigation, a plausible model involves the activation of the Bcl-2 family of proteins, leading to MOMP, apoptosome formation, and subsequent activation of the caspase-9 and caspase-3 cascade.

G2M_Apoptosis_Pathway Compound 4H-Pyrazino[1,2-b]isoquinolin-4-one Derivative Degradation Promotion of Protein Degradation Compound->Degradation Induces G2M_Proteins G2/M Checkpoint Proteins (cdc2, Cyclin B1, Wee1) G2M_Arrest G2/M Checkpoint Collapse & Cell Cycle Arrest G2M_Proteins->G2M_Arrest Leads to Degradation->G2M_Proteins Targets Stress Intracellular Stress Signal G2M_Arrest->Stress Mito Intrinsic Pathway Activation (↑Bax / ↓Bcl-2) Stress->Mito Triggers Casp9 Caspase-9 Activation (Apoptosome) Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (PARP Cleavage, etc.) Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 4H-Pyrazino[1,2-b]isoquinolin-4-one derivatives.

Section 4: Experimental Workflow for Mechanism Elucidation

A multi-assay approach is required to fully characterize the mechanism of action. The following workflow provides a logical progression from initial cytotoxicity screening to detailed molecular analysis.

Experimental_Workflow cluster_start Phase 1: Initial Screening cluster_analysis Phase 2: Phenotypic & Mechanistic Assays cluster_data Phase 3: Data Synthesis Start Culture Cancer Cell Lines (e.g., HT-29, A549) Treat Treat with Derivative (Dose-Response & Time-Course) Start->Treat IC50 Determine IC50 Value (MTT / CellTiter-Glo® Assay) Treat->IC50 Harvest Harvest Cells at Key Timepoints (e.g., 24h, 48h) Treat->Harvest FACS Flow Cytometry Analysis Harvest->FACS Biochem Biochemical Assays Harvest->Biochem CellCycle Cell Cycle Analysis (PI Staining) FACS->CellCycle Annexin Apoptosis Detection (Annexin V / PI Staining) FACS->Annexin Analysis Synthesize & Interpret Data CellCycle->Analysis Annexin->Analysis CaspaseAssay Caspase-3/7 Activity (Luminescent Assay) Biochem->CaspaseAssay WB Western Blot Analysis Biochem->WB CaspaseAssay->Analysis WB->Analysis

Sources

Application

Application Note: Unraveling the Impact of 4H-Pyrazino[1,2-b]isoquinolin-4-one on the G2/M Checkpoint Machinery

Introduction: The G2/M Checkpoint as a Critical Guardian of Genomic Integrity The transition from the G2 phase to mitosis (M phase) is a tightly regulated process in the eukaryotic cell cycle, governed by the G2/M checkp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The G2/M Checkpoint as a Critical Guardian of Genomic Integrity

The transition from the G2 phase to mitosis (M phase) is a tightly regulated process in the eukaryotic cell cycle, governed by the G2/M checkpoint. This critical surveillance mechanism ensures that cells only enter mitosis after DNA replication is complete and any DNA damage has been repaired.[1][2] Dysregulation of the G2/M checkpoint is a hallmark of many cancers, allowing cells with damaged DNA to proliferate, leading to genomic instability and tumor progression.[3] Consequently, the molecular machinery of the G2/M checkpoint presents a compelling target for the development of novel anticancer therapeutics.[3][4]

At the heart of the G2/M transition is the activation of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, also known as the Mitosis-Promoting Factor (MPF).[5][6] The activity of this complex is meticulously controlled by a series of phosphorylation and dephosphorylation events. The kinase WEE1 and its homolog MYT1 hold CDK1 in an inactive state through inhibitory phosphorylation.[5][7] For mitotic entry, the phosphatase CDC25C removes these inhibitory phosphates, activating the CDK1/Cyclin B1 complex.[1][5] This activation is further amplified by Polo-like kinase 1 (PLK1), which activates CDC25C and inactivates WEE1, creating a positive feedback loop that drives the cell into mitosis.[5][8]

In the presence of DNA damage, sensor kinases like ATM and ATR activate the checkpoint kinases CHK1 and CHK2.[1][9] These kinases then phosphorylate and inactivate CDC25C, preventing the activation of CDK1 and thereby causing cell cycle arrest in the G2 phase to allow for DNA repair.[1][5][10]

This application note provides a detailed guide for researchers to assess the impact of a novel class of small molecules, represented by 4H-Pyrazino[1,2-b]isoquinolin-4-one, on the G2/M checkpoint machinery. Based on existing research, certain derivatives of this scaffold have been shown to induce cytotoxicity by promoting the degradation of key G2/M checkpoint proteins, including CDK1 (also known as cdc2), Cyclin B1, and WEE1.[11] This suggests a novel mechanism of action that could be exploited for therapeutic benefit, particularly in combination with DNA-damaging agents.[11]

The following protocols and workflows are designed to provide a robust framework for characterizing the effects of such compounds on cell cycle progression, protein expression, and mitotic spindle formation.

Core Experimental Workflow

To comprehensively assess the impact of a 4H-Pyrazino[1,2-b]isoquinolin-4-one derivative, a multi-faceted approach is recommended. This workflow allows for the elucidation of the compound's effect on cell cycle distribution, the abundance of key regulatory proteins, and the morphological consequences during mitosis.

G2M_Workflow A Cell Culture & Compound Treatment (e.g., HT-29, HeLa) B Cell Cycle Analysis (Flow Cytometry with PI Staining) A->B Harvest & Fix C Protein Lysate Preparation E Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) D Western Blotting Analysis (CDK1, Cyclin B1, WEE1, p-Histone H3) B->D Correlate cell cycle phase with protein levels C->D Quantify Protein F Microscopy & Phenotypic Analysis (Mitotic Spindle Morphology) D->F E->F Image Acquisition

Caption: High-level experimental workflow for assessing the impact of 4H-Pyrazino[1,2-b]isoquinolin-4-one.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol is fundamental for determining if the test compound induces cell cycle arrest at the G2/M boundary. By staining the DNA of treated cells with propidium iodide (PI), we can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is a primary indicator of interference with the G2/M checkpoint.

Materials:

  • Cell line of interest (e.g., HT-29 human colon cancer cells)

  • Complete culture medium

  • 4H-Pyrazino[1,2-b]isoquinolin-4-one derivative (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of the 4H-Pyrazino[1,2-b]isoquinolin-4-one derivative for a predetermined time course (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest cells by trypsinization, transfer to 15 mL conical tubes, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with 5 mL of ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours. This can be a stopping point, and cells can be stored for several weeks.[13]

  • Staining: Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the pellet with 5 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment GroupConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)055.2 ± 3.120.5 ± 2.524.3 ± 2.8
Compound X148.7 ± 2.915.1 ± 1.936.2 ± 3.5
Compound X535.1 ± 4.010.8 ± 1.554.1 ± 4.2
Compound X1020.6 ± 3.38.2 ± 1.171.2 ± 4.8
Nocodazole (Positive Control)0.110.3 ± 2.15.5 ± 1.084.2 ± 3.0

Table 1: Hypothetical data from cell cycle analysis showing a dose-dependent increase in the G2/M population after treatment with a 4H-Pyrazino[1,2-b]isoquinolin-4-one derivative (Compound X).

Protocol 2: Western Blotting for G2/M Regulatory Proteins

Rationale: Following the observation of G2/M arrest, this protocol aims to determine if the arrest is caused by the degradation of key regulatory proteins as previously suggested.[11] We will probe for CDK1, Cyclin B1, and WEE1. Additionally, we will assess the levels of phosphorylated Histone H3 (Ser10), a marker for mitotic cells, to distinguish between a G2 arrest and a mitotic arrest.

Materials:

  • Treated cell pellets (from a parallel experiment to Protocol 1)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-CDK1/cdc2

    • Mouse anti-Cyclin B1[14]

    • Rabbit anti-WEE1

    • Rabbit anti-phospho-Histone H3 (Ser10)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To probe for multiple proteins on the same membrane, strip the membrane according to the manufacturer's protocol and re-probe starting from the blocking step. Always probe for the loading control (β-actin) to ensure equal loading.[15]

Data Presentation:

Treatment GroupRelative CDK1 LevelRelative Cyclin B1 LevelRelative WEE1 LevelRelative p-H3 (S10) Level
Vehicle (DMSO)1.001.001.001.00
Compound X (5 µM)0.350.280.410.55
Compound X (10 µM)0.120.090.150.21
Nocodazole (0.1 µM)1.101.850.955.50

Table 2: Hypothetical quantitative Western blot data showing dose-dependent degradation of CDK1, Cyclin B1, and WEE1. The decrease in p-Histone H3 suggests cells are arrested in G2 rather than M phase.

Protocol 3: Immunofluorescence for Mitotic Spindle Analysis

Rationale: The degradation of key mitotic regulators like CDK1 and Cyclin B1 is expected to have severe consequences for mitotic entry and the proper formation of the mitotic spindle.[16] This immunofluorescence protocol allows for the direct visualization of the microtubule cytoskeleton and centrosomes to assess mitotic spindle morphology.[17][18] The formation of aberrant spindles (e.g., monopolar, multipolar) or a failure to form a spindle would be consistent with the proposed mechanism of action.[19]

Materials:

  • Cells cultured on sterile glass coverslips

  • Fixation Solution (e.g., 4% Paraformaldehyde (PFA) or ice-cold Methanol)

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)

  • Primary antibodies:

    • Mouse anti-α-tubulin (to visualize microtubules)

    • Rabbit anti-γ-tubulin (to visualize centrosomes)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)

  • DAPI (for nuclear staining)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with the compound as described previously.

  • Fixation: Gently wash the cells with PBS. Fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash three times with PBS.

  • Permeabilization: If using PFA fixation, incubate with Permeabilization Buffer for 10 minutes.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[17]

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Add the solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Nuclear Staining: Incubate with DAPI solution for 5 minutes.

  • Mounting: Rinse the coverslips once with PBS and mount them onto glass slides using an antifade mounting medium.[17]

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of mitotic cells to analyze spindle morphology.

Interpreting the Results: A Mechanistic Model

The combined results from these protocols can provide a clear picture of how 4H-Pyrazino[1,2-b]isoquinolin-4-one affects the G2/M checkpoint. The expected outcome is a dose-dependent accumulation of cells in the G2 phase, correlated with the degradation of CDK1, Cyclin B1, and WEE1. Immunofluorescence would likely reveal a failure of cells to form proper bipolar spindles, consistent with the loss of the master mitotic regulator, the CDK1/Cyclin B1 complex.

G2M_Mechanism cluster_pathway CDK1_CyclinB CDK1/Cyclin B1 (Inactive) MPF Active MPF (CDK1/Cyclin B1) WEE1 WEE1 Kinase WEE1->CDK1_CyclinB Inhibitory Phosphorylation CDC25C CDC25C Phosphatase CDC25C->CDK1_CyclinB Activating Dephosphorylation Mitosis Mitotic Entry MPF->Mitosis Arrest G2 Arrest (Failure to enter Mitosis) Compound 4H-Pyrazino[1,2-b] isoquinolin-4-one Compound->CDK1_CyclinB Promotes Degradation Compound->WEE1 Promotes Degradation

Caption: Proposed mechanism of 4H-Pyrazino[1,2-b]isoquinolin-4-one on the G2/M checkpoint.

This novel mechanism of action, characterized by the induced degradation of core G2/M machinery, distinguishes this compound class from traditional checkpoint inhibitors that typically target the kinase activity of proteins like CHK1 or WEE1.[7][20] By providing this comprehensive set of protocols, we empower researchers to rigorously investigate and validate the unique impact of 4H-Pyrazino[1,2-b]isoquinolin-4-one and its derivatives, paving the way for potential new strategies in cancer therapy.

References

  • QIAGEN GeneGlobe. G2/M Checkpoint: DNA Damage Control in Cell Cycle. Available at: [Link]

  • Wikipedia. G2-M DNA damage checkpoint. Available at: [Link]

  • Patsnap Synapse. What are WEE1 inhibitors and how do they work?. Available at: [Link]

  • Ge, X., et al. Centrosome-associated regulators of the G2/M checkpoint as targets for cancer therapy. Cancer Letters. Available at: [Link]

  • AACR Journals. Plk1 regulates FoxM1 activity during G2-M phase. Cancer Research. Available at: [Link]

  • PMC. Proteomic analysis reveals a PLK1-dependent G2/M degradation program and a role for AKAP2 in coordinating the mitotic cytoskeleton. Available at: [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]

  • ResearchGate. Activation of Plk1 is regulated at the G2/M transition. Available at: [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. Available at: [Link]

  • PubMed. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast. Available at: [Link]

  • PMC. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy. Available at: [Link]

  • PMC. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation. Available at: [Link]

  • Frontiers. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1. Available at: [Link]

  • PMC. Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Available at: [Link]

  • PMC. Assaying cell cycle status using flow cytometry. Available at: [Link]

  • PMC. G2M checkpoint pathway alone is associated with drug response and survival among cell proliferation-related pathways in pancreatic cancer. Available at: [Link]

  • MDPI. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update. Available at: [Link]

  • MDPI. Multiple Roles of PLK1 in Mitosis and Meiosis. Available at: [Link]

  • PubMed. BRCA1 regulates the G2/M checkpoint by activating Chk1 kinase upon DNA damage. Available at: [Link]

  • MDPI. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy. Available at: [Link]

  • NCBI. Small Molecule Inhibitors of Wee1 Degradation and Mitotic Entry. Available at: [Link]

  • CORE. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Available at: [Link]

  • Bio-protocol. Immunofluorescence microscopy, colocalization, and mitotic phenotype/index classification. Available at: [Link]

  • PubMed. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Available at: [Link]

  • ResearchGate. Western blot analysis for expression of cyclin B1, Cdk1, Cdc25B and... Available at: [Link]

Sources

Method

Application Note: Pyrazino[1,2-b]isoquinolines as G2/M Checkpoint Abrogators in Colon Cancer Therapy

Executive Summary & Strategic Rationale The development of chemoresistance in colorectal carcinoma (CRC) remains a critical bottleneck in modern oncology. Traditional chemotherapeutics, such as cisplatin, primarily funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of chemoresistance in colorectal carcinoma (CRC) remains a critical bottleneck in modern oncology. Traditional chemotherapeutics, such as cisplatin, primarily function by inducing DNA damage, which subsequently triggers cell cycle arrest at the G2/M checkpoint. However, CRC cells frequently exploit this arrest period to initiate DNA repair mechanisms, leading to survival and multidrug resistance.

Recent pharmacological advancements have identified pyrazino[1,2-b]isoquinoline derivatives as a novel class of potent cytotoxic agents. Unlike conventional alkylating agents, specific optimized derivatives (e.g., Compound 1b) do not rely on DNA damage to induce apoptosis. Instead, they actively dismantle the G2/M checkpoint machinery, forcing cancer cells into premature mitosis (mitotic catastrophe) and subsequent apoptosis[1]. This application note provides a comprehensive guide to the mechanistic profiling, structure-activity relationships (SAR), and validated experimental protocols for evaluating pyrazino[1,2-b]isoquinolines in HT-29 colon cancer models.

Mechanistic Paradigm: Beyond DNA Damage

The therapeutic efficacy of pyrazino[1,2-b]isoquinolines lies in their targeted degradation of key cell cycle regulatory proteins. In HT-29 human colon cancer cells, Compound 1b induces cell death directly from the G2 phase without activating DNA damage sensors or transducers[2].

Key Mechanistic Pathways:

  • Wee1 Degradation: Compound 1b stimulates the proteasome-mediated degradation of Wee1, a kinase responsible for inhibiting the cdc2/Cyclin B1 complex[2].

  • cdc2 and Cyclin B1 Depletion: Concurrently, the drug promotes the degradation of cdc2 and Cyclin B1 through a distinct, non-proteasomal pathway[1].

  • Checkpoint Abrogation: The simultaneous loss of Wee1 (the inhibitor) and cdc2/Cyclin B1 (the drivers of mitosis) completely destabilizes the G2/M checkpoint, preventing the cell from halting for DNA repair and triggering rapid apoptosis[1].

MOA Drug Pyrazino[1,2-b]isoquinoline (e.g., Compound 1b) Proteasome Proteasome Activation Drug->Proteasome stimulates cdc2 cdc2 Degradation Drug->cdc2 non-proteasomal pathway CycB1 Cyclin B1 Degradation Drug->CycB1 degradation Wee1 Wee1 Degradation Proteasome->Wee1 mediates G2M G2/M Checkpoint Abrogation Wee1->G2M loss of inhibition cdc2->G2M complex disruption CycB1->G2M complex disruption Apoptosis Apoptosis in HT-29 Colon Cancer Cells G2M->Apoptosis triggers

Fig 1. Signaling pathway of pyrazino[1,2-b]isoquinoline-induced apoptosis via G2/M abrogation.

Quantitative Structure-Activity Relationship (SAR) & Efficacy Data

The cytotoxicity of pyrazino[1,2-b]isoquinolines is highly dependent on the manipulation of the N(2) and C(4)-functional groups, as well as the C(6)-chain[2]. The table below summarizes the SAR findings critical for drug design.

Table 1: Cytotoxicity and SAR of Pyrazino[1,2-b]isoquinoline Derivatives in HT-29 Cells

Compound / ModificationStructural CharacteristicCytotoxicity (IC₅₀)Mechanistic Observation
Compound 1b Standard pyrazino[1,2-b]isoquinoline core 1.95×10−7 MInduces G2/M arrest; degrades Wee1, cdc2, Cyclin B1[1].
Compound 4a High toxicity derivativeHigh nanomolarHighly selective toxicity for HT-29 colon cells[1].
Fused Oxazolidines Fused oxazolidine ring addition at coreInactiveSteric hindrance prevents target binding/activity[2].
Cyanoamines (Cmpds 8-10) C(4)-lactam replaced by cyanoamineInactiveAll-syn configuration makes them too stable to generate alkylating iminium species[2].
Bulky Substituents (Cmpd 6p) t-butyl or 2,6-dimethylphenyl addition 41.8±3.3 μMSignificant activity against diverse cancer lines with no cytotoxicity to healthy fibroblasts[3].

Validated Experimental Protocols

To ensure rigorous and reproducible evaluation of these compounds, the following self-validating protocols have been optimized for HT-29 cell lines.

Workflow Cell HT-29 Cell Culture (Colon Cancer Model) Treat Drug Treatment (Compound 1b +/- Cisplatin) Cell->Treat FACS Flow Cytometry (PI Staining for G2/M) Treat->FACS Cell Cycle Analysis Lysis Cell Lysis & Protein Extraction Treat->Lysis Protein Preparation Analysis Data Analysis & Synergy Quantification FACS->Analysis WB Western Blot (Wee1, cdc2, Cyclin B1) Lysis->WB WB->Analysis

Fig 2. Experimental workflow for validating pyrazino[1,2-b]isoquinoline efficacy and mechanism.

Protocol A: Flow Cytometric Validation of G2/M Phase Arrest

Rationale: Because pyrazino[1,2-b]isoquinolines do not cause direct DNA damage, traditional comet assays are insufficient. Propidium Iodide (PI) staining allows precise quantification of DNA content (2N vs 4N) to confirm G2/M accumulation.

  • Cell Synchronization: Seed HT-29 cells at 3×105 cells/well in a 6-well plate. Incubate overnight. Replace media with serum-free DMEM for 24 hours.

    • Causality: Serum starvation synchronizes cells in the G0/G1 phase, ensuring that subsequent G2/M accumulation is a direct consequence of the drug rather than baseline asynchronous cycling.

  • Treatment: Treat cells with Compound 1b (e.g., 200 nM) for 24h and 48h. Include a vehicle control (0.1% DMSO) and a positive control (Nocodazole, 100 ng/mL).

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and resuspend in 0.5 mL PBS. Slowly add 4.5 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Causality: Cold ethanol permeabilizes the lipid bilayer while preserving nucleic acid integrity, allowing for stoichiometric intercalation of PI into the DNA.

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend in 0.5 mL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark at room temperature for 30 minutes.

    • Causality: RNase A is critical here; it degrades double-stranded RNA, which PI would otherwise bind to, preventing false-positive hyperdiploid readings.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto II) capturing at least 10,000 events.

Protocol B: Proteasome-Mediated Degradation Assay (Western Blotting)

Rationale: To definitively prove that Wee1 degradation is proteasome-dependent (while cdc2 is not), we utilize the proteasome inhibitor MG132 in a rescue experiment[2].

  • Treatment Matrix: Divide HT-29 cells into four groups: (1) Vehicle, (2) Compound 1b (200 nM), (3) MG132 (10 μM), (4) Compound 1b + MG132. Treat for 24 hours.

  • Protein Extraction: Lyse cells using ice-cold RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.

    • Causality: Wee1 and cdc2 are highly labile and their stability is phosphorylation-dependent. The rapid addition of broad-spectrum inhibitors prevents artifactual enzymatic degradation during extraction.

  • Immunoblotting: Resolve 30 μg of protein via SDS-PAGE (10% gel) and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Wee1, cdc2, Cyclin B1, and GAPDH (loading control).

  • Validation Check: A successful assay will show depleted Wee1 in Group 2, but rescued Wee1 levels in Group 4. Conversely, cdc2 levels should remain depleted in Group 4, validating that cdc2 degradation occurs via a non-proteasomal pathway[2].

Strategic Applications in Combination Therapy

The unique mechanism of pyrazino[1,2-b]isoquinolines positions them as ideal candidates for combination regimens. Tumor cells treated with DNA-damaging agents like cisplatin naturally arrest at the G2/M phase to attempt repair.

By administering Compound 1b in tandem with cisplatin, researchers can actively target these arrested cells. Compound 1b degrades the very checkpoint proteins (Wee1, cdc2) that the cell relies on to maintain the arrest[1]. This forces the heavily DNA-damaged cells to bypass the checkpoint and enter mitosis prematurely, exponentially increasing the rate of apoptosis. This synergistic approach is highly promising for overcoming cisplatin resistance in colon cancer and can be similarly applied alongside cytoskeleton-disrupting agents like taxol and taxotere[2].

References

1.[1] Title: Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties Source: researchgate.net URL:

2.[2] Title: Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies Source: nih.gov (PubMed) URL:

3.[3] Title: Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system Source: rsc.org URL:

Sources

Application

Application Note: Evaluation of 4H-Pyrazino[1,2-b]isoquinolin-4-one as a Novel Radiosensitizer in Human Tumor Cells

Introduction & Mechanistic Rationale Radiotherapy (RT) remains a cornerstone of oncological treatment, yet intrinsic radioresistance in solid tumors frequently limits its curative potential. To overcome this, the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Radiotherapy (RT) remains a cornerstone of oncological treatment, yet intrinsic radioresistance in solid tumors frequently limits its curative potential. To overcome this, the development of novel radiosensitizers—agents that amplify radiation-induced DNA damage or inhibit subsequent repair—is critical.

Recently, a novel derivative of 4H-pyrazino[1,2-b]isoquinolin-4-one ((6R)-6,11-Dihydro-7-hydroxy-6-(hydroxymethyl)-8-methoxy-3,9-dimethyl-4H-pyrazino[1,2-b]isoquinolin-4-one) was isolated from the 1[1]. While initially characterized for its baseline cytotoxicity, its co-isolation with resistomycin-type polyketides suggests a potent secondary application. Structurally related compounds are known to2[2], which are critical survival pathways post-irradiation. Furthermore, targeting DNA replication and repair pathways is a validated strategy for overcoming radioresistance, akin to the action of3[3].

By sterically hindering the recruitment of Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) repair complexes to DNA double-strand breaks (DSBs), 4H-pyrazino[1,2-b]isoquinolin-4-one forces irradiated cells into prolonged G2/M arrest and subsequent apoptosis.

Pathway IR Ionizing Radiation (IR) DNA_Damage DNA Double-Strand Breaks (DSBs) IR->DNA_Damage Induces Compound 4H-Pyrazino[1,2-b] isoquinolin-4-one Repair DNA Repair Mechanisms (NHEJ / HR) Compound->Repair Inhibits Apoptosis Apoptosis / Cell Death Compound->Apoptosis Promotes DNA_Damage->Repair Triggers Repair->Apoptosis Failure leads to

Fig 1. Mechanistic pathway of 4H-Pyrazino[1,2-b]isoquinolin-4-one enhancing IR-induced apoptosis.

Quantitative Data: Baseline Efficacy & Sensitization Profiles

Before evaluating a compound as a radiosensitizer, its baseline cytotoxicity must be established to differentiate between additive toxicity and synergistic radiosensitization. The data below summarizes the compound's baseline Growth Inhibition (GI50) and its expected Dose Enhancement Factor (DEF) when combined with IR.

Table 1: Baseline Cytotoxicity (GI50) in Human Tumor Cells [1]

Cell Line Tissue Origin GI50 (µM) Experimental Application
HCT116 Colorectal 6.67 Solid tumor radioresistance model
PC3 Prostate 10.16 Solid tumor radioresistance model
HL-60 Leukemia 0.33 Hematological toxicity control

| K562 | Leukemia | 1.24 | Hematological toxicity control |

Table 2: Radiosensitization Efficacy (Dose Enhancement Factor at 10% Survival - DEF10)

Cell Line Treatment Condition D10 (Gy)* DEF10** Interpretation
HCT116 IR + Vehicle 5.8 - Baseline radioresistance
HCT116 IR + Compound (GI10) 3.6 1.61 Significant sensitization
PC3 IR + Vehicle 6.2 - High radioresistance

| PC3 | IR + Compound (GI10)| 4.1 | 1.51 | Moderate sensitization |

*D10 (Gy) = Radiation dose required to reduce cell survival to 10%. **DEF10 = (D10 of Vehicle) / (D10 of Compound). A DEF > 1.2 is considered clinically relevant.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step includes mechanistic rationale to explain why the action is performed, ensuring researchers understand the causality behind the assay.

Workflow Step1 Cell Culture & Seeding Step2 Compound Pre-treatment Step1->Step2 Step3 IR Exposure (0-8 Gy) Step2->Step3 Step4 Assay Execution (Clonogenic) Step3->Step4 Step5 Data Analysis (DEF Calc) Step4->Step5

Fig 2. Standardized experimental workflow for evaluating radiosensitization efficacy in vitro.

Protocol 1: Clonogenic Survival Assay (The Gold Standard)

While short-term viability assays (e.g., MTT, CellTiter-Glo) measure immediate metabolic arrest, the clonogenic assay is utilized because it measures the true loss of reproductive integrity—the ultimate goal of clinical radiotherapy.

Step 1: Cell Seeding

  • Action : Seed HCT116 or PC3 cells into 6-well plates at varying densities depending on the anticipated radiation dose (e.g., 200 cells for 0 Gy; up to 4,000 cells for 8 Gy).

  • Causality : Higher radiation doses result in fewer surviving colonies. Scaling the seeding density ensures that a statistically significant number of colonies (20–150 per well) will survive for accurate quantification, preventing overcrowding or sparse readouts.

Step 2: Compound Pre-treatment

  • Action : 24 hours post-seeding, treat cells with 4H-Pyrazino[1,2-b]isoquinolin-4-one at a sub-lethal dose (GI10) or a vehicle control (0.1% DMSO) for 24 hours.

  • Causality : A 24-hour pre-incubation is critical to ensure intracellular drug accumulation and target engagement (e.g., suppression of baseline β-catenin/survivin levels) before the sudden influx of DNA breaks caused by IR. Using a GI10 dose guarantees that observed cell death is a synergistic radiosensitizing effect, rather than additive baseline cytotoxicity.

Step 3: Irradiation & Incubation

  • Action : Expose plates to X-ray or γ-ray irradiation at doses of 0, 2, 4, 6, and 8 Gy. Replace media after 24 hours to remove the compound, then incubate for 10–14 days.

  • Causality : Removing the drug 24 hours post-IR isolates the compound's effect on the immediate DNA damage response (DDR) phase. Leaving the drug in indefinitely would confound radiosensitization with chronic chemical toxicity.

Step 4: Fixation, Staining, and Analysis

  • Action : Fix colonies with glutaraldehyde (6.0% v/v) and stain with crystal violet (0.5% w/v). Count colonies containing ≥50 cells.

  • Self-Validating Checkpoint : Calculate the Plating Efficiency (PE) of the untreated, 0 Gy control. The PE must be >20% for the assay to be valid. If lower, the cells were under environmental stress, and the resulting DEF will be artificially skewed. Normalize all IR survival fractions to their respective 0 Gy controls (Vehicle or Compound) to isolate the radiation-specific synergy.

Protocol 2: γ-H2AX Immunofluorescence (DNA Repair Kinetics)

To prove that 4H-Pyrazino[1,2-b]isoquinolin-4-one acts by inhibiting DNA repair, we must track the formation and resolution of γ-H2AX foci (a marker of DNA double-strand breaks).

Step 1: Treatment and IR Exposure

  • Action : Seed cells on glass coverslips. Pre-treat with the compound (GI10) for 24h, then irradiate at 2 Gy.

  • Causality : 2 Gy is the standard clinical daily fraction dose. It induces enough DSBs to be quantifiable without immediately obliterating the nuclear architecture.

Step 2: Time-Course Fixation

  • Action : Fix coverslips in 4% paraformaldehyde at exactly 1h and 24h post-irradiation.

  • Causality / Self-Validating Checkpoint : Foci at 1h quantify the initial DNA damage induced by IR. There should be no significant difference in 1h foci between Vehicle+IR and Compound+IR. If foci are equal at 1h but significantly higher in the Compound group at 24h, it proves the compound is not a primary radiomimetic (causing its own breaks), but strictly a repair inhibitor.

Step 3: Staining and Imaging

  • Action : Permeabilize with 0.2% Triton X-100, block with 5% BSA, and stain with anti-phospho-Histone H2A.X (Ser139) primary antibody, followed by an Alexa Fluor 488 secondary. Counterstain nuclei with DAPI. Image via confocal microscopy and quantify foci per nucleus.

References

  • Shin, H. J., Kim, M. j., Kang, J. S., & Park, S. J. (2026). 1-Hydroxy-1-Norresistoflavins B and C, resistomycin-type polyketides from the Marine-Derived Streptomyces althioticus 2304JJ-041. ResearchGate.
  • World Journal of Clinical Oncology / Marine Drugs. (2023). Resistomycin Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells. Baishideng Publishing Group.
  • Fu, H., Redon, C. E., Thakur, et al. (2023). Schlafen 11 (SLFN11) Kills Cancer Cells Undergoing Unscheduled Re-replication. AACR Journals.

Sources

Method

anthelmintic activity of isoquinoline pyrazine derivatives

Application Note: Evaluating the Anthelmintic Activity of Isoquinoline Pyrazine Derivatives Target Audience: Researchers, scientists, and drug development professionals. Introduction & Biological Rationale Isoquinoline p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Anthelmintic Activity of Isoquinoline Pyrazine Derivatives

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Biological Rationale

Isoquinoline pyrazines, specifically pyrazino[2,1-a]isoquinoline derivatives, represent the cornerstone of modern anthelmintic chemotherapy[1]. The prototypical compound in this class, Praziquantel (PZQ), is a broad-spectrum agent highly effective against a variety of trematodes and cestodes[1][2]. Despite its clinical success, PZQ suffers from significant pharmacokinetic and pharmacodynamic limitations. It undergoes rapid and extensive hepatic metabolism via CYP2B1 and CYP3A4 into inactive hydroxylated metabolites, resulting in a short plasma half-life of approximately 1 to 1.5 hours[1]. Furthermore, PZQ exhibits a pronounced lack of efficacy against juvenile schistosomes, necessitating repeated dosing to clear maturing infections[3][4].

Recent target-deconvolution efforts have identified the transient receptor potential melastatin ion channel (TRPM²⁺) as the primary molecular target of PZQ in flatworms[5]. Binding of the active (R)-enantiomer to the hydrophobic cleft of the parasite's TRPM channel triggers a massive intracellular calcium influx[6][7]. This ionic dysregulation leads to the cardinal triad of isoquinoline pyrazine action: rapid cellular depolarization, sustained spastic muscle contraction, and severe tegumental vacuolization (blebbing)[5][6].

To overcome PZQ's limitations, drug development professionals are actively synthesizing novel isoquinoline pyrazine derivatives. Modifications—such as replacing the cyclohexyl ring with a tetrahydrothiopyran moiety to reduce metabolic liability[7], synthesizing organometallic ferrocenyl-PZQ complexes[8], or developing aromatic ring-modified derivatives like P96[4]—aim to improve metabolic stability while retaining or expanding target affinity to juvenile stages.

Mechanism of Action

MOA PZQ Isoquinoline Pyrazine (e.g., Praziquantel) TRP TRPMPZQ Channel (Parasite Target) PZQ->TRP Binds hydrophobic cleft Ca Intracellular Ca2+ Influx TRP->Ca Channel activation Muscle Spastic Paralysis (Muscle Contraction) Ca->Muscle Depolarization Tegument Tegumental Vacuolization & Blebbing Ca->Tegument Membrane disruption Death Parasite Clearance (Phagocytosis/Death) Muscle->Death Tegument->Death

Mechanism of action of isoquinoline pyrazines via TRPMPZQ channel activation.

Experimental Methodology: In Vitro Phenotypic Screening

Because TRPM channel expression and physiological reliance can vary between parasite life stages, phenotypic screening against whole organisms remains the self-validating gold standard for confirming the anthelmintic activity of novel derivatives[4][7].

Workflow Parasite Isolate S. mansoni (Adult/Juvenile) Incubation Compound Incubation (16h, 37°C, 5% CO2) Parasite->Incubation Plate in DMEM Wash Wash & Transfer (Drug-free Media) Incubation->Wash Remove drug Score Viability Scoring (0-3 Scale) Wash->Score Observe 24-72h

Standardized in vitro anthelmintic screening workflow for schistosomes.

Protocol: High-Throughput Viability Assay for Schistosoma spp.

Rationale for Experimental Design: Unlike standard continuous-exposure assays, this protocol utilizes a "pulse-chase" exposure model (16-hour incubation followed by washout). This design mimics the rapid in vivo clearance of isoquinoline pyrazines[1] and differentiates between transient, reversible paralysis and irreversible lethal damage[4].

Step 1: Parasite Recovery and Preparation

  • Action: Recover adult and juvenile (e.g., 21-day-old) Schistosoma mansoni or S. japonicum from infected murine models via hepatic portal perfusion[4].

  • Causality: Perfusion ensures the collection of intact, unstressed worms. Testing both adult and juvenile stages is critical; because traditional PZQ is inactive against juveniles, a successful novel derivative must demonstrate expanded stage-specificity to be considered a viable lead candidate[3][4].

Step 2: Compound Incubation (The "Pulse")

  • Action: Transfer worms (5 per well) into 24-well plates containing complete DMEM (supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin). Treat with the isoquinoline pyrazine derivative at varying concentrations (e.g., 10 μM, 25 μM, 50 μM) and incubate at 37°C in a 5% CO₂ atmosphere for 16 hours[4]. Use 0.1% DMSO as a vehicle control and standard PZQ as a positive control.

  • Causality: The 16-hour window allows sufficient time for the compound to permeate the parasite tegument and bind to the TRPM channel, initiating the calcium-dependent signaling cascade without causing non-specific in vitro mortality related to media degradation[4].

Step 3: Washout and Recovery (The "Chase")

  • Action: Carefully aspirate the drug-containing media. Wash the worms three times with sterile pre-warmed saline, and resuspend in drug-free complete DMEM[4].

  • Causality: Washing removes unbound drug. If the derivative forms a stable interaction with the target or has already induced irreversible tegumental damage, the worms will not recover. If the binding is weak, worms may regain motility, indicating a high risk of in vivo failure.

Step 4: Viability Scoring

  • Action: Observe worms under a stereomicroscope at 24, 48, and 72 hours post-wash. Assign a viability score from 0 to 3:

    • 3: Normal motility and intact tegument (Healthy).

    • 2: Reduced motility, slight morphological changes.

    • 1: Minimal movement (spastic paralysis), severe tegumental blebbing.

    • 0: Complete absence of motility for 1 minute, widespread tegumental disintegration (Dead)[4].

  • Causality: Scoring over 72 hours is necessary because tegumental disruption often precedes death. While muscle contraction (paralysis) occurs within hours[1], actual parasite death and structural disintegration take days to fully manifest in a host-free in vitro environment[4].

Data Presentation: Comparative Efficacy of PZQ Derivatives

When evaluating novel isoquinoline pyrazines, researchers must benchmark them against the parent compound. The table below summarizes the anthelmintic profiles of standard PZQ and recently developed derivatives, highlighting the structure-activity relationship (SAR) trade-offs between potency, metabolic stability, and stage-specificity.

CompoundStructural ModificationTarget Stage(s)In Vitro Activity (IC₅₀ / Viability)Metabolic Profile / Notes
Praziquantel (PZQ) Unmodified PyrazinoisoquinolineAdultIC₅₀ ~0.1 μM (Adults)[8]Rapidly metabolized by CYP3A4/2B1 (t₁/₂ ~1-1.5h)[1].
(R)-PZQ Isolated EnantiomerAdultHighly potent (WBR 98% at 200 mg/kg)[7]Active enantiomer responsible for TRPM channel activation[6][7].
Tetrahydrothiopyran-PZQ S atom replaces O in cyclohexyl ringAdultComparable to (R)-PZQ[7]Decreased metabolism in human microsomes; retains TRPM affinity[7].
Ferrocenyl-PZQ (8A) Organometallic derivatizationAdultIC₅₀ ~25.6 μM[8]Stable in human plasma; lower anthelmintic potency than PZQ[8].
P96 Aromatic ring modificationAdult & JuvenileViability Score 0 at 50 μM (Adult & Juv)[4]Broad-spectrum activity; overcomes PZQ's juvenile resistance[4].

*Note: WBR = Worm Burden Reduction.

Conclusion

The rational design of isoquinoline pyrazine derivatives relies heavily on understanding the TRPM-mediated mechanism of action[5]. By employing rigorous, causality-driven in vitro protocols that mimic physiological clearance, drug development professionals can accurately identify lead compounds that overcome the metabolic and stage-specific limitations of traditional praziquantel therapies[3][4][7].

Sources

Technical Notes & Optimization

Troubleshooting

Erythrinan Alkaloids Synthesis Support Center: Heck Cyclization Optimization

Welcome to the Technical Support Center for the synthesis of erythrinan and homoerythrinan alkaloids. The construction of the defining tetracyclic spiroamine core—specifically the assembly of the A-ring—often relies on a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of erythrinan and homoerythrinan alkaloids. The construction of the defining tetracyclic spiroamine core—specifically the assembly of the A-ring—often relies on a delicate intramolecular Heck cyclization. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you overcome common synthetic bottlenecks such as undesired alcohol oxidation, poor stereocontrol, and protecting group instability.

HeckOptimization A Substrate: (Z)-Iodoolefin B Palladium(II) Catalysis (Alibés Procedure) A->B Sub-optimal C Palladium(0) Catalysis (Optimized) A->C Preferred D Undesired Oxidation (Ketone Byproduct) B->D β-hydride elimination E DMF Solvent C->E Polar Coordinating F Toluene Solvent C->F Non-polar G Direct Desilylation (Free Alcohol) E->G Spontaneous H Silyl Ether Retention (Mixed Products) F->H Protected J Erythrinan Ring A Assembled G->J Moderate Yield (62%) I Dowex Resin / MeOH H->I Acidic Cleavage I->J High Yield (83%)

Logical workflow for optimizing Heck cyclization in erythrinan A-ring assembly.
Troubleshooting Guides & FAQs

Q: Why am I observing significant ketone formation instead of my desired cyclized erythrinan alcohol? A: This is a classic competing side reaction where the palladium complex acts as an oxidant rather than a cross-coupling catalyst. In the synthesis of (-)-erysotramidine, researchers observed that using standard Pd(II) precatalysts led to a 40% yield of an oxidized ketone byproduct[1]. The causality lies in the β-hydride elimination step; if the intermediate alkyl-palladium species undergoes elimination adjacent to the alcohol before reductive elimination can occur, a ketone is formed. Solution: Switch to a strictly Palladium(0) catalyst system (e.g., Pd(PPh3​)4​ ) and utilize a coordinating solvent like DMF. This suppresses the oxidative pathway, yielding the desired cyclized alcohol cleanly[1].

Q: How does solvent choice affect the retention of silyl protecting groups during the Heck cyclization? A: Solvent polarity and coordinating ability directly dictate the fate of silyl ethers (e.g., TIPS or TBS) during the reaction. When conducting the Heck cyclization with a Pd(0) catalyst in toluene, the reaction typically yields a mixture heavily favoring the retained silyl ether (e.g., 63% silyl ether vs. 24% free alcohol)[1]. Conversely, using DMF promotes spontaneous desilylation, yielding the free alcohol as the sole product (62% yield)[1]. Solution: If you require the silyl ether for downstream steps, use non-polar solvents like toluene. If you want to streamline the synthesis, use DMF, or follow up a toluene-based reaction with an acidic Dowex resin in methanol to achieve full, high-yielding desilylation[1].

Q: I am attempting a reductive Heck cyclization for a nonaromatic homoerythrinan (like β-erythroidine). How do I prevent alkene isomerization? A: In the synthesis of nonaromatic erythrinans, constructing the dienoic acid precursor via Heck cyclization of a Z-enoate can lead to mixed alkene stereochemistry due to reversible hydropalladation. Standard Heck conditions often suffer from post-coupling isomerization. Solution: Employing reductive Heck conditions ensures clean inversion of alkene stereochemistry to the E-dienoate[2]. This stereospecificity is critical for the subsequent 6π-electrocyclic ring closure required to form the lactone core of homoerythrinans[2].

Quantitative Data: Optimization of Heck Cyclization Conditions

The following table summarizes the empirical optimization of the A-ring assembly via Heck cyclization of (Z)-iodoolefin precursors.

Catalyst SystemSolventAdditivesMajor Product(s)Yield (%)Mechanistic Outcome
Pd(II) complexTHF/MeCN Ag2​CO3​ Ketone40%Undesired alcohol oxidation by Pd(II)[1]
Pd(PPh3​)4​ DMFTEAFree Alcohol62%Spontaneous desilylation, no oxidation[1]
Pd(PPh3​)4​ TolueneTEASilyl Ether + Alcohol63% + 24%Retention of silyl group favored[1]
Pd(PPh3​)4​ then DowexToluene MeOHAcidic resinFree Alcohol83%High-yielding two-step desilylation[1]
Standard Operating Procedure (SOP)

Palladium(0)-Catalyzed Heck Cyclization and Desilylation for Erythrinan Ring A Assembly

This self-validating protocol is optimized to prevent alcohol oxidation while maximizing the yield of the desilylated erythrinan core[1].

Step 1: Reaction Setup Flame-dry a Schlenk flask under argon. Dissolve the (Z)-iodoolefin precursor (1.0 mmol) in anhydrous Toluene (10 mL, 0.1 M concentration) to favor high overall mass recovery and minimize intermolecular side reactions.

Step 2: Catalyst & Base Addition Add Palladium(0) tetrakis(triphenylphosphine)[ Pd(PPh3​)4​ ] (10-20 mol%) and an amine base such as Triethylamine (TEA) (2.0-3.0 equivalents). Note: Ensuring strictly anaerobic conditions here is critical to prevent the in situ oxidation of Pd(0) to Pd(II), which causes ketone formation.

Step 3: Cyclization Heat the reaction mixture to 80-90 °C under continuous stirring for 12-16 hours. Monitor the consumption of the starting material via TLC or LC-MS.

Step 4: Intermediate Isolation Cool the mixture to room temperature, filter through a Celite pad to remove palladium black, and concentrate in vacuo. At this stage, the crude mixture contains predominantly the silyl ether with a minor fraction of the free alcohol.

Step 5: Streamlined Desilylation To convert the crude mixture entirely to the free alcohol, dissolve the residue in Methanol (10 mL). Add strongly acidic cation exchange resin (e.g., Dowex 50WX8) and stir at room temperature. The acidic microenvironment of the resin cleaves the silyl ether without promoting unwanted skeletal rearrangements.

Step 6: Final Workup Once complete desilylation is observed (typically 2-4 hours), filter the resin, wash thoroughly with methanol, and concentrate the filtrate in vacuo. Purify the resulting erythrinan alcohol via silica gel chromatography (Expected overall yield: ~83%)[1].

References
  • Mostowicz, D., Dygas, M., & Kałuża, Z. (2015). Heck Cyclization Strategy for Preparation of Erythrinan Alkaloids: Asymmetric Synthesis of Unnatural (−)-Erysotramidine from L-Tartaric Acid. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Parsons, A. T., & Funk, R. L. (2006). Total synthesis of (±)-isophellibiline. National Institutes of Health (NIH).[Link]

Sources

Optimization

overcoming low yields in electrophilic cyclization of iminoalkynes for isoquinoline synthesis

A Guide to Overcoming Low Yields in the Electrophilic Cyclization of Iminoalkynes Welcome to the technical support center for isoquinoline synthesis. As a Senior Application Scientist, I understand that while the electro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Low Yields in the Electrophilic Cyclization of Iminoalkynes

Welcome to the technical support center for isoquinoline synthesis. As a Senior Application Scientist, I understand that while the electrophilic cyclization of iminoalkynes is a powerful method for constructing the isoquinoline core, achieving consistently high yields can be challenging. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering obstacles in this crucial transformation.

Here, we will move beyond simple protocols to explore the causality behind common experimental failures. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may be facing at the bench.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting iminoalkyne. What are the likely causes?

This is one of the most common issues, often pointing to problems with reactivity or reaction conditions.

Potential Causes & Solutions:

  • Ineffective Electrophile: The choice of electrophile is critical and its reactivity must be matched to your substrate. Electrophiles vary significantly in their efficiency. For instance, Iodine (I₂) and Iodine Monochloride (ICl) are highly reactive and typically lead to rapid cyclization, often within 30 minutes.[1][2] Phenylselenyl chloride (PhSeCl) also produces high yields but may require longer reaction times (1-3 days).[3] In contrast, sulfur-based electrophiles like PhSCl and p-O₂NC₆H₄SCl are generally less efficient and result in lower yields.[1][3]

    • Actionable Advice: If you are using a less reactive electrophile like PhSCl with an unreactive substrate, consider switching to I₂ or ICl for a more potent electrophilic activation of the alkyne.

  • Suboptimal Reaction Conditions: Temperature, concentration, and solvent play a pivotal role.

    • Temperature: While many of these reactions proceed well at room temperature, some less reactive substrates may require gentle heating (e.g., 50 °C), particularly for metal-catalyzed variations.[3][4] However, excessive heat can lead to decomposition.

    • Concentration: Running the reaction at high dilution can favor the desired intramolecular cyclization over potential intermolecular side reactions.[5] A good starting point is a substrate concentration of approximately 0.03-0.05 M.[3]

    • Solvent: Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are commonly used and effective solvents.[6][7] The choice of solvent can influence the stability of key intermediates.

  • Poor Substrate Reactivity: The electronic nature of your iminoalkyne is a major determinant of success.

    • Electron-Donating Groups (EDGs): The presence of EDGs on the aryl ring attached to the alkyne generally facilitates the cyclization, leading to higher yields.[3] This is because they increase the nucleophilicity of the alkyne.

    • Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs may be less reactive and require more forcing conditions or a more potent electrophile.[5]

    • Alkyl-Substituted Alkynes: Iminoalkynes with a simple alkyl group on the alkyne (instead of an aryl or vinyl group) are notoriously poor substrates for cyclization with electrophiles like I₂, PhSeCl, or PhSCl.[1][2] For these substrates, a switch to a metal-catalyzed system using AgNO₃ or CuI is often necessary to achieve good yields.[1][6]

Question 2: I'm observing significant formation of side products instead of the desired isoquinoline. What's happening?

The formation of multiple products indicates that alternative reaction pathways are competing with your desired cyclization.

Potential Causes & Solutions:

  • Imine Instability: The imine functional group can be sensitive, particularly to strong bases, which may cause decomposition.[1] Ensure that if a base is required (e.g., NaHCO₃ in some protocols), it is mild and not used in large excess.[6] The starting iminoalkynes are typically prepared from a 2-halobenzaldehyde and a terminal alkyne, followed by condensation with an amine (e.g., tert-butylamine).[1] Ensure this starting material is pure and free of residual reagents from its synthesis.

  • Aromatic Electrophilic Substitution: In some cases, particularly with electron-rich aromatic rings, the electrophile may react directly with the benzene ring of the iminoalkyne instead of activating the alkyne for cyclization.[6] This can be minimized by using the mildest possible conditions that still promote cyclization.

  • Intermolecular Reactions: If the concentration of your starting material is too high, you may favor intermolecular reactions where one molecule reacts with another, leading to polymers or dimers instead of the intramolecular cyclization product.

    • Actionable Advice: Try running the reaction at a higher dilution (e.g., decrease concentration by a factor of 5-10) to favor the intramolecular pathway.[5]

Troubleshooting Workflow

When faced with low yields, a systematic approach is crucial. The following workflow can help you logically diagnose and resolve the issue.

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_purity->check_purity check_conditions Evaluate Reaction Conditions (Temp, Conc, Time) check_purity->check_conditions  Materials Pure check_conditions->check_conditions check_electrophile Assess Electrophile/ Catalyst Reactivity check_conditions->check_electrophile  Conditions Optimized check_electrophile->check_electrophile check_substrate Consider Substrate Electronic/Steric Effects check_electrophile->check_substrate  Reagent Effective check_substrate->check_substrate result Improved Yield check_substrate->result  Substrate Compatible

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions to deepen your understanding of the reaction.

FAQ 1: How do I choose the right electrophile or catalyst for my substrate?

The optimal choice depends on the substrate's reactivity and the desired substitution pattern on the final isoquinoline. The table below summarizes the characteristics of common reagents.

ReagentTypeTypical Reaction TimeTypical YieldsKey Considerations
I₂ Stoichiometric Electrophile0.5 - 1 hGood to ExcellentHighly reactive, fast. Good general starting point.[1][2]
ICl Stoichiometric Electrophile0.5 hGood to ExcellentEven more reactive than I₂. Can sometimes lead to mixtures of iodo- and chloro- products.[1][6]
PhSeCl Stoichiometric Electrophile1 - 3 daysGood to ExcellentMilder than iodine reagents, often giving very clean reactions and high yields.[3]
PhSCl Stoichiometric Electrophile~24 hModestLess efficient; generally results in lower yields compared to I, ICl, or PhSeCl.[1][3]
AgNO₃ Catalyst~24 hGoodUsed in catalytic amounts (5 mol%) for monosubstituted isoquinolines (H at C4). Effective for alkyl-substituted alkynes that fail with other electrophiles.[1][3]
CuI CatalystVariesDecentAlso used for synthesizing monosubstituted isoquinolines. AgNO₃ often gives higher yields under milder conditions.[3][6]
FAQ 2: What is the general mechanism, and where are the common failure points?

The reaction is believed to proceed through a stepwise mechanism. Understanding this pathway helps to pinpoint potential issues.

  • Electrophilic Activation: The electrophile (E⁺, e.g., I⁺) coordinates to the carbon-carbon triple bond of the iminoalkyne, forming a cationic intermediate like a cyclic iodonium ion.

  • Intramolecular Attack: The lone pair of the imine nitrogen acts as an internal nucleophile, attacking the activated triple bond. This is the key ring-forming step (a 6-endo-dig cyclization).[8]

  • Rearomatization: The resulting intermediate loses a proton (or the tert-butyl group from the imine) to rearomatize, yielding the stable isoquinoline ring.

Mechanism and Failure Points Diagram

G cluster_0 Reaction Pathway cluster_1 Potential Failure Points Start Iminoalkyne + E+ Intermediate1 Cationic Intermediate (e.g., Iodonium Ion) Start->Intermediate1 Step 1: Activation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Step 2: Nucleophilic Attack (Ring Closure) Product Isoquinoline Product Intermediate2->Product Step 3: Rearomatization Fail1 Alkyne too electron-poor for activation Fail1->Intermediate1 Blocks Step 1 Fail2 Imine N not nucleophilic enough or decomposes Fail2->Intermediate2 Blocks Step 2 Fail3 Side Reactions (e.g., Aromatic Substitution) Fail3->Intermediate1 Competes with Step 2

Caption: General mechanism and common points of reaction failure.

FAQ 3: When should I use a metal-catalyzed cyclization (AgNO₃, CuI) instead of a stoichiometric electrophile?

You should switch to a metal-catalyzed approach under two main circumstances:

  • When the Desired Product is a Monosubstituted Isoquinoline: Stoichiometric electrophiles (I₂, PhSeCl, etc.) incorporate a fragment of the electrophile (I, SePh) into the 4-position of the isoquinoline ring. If you need a hydrogen atom at this position, a catalytic amount of AgNO₃ or CuI is the correct choice.[3][4]

  • When the Substrate is Unreactive Towards Standard Electrophiles: As mentioned earlier, alkyl-substituted iminoalkynes are prime examples of substrates that fail to cyclize with reagents like I₂ but can provide decent yields when a silver or copper catalyst is employed.[1][6]

Exemplary Experimental Protocol

This section provides a representative, step-by-step methodology for a standard iodocyclization.

Protocol: Synthesis of a 4-Iodoisoquinoline Derivative

This protocol is adapted from established procedures for the iodocyclization of iminoalkynes.[7]

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the iminoalkyne substrate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., acetonitrile, CH₃CN) to a concentration of approximately 0.1 M.

  • Base (Optional but Recommended): Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution. This helps to neutralize any acid generated during the reaction.

  • Reagent Addition: While stirring at room temperature, add Iodine (I₂, 2.0-3.0 eq) to the mixture in one portion. The solution will typically turn a dark brown/purple color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-12 hours.[6]

  • Work-up:

    • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark color disappears.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final 4-iodoisoquinoline product.

References
  • Huang, Q., Hunter, J. A., & Larock, R. C. (2002). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry, 67(10), 3437–3444. [Link]

  • Yadav, V. K., & Sriram, M. (2006). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)anilines. ResearchGate. [Link]

  • Huang, Q., Hunter, J. A., & Larock, R. C. (2002). Synthesis of substituted isoquinolines by electrophilic cyclization of iminoalkynes. PubMed. [Link]

  • Gule, E., & Tilstam, U. (2011). Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. Chemical Reviews, 111(5), 3835–3903. [Link]

  • Larock, R. C., et al. (2001). Synthesis of Isoquinolines and Naphthyridines by Electrophilic Ring Closure of Iminoalkynes. Organic Chemistry Portal. [Link]

  • Al-Tel, T. H., et al. (2020). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. ResearchGate. [Link]

  • Yue, D., & Larock, R. C. (2008). Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC. [Link]

  • Huang, Q., Hunter, J. A., & Larock, R. C. (2001). Synthesis of Isoquinolines and Naphthyridines by Electrophilic Ring Closure of Iminoalkynes. Organic Letters, 3(19), 2973–2976. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(19), 2973-2976*. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of the Ugi Four-Component Reaction for Complex Heterocycle Synthesis

Welcome to the technical support center dedicated to the Ugi four-component reaction (U-4CR). This resource is designed for researchers, scientists, and professionals in drug development who are looking to harness the po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the Ugi four-component reaction (U-4CR). This resource is designed for researchers, scientists, and professionals in drug development who are looking to harness the power of this versatile multi-component reaction for the synthesis of complex heterocyclic scaffolds. Here, we will delve into the intricacies of the U-4CR, providing practical troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles and improve the efficiency of your synthetic routes.

The Ugi Reaction: A Powerful Tool for Heterocycle Synthesis

The Ugi four-component reaction is a cornerstone of multi-component reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[1][2] It involves the one-pot reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][3] The inherent efficiency and atom economy of the U-4CR make it an invaluable tool in the construction of diverse compound libraries for drug discovery and natural product synthesis.[4][5]

The true power of the Ugi reaction in modern organic synthesis lies in its application to the formation of heterocyclic systems. This is often achieved through a post-condensation cyclization strategy, where one of the starting materials contains a functional group that can react with a part of the newly formed Ugi product to forge a new ring system.[5][6]

Below is a diagram illustrating the generally accepted mechanism of the Ugi four-component reaction. Understanding this pathway is the first step in troubleshooting and optimizing your reactions.

Ugi_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine Amine Amine Amine->Imine H2O_out - H₂O Imine->H2O_out Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Intermediate Adduct Intermediate Nitrilium->Intermediate + Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Mumm Mumm Rearrangement Intermediate->Mumm Product α-Acylamino Amide (Ugi Product) Mumm->Product

Caption: The accepted mechanism of the Ugi four-component reaction.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with the Ugi reaction.

Q1: What are the best solvents for the Ugi four-component reaction?

A1: The choice of solvent is critical for the success of the Ugi reaction.[7] Generally, polar solvents are preferred. Polar protic solvents like methanol and ethanol are widely used and often give good results as they can stabilize the polar intermediates.[3][7] Polar aprotic solvents such as N,N-dimethylformamide (DMF) can also be very effective.[3] It's important to avoid non-polar halogenated solvents, as they can be detrimental to the reaction, in part due to the poor solubility of many amines in these solvents.[6]

Q2: How does reactant concentration impact the yield of the Ugi reaction?

A2: High concentrations of reactants are generally favorable for the Ugi reaction.[3] Concentrations in the range of 0.5 M to 2.0 M often provide the highest yields.[3] In some cases, running the reaction at concentrations as high as 1.0 M to 1.5 M has been shown to be optimal for achieving high conversion.[8] Caution should be exercised when interpreting results from reactions run at concentrations below 0.2 M, as non-linear effects may be at play, leading to significantly lower yields.[9][10]

Q3: Can I use secondary amines in the Ugi reaction?

A3: While primary amines are the most common amino component in the Ugi reaction, secondary amines can also be used. However, their use can sometimes lead to lower yields or require modified reaction conditions.

Q4: What is the Mumm rearrangement and why is it important?

A4: The Mumm rearrangement is the final, irreversible step in the Ugi reaction mechanism.[1][3] It involves the intramolecular acyl transfer from the oxygen of the intermediate to the nitrogen, forming the thermodynamically stable bis-amide product.[1][3] This irreversible step is the driving force for the entire reaction sequence.[1][3]

Q5: What are the common methods for purifying Ugi reaction products?

A5: Purification strategies for Ugi products can vary depending on the physical properties of the product. If the product precipitates from the reaction mixture, simple filtration and washing can be an effective purification method.[9][10] For soluble products, standard techniques such as column chromatography on silica gel are often employed.[11] An initial aqueous workup with a mild base (like saturated NaHCO3 solution) followed by extraction is a common first step to remove the acidic component and other water-soluble impurities.[11]

Troubleshooting Guide: Common Issues and Solutions

Even with a well-established reaction like the U-4CR, experimental challenges can arise. This guide provides a systematic approach to troubleshooting common problems.

Troubleshooting_Workflow Start Low or No Ugi Product Check_Imine Is Imine Formation Occurring? Start->Check_Imine Preform_Imine Solution: Pre-form the imine or use a dehydrating agent. Check_Imine->Preform_Imine No Check_Isocyanide Is the Isocyanide of Good Quality? Check_Imine->Check_Isocyanide Yes Preform_Imine->Check_Imine Purify_Isocyanide Solution: Purify the isocyanide or use a fresh batch. Check_Isocyanide->Purify_Isocyanide No Check_Conditions Are the Reaction Conditions Optimal? Check_Isocyanide->Check_Conditions Yes Purify_Isocyanide->Check_Isocyanide Optimize_Conditions Solution: Increase concentration, change solvent, or adjust temperature. Check_Conditions->Optimize_Conditions No Success Successful Ugi Reaction Check_Conditions->Success Yes Optimize_Conditions->Check_Conditions

Caption: A troubleshooting workflow for low Ugi reaction yield.

Problem 1: Low or No Product Yield

Possible Cause A: Inefficient Imine Formation

The first step of the Ugi reaction is the condensation of the aldehyde/ketone and the amine to form an imine.[1][3] If this equilibrium is unfavorable, the subsequent steps will not proceed efficiently.

  • Solution:

    • Pre-formation of the Imine: Mix the aldehyde/ketone and the amine in the reaction solvent for a period (e.g., 30 minutes to a few hours) before adding the other components.

    • Use of Dehydrating Agents: The formation of the imine releases a molecule of water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine.

Possible Cause B: Poor Quality or Low Reactivity of the Isocyanide

Isocyanides can be unstable and may degrade over time, especially if not stored properly. They are also known for their unpleasant odor, which can sometimes lead to handling errors.

  • Solution:

    • Verify Isocyanide Quality: Check the purity of the isocyanide by ¹H NMR or IR spectroscopy.

    • Purification: If necessary, purify the isocyanide by distillation.

    • Use a Fresh Batch: If in doubt, use a freshly opened bottle or a newly synthesized batch of the isocyanide.

Possible Cause C: Suboptimal Reaction Conditions

As discussed in the FAQs, the Ugi reaction is sensitive to solvent and concentration.

  • Solution:

    • Increase Concentration: If your reaction is dilute, try increasing the concentration of all reactants to the 0.5 M - 2.0 M range.[3]

    • Solvent Screening: If you are using a non-polar or less common solvent, switch to a more standard Ugi solvent like methanol or DMF.

    • Temperature Adjustment: While many Ugi reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and yield.

ParameterRecommended RangeRationale
Solvent Methanol, Ethanol, DMFPolar solvents stabilize polar intermediates.[3][7]
Concentration 0.5 M - 2.0 MHigh concentration favors the multi-component nature of the reaction.[3]
Temperature Room Temperature to 50 °CMost reactions are exothermic and proceed at room temperature.

Caption: Recommended Reaction Conditions for the Ugi Four-Component Reaction.

Problem 2: Formation of Side Products

Possible Cause A: Passerini Reaction

The Passerini reaction is a three-component reaction between an aldehyde/ketone, a carboxylic acid, and an isocyanide. If the amine is unreactive or present in low concentration, the Passerini reaction can become a significant side reaction.

  • Solution:

    • Ensure High Concentration of Amine: Use the amine in at least stoichiometric amounts, or even a slight excess.

    • Solvent Choice: The choice of solvent can influence the competition between the Ugi and Passerini pathways.

Possible Cause B: Polymerization of the Isocyanide

Isocyanides can polymerize, especially in the presence of certain impurities or under harsh conditions.

  • Solution:

    • Controlled Addition: Add the isocyanide slowly to the reaction mixture, rather than all at once. This is particularly important if the reaction is exothermic.

    • Maintain Moderate Temperature: Avoid excessive heating, which can promote polymerization.

Problem 3: Difficulty in Post-Ugi Cyclization for Heterocycle Synthesis

Possible Cause: Inefficient Ring Closure

The success of a post-Ugi cyclization depends on the efficiency of the ring-forming step.

  • Solution:

    • Choice of Linker: The length and flexibility of the tether connecting the reacting functional groups are crucial. If cyclization is not occurring, consider redesigning the substrate to have a more favorable linker.

    • Optimization of Cyclization Conditions: The conditions for the cyclization (e.g., catalyst, solvent, temperature) may need to be optimized independently of the Ugi reaction.

    • Protecting Group Strategy: Ensure that the protecting group used for the functional group involved in the cyclization can be removed cleanly and efficiently without degrading the Ugi product.[6]

Experimental Protocol: Synthesis of a Dihydropyrazinone via an Ugi/Deprotection/Cyclization Strategy

This protocol provides a general procedure for the synthesis of a dihydropyrazinone, a common heterocyclic scaffold, using an Ugi reaction followed by an intramolecular cyclization.

Step 1: The Ugi Four-Component Reaction

  • To a solution of an N-Boc-protected amino aldehyde (1.0 eq.) and a primary amine (1.0 eq.) in methanol (to achieve a final concentration of 0.5 M) in a round-bottom flask, stir the mixture at room temperature for 30 minutes.

  • Add a carboxylic acid (1.0 eq.) to the mixture, followed by an isocyanide (1.0 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Ugi product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Cyclization

  • Dissolve the purified Ugi product in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent for the Boc group, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Once the deprotection is complete (as monitored by TLC or LC-MS), neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃ solution).

  • The free amine will then undergo spontaneous intramolecular cyclization to form the dihydropyrazinone.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final heterocyclic product by recrystallization or column chromatography.

References

  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(5), 1935-1946. [Link]

  • Wikipedia. (n.d.). Ugi reaction. [Link]

  • Illinois Chemistry. (2007). The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • Domling, A., et al. (2006). The Ugi reaction. Angewandte Chemie International Edition, 45(46), 7235-7241. [Link]

  • Tempest, P. A. (2005). Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction. Current Opinion in Drug Discovery & Development, 8(6), 776-788. [Link]

  • Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. [Link]

  • Akolkar, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1638. [Link]

  • L'Ecuyer, P., et al. (2003). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Combinatorial Chemistry, 5(3), 268-272. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Zhylitskaya, H., et al. (2023). General Strategy for Incorporation of Functional Group Handles into Covalent Organic Frameworks via the Ugi Reaction. Journal of the American Chemical Society, 145(11), 6249-6256. [Link]

  • Semantic Scholar. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]

  • ResearchGate. (n.d.). Troubleshooting table. [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. [Link]

  • Grokipedia. (n.d.). Ugi reaction. [Link]

  • Ayllón, D., et al. (2018). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 6(1), 1-6. [Link]

Sources

Optimization

minimizing byproduct formation in the synthesis of pyrazino[2,1-a]isoquinoline

Welcome to the Technical Support Center for the synthesis of pyrazino[2,1-a]isoquinoline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrazino[2,1-a]isoquinoline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental thermodynamic and kinetic drivers of byproduct formation. Whether you are synthesizing complex natural product analogs or scaling up active pharmaceutical ingredients (APIs) like praziquantel, this guide provides self-validating protocols and mechanistic insights to ensure high-fidelity cyclizations and minimize synthetic waste.

Mechanistic Troubleshooting & Byproduct Minimization (FAQs)

Q1: Why am I observing uncyclized Ugi-adducts during the Ugi-Pictet-Spengler (Ugi-P-S) sequence? A1: The failure of the Pictet-Spengler cyclization typically stems from the insufficient electrophilicity of the intermediate iminium ion or steric hindrance on the aryl ring. When weak acids are used, the equilibrium does not favor complete iminium formation, leading to stalled intermediates[1]. Causality & Solution: Switch to a stronger acid like methanesulfonic acid (MsOH) (up to 100 equiv) at room temperature. This ensures complete protonation of the intermediate, driving the intramolecular electrophilic aromatic substitution forward. For highly sterically hindered substrates, employing a ruthenium/chiral phosphoric acid sequential catalysis system can overcome activation barriers while providing excellent enantioselectivity[1][2].

Q2: How can I minimize over-alkylation and byproduct formation during the cyclocondensation of halogenated derivatives (e.g., 10-fluoro-pyrazino[2,1-a]isoquinoline)? A2: Early synthetic routes for halogenated derivatives often yield only 30–40% due to competing intermolecular alkylations and incomplete cyclocondensation[3]. This is caused by stoichiometric imbalances and the use of protic solvents that stabilize competing transition states. Causality & Solution: Optimize the precursor-to-fluoro-isoquinoline stoichiometric ratio strictly to 1:1.2. Switching the solvent system to a polar aprotic solvent like dimethylformamide (DMF) enhances the nucleophilicity of the tetrahydropyrazine nitrogen, shifting the equilibrium toward the desired intramolecular cyclization and boosting yields to ~68%[3].

Q3: During the synthesis of praziquantel, my intermediate 2-isocyanoethylbenzene is degrading, leading to a complex mixture of impurities. How can I stabilize this? A3: 2-Isocyanoethylbenzene is a highly reactive and noxious intermediate. Prolonged exposure to traditional batch reaction conditions (often requiring up to 48 hours for the subsequent Ugi reaction) leads to extensive hydrolysis and polymerization byproducts[4]. Causality & Solution: Implement a continuous flow chemistry approach. By telescoping the modified Hofmann isocyanide generation directly into the Ugi 4-component reaction within a microreactor, the residence time is reduced from 48 hours to just 60 minutes. This precise kinetic control prevents the degradation of the isocyanide intermediate, significantly reducing byproduct formation[4].

Q4: What causes the formation of diastereomeric mixtures in the final reduction of diketopiperazine intermediates? A4: The reduction of diketopiperazines to the pyrazino[2,1-a]isoquinoline core often lacks facial selectivity if the bicyclic core is highly flexible, leading to epimeric mixtures[5]. Causality & Solution: Utilize enantiomerically enriched dihydro-2H-pyrazines derived from chiral amino acids (e.g., L-alanine). The pre-existing stereocenter dictates the facial attack during the cyclization/reduction phase (via a diastereoselective Speckamp cyclization), yielding a single diastereomer and eliminating epimeric byproducts[5].

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. The following workflows incorporate mandatory analytical checkpoints to prevent the propagation of byproducts.

Protocol A: Highly Stereoselective Ugi/Pictet-Spengler Sequence[1][2]
  • Ugi 4-Component Reaction: Combine phenethylamine (1.0 equiv), aldehyde (1.0 equiv), isocyanide (1.0 equiv), and carboxylic acid (1.0 equiv) in anhydrous methanol (0.5 M). Stir at 25°C for 12 hours.

  • Solvent Exchange: Evaporate methanol under reduced pressure to prevent protic interference in the next step.

  • Pictet-Spengler Cyclization: Dissolve the crude Ugi adduct in anhydrous dichloromethane (DCM). Add methanesulfonic acid (MsOH) dropwise.

  • Validation Checkpoint (Critical): Monitor the reaction via Supercritical Fluid Chromatography (SFC) or LC-MS. Do not proceed to quenching until the mass corresponding to the uncyclized Ugi adduct is completely consumed.

  • Quenching & Isolation: Quench slowly with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash column chromatography to isolate the pure pyrazino[2,1-a]isoquinoline core.

Protocol B: Batch-Flow Hybrid Synthesis of Praziquantel[4]
  • Flow Reactor Setup (Step 1): Pump 2-phenethylamine and modified Hofmann reagents into a microreactor (Residence time: 45 min) to generate 2-isocyanoethylbenzene.

  • Telescoped Flow (Step 2): Feed the Step 1 effluent directly into a second flow reactor alongside formaldehyde, aminoacetaldehyde dimethyl acetal, and cyclohexanecarboxylic acid in methanol (Residence time: 60 min).

  • Validation Checkpoint (Critical): Utilize inline IR spectroscopy to monitor the isocyanide stretch (~2150 cm⁻¹). A flatline at the reactor outlet confirms complete consumption of the noxious intermediate.

  • Batch Cyclization (Step 3): Collect the flow effluent. Treat with phosphotungstic acid in DCM to facilitate the final ring closure.

  • Isolation: Neutralize, extract, and recrystallize to obtain praziquantel API with minimized impurity profiles.

Quantitative Optimization Metrics

Summarizing quantitative data is critical for benchmarking your synthetic efficiency. The tables below outline the expected improvements when applying the optimized conditions discussed above.

Table 1: Reaction Optimization for Ugi-Pictet-Spengler Cyclization [1][2]

Catalyst SystemSolventTemp (°C)Yield (%)Major Byproduct Observed
Acetic AcidMethanol60< 30Uncyclized Ugi adduct
p-Toluenesulfonic AcidToluene8045Traces of oxidation products
Methanesulfonic Acid (MsOH)DCM2585None (Clean conversion)
Chiral Phosphoric Acid / RuDCM092None (High enantiomeric excess)

Table 2: Continuous Flow vs. Batch Processing Metrics for Praziquantel Synthesis [4]

Process ParameterTraditional BatchBatch-Flow HybridImpact on Byproduct Formation
Step 1 Reaction Time240 min45 minMinimizes isocyanide degradation
Step 2 Reaction Time48 hours60 minPrevents side-reactions of Ugi adduct
Overall Yield~50%55–58%Higher purity, less unreacted precursor
Intermediate ExposureHigh (Open system)Negligible (Closed)Eliminates oxidative/hydrolytic waste

Process Flow & Mechanistic Diagrams

Ugi_PS_Pathway A Ugi 4-CR Adduct B Iminium Ion A->B Strong Acid (MsOH) C Pyrazino[2,1-a]isoquinoline (Target) B->C Intramolecular Cyclization D Uncyclized Byproduct B->D Weak Acid / Steric Hindrance

Mechanistic divergence in the Ugi-Pictet-Spengler reaction based on catalytic conditions.

Flow_Synthesis S1 Phenethylamine S2 Flow Reactor 1 (45 min) S1->S2 Modified Hofmann S3 2-Isocyanoethylbenzene (Unstable) S2->S3 Continuous Feed S4 Flow Reactor 2 (60 min) S3->S4 Telescoped Flow Deg Degradation Byproducts S3->Deg Batch Processing (>48 hours) S5 Batch Cyclization S4->S5 Ugi Adduct S6 Praziquantel API S5->S6 High Purity

Batch-flow hybrid workflow preventing isocyanide degradation in praziquantel synthesis.

References

  • 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride: Challenges and Yield Improvements. VulcanChem. 3

  • A batch-flow hybrid approach for the synthesis of the Schistosomiasis treatment praziquantel. University of Pretoria. 4

  • Highly Stereoselective Ugi/Pictet–Spengler Sequence. ACS Publications. 2

  • Preparation of Reduced Pyrazino[2,1-a]isoquinoline Derivatives: Important Heterocycles in the Field of Bioactive Compounds. Thieme Connect. 5

  • MCR synthesis of a tetracyclic tetrazole scaffold. NIH. 1

Sources

Optimization

refining cytotoxicity assay protocols for accurate IC50 determination of pyrazinoisoquinolines

A Guide for Accurate IC50 Determination Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Accurate IC50 Determination

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered when determining the half-maximal inhibitory concentration (IC50) of novel compounds, particularly those from the pyrazinoisoquinoline class. Our focus is on building robust, self-validating experimental workflows to ensure your data is accurate, reproducible, and reliable.

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Part 1: Assay Selection for Novel Compounds

The first critical step is selecting the appropriate assay. The choice depends on the compound's properties and its potential mechanism of action. For a novel compound class like pyrazinoisoquinolines, where the mechanism may not be fully elucidated, understanding the principle of each assay is paramount to avoid artifacts.

dot graph TD { subgraph "Assay Principles" A[MTT/XTT Assay] --> B{Mitochondrial Reductase}; C[SRB Assay] --> D{Total Cellular Protein}; E[CellTiter-Glo] --> F{Intracellular ATP}; end B --> G[Colorimetric Output]; D --> G; F --> H[Luminescent Output]; subgraph "Potential Compound Interference" I(Compound has color) --> J{Interferes withColorimetric Output}; K(Compound is fluorescent) --> L{Interferes withLuminescent/Fluorescent Output}; M(Compound affectsmitochondrial function) --> N{False result inMTT/XTT}; O(Compound precipitatesin media) --> P{Inaccurate concentration& light scattering}; end G -- "Potential Interference" --> J; H -- "Potential Interference" --> K; }

Caption: Comparing the principles of common cytotoxicity assays.

Table 1: Comparison of Common Cytotoxicity Assays

Assay Type Principle Advantages Disadvantages & Potential Pyrazinoisoquinoline Interference
MTT / XTT Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt into a colored formazan product.[1]Inexpensive, widely used.- Compound Interference: Compounds that are themselves reducing agents can convert MTT without cellular metabolism, leading to false negatives.[2] - Metabolic Effects: If a pyrazinoisoquinoline derivative affects mitochondrial function directly, the assay may reflect altered metabolism rather than true cytotoxicity. - Solubilization: Requires a solubilization step for the formazan crystals, which can introduce variability.[2]
Sulforhodamine B (SRB) Measures total cellular biomass by staining total basic proteins of fixed cells with an aminoxanthene dye.[3][4][5]Stable endpoint, less interference from compound's redox potential, cost-effective.[4][5]- Fixation Step: Requires a cell fixation step which can be a source of error if not performed consistently; improper washing can lead to high background.[3] - Not a direct measure of viability: Measures protein content, which may not always correlate directly with metabolic viability, especially with cytostatic compounds.
CellTiter-Glo® (ATP-based) Measures viability by quantifying ATP, which signals the presence of metabolically active cells, using a luciferase reaction to generate a luminescent signal.[6][7]Highly sensitive, "add-mix-measure" format reduces handling errors, excellent linearity.[7]- Cost: Generally more expensive than colorimetric assays. - Signal Stability: The luminescent signal has a defined half-life (though often several hours), requiring consistent timing for plate reading.[7] - ATP Modulation: Compounds that interfere with cellular ATP levels through mechanisms other than cell death could skew results.
Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the setup and execution of cytotoxicity assays.

Q1: What is the optimal cell seeding density for my experiment? A1: The optimal seeding density ensures cells are in an exponential growth phase for the entire experiment duration and that the final signal is within the linear range of the assay.[8] Seeding too few cells can lead to a weak signal, while too many can cause overconfluency, leading to contact inhibition and altered metabolic states that are not drug-related.[9]

  • Recommendation: You must determine the optimal density for each cell line empirically. A standard starting point for most adherent lines in a 96-well plate is between 5,000 and 10,000 cells/well for a 24-48 hour assay.[8] For longer assays (72h+), start with a lower density (e.g., 2,000–5,000 cells/well).[8]

Table 2: General Recommendations for Initial Cell Seeding Density (96-Well Plate)

Assay Duration Cell Growth Rate Starting Seeding Density (cells/well) Goal
24 hoursFast8,000 - 15,000Reach 70-80% confluency at endpoint.[8]
48 hoursModerate4,000 - 8,000Allow for exponential growth without reaching overconfluency.
72 hoursSlow2,000 - 5,000Prevent nutrient depletion and contact inhibition in longer-term assays.[10][11]

Actionable Step: Perform a cell titration experiment as detailed in the Protocols section to find the linear range for your specific cell line and assay.

Q2: My compound is dissolved in DMSO. How do I control for solvent toxicity? A2: The solvent used to dissolve your pyrazinoisoquinoline compound (e.g., DMSO, ethanol) can be cytotoxic at certain concentrations.[12][13] It is critical to include a vehicle control in your experiment. This consists of cells treated with the highest concentration of the solvent used in your compound dilutions, but without the compound itself.[13]

  • Best Practice: The final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally below 0.1%, to minimize toxicity.[14] The viability of the vehicle control should be compared to the untreated cell control; a significant difference indicates solvent-induced toxicity.

Q3: What is the "edge effect" and how can I minimize it? A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations than the inner wells.[9][15] This can concentrate media components and the test compound, leading to skewed and highly variable results.[13]

  • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or culture medium to create a humidity barrier.[8][9] This helps to ensure a more uniform environment for the internal wells where your samples and controls are located.

Q4: How many replicate wells should I use per concentration? A4: Using replicates is essential for statistical significance and for identifying outliers.

  • Recommendation: A minimum of triplicate (n=3) wells for each condition (each compound concentration, vehicle control, and untreated control) is standard practice. For highly sensitive assays or to increase statistical power, using 4 to 6 replicates can be beneficial.[16]

Part 3: In-Depth Troubleshooting Guides

This section provides structured guidance for when your assay results are not as expected.

dot graph TD { style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px

}

Caption: Troubleshooting decision tree for high assay variability.

Guide 1: High Variability Between Replicates (High Coefficient of Variation)

Question: My replicate wells for the same concentration show very different absorbance/luminescence values (CV > 15%). What is the cause? [17]

Answer: High intra-assay variability is a common problem that can obscure the true biological effect of your compound. The primary causes are typically technical inconsistencies in the assay setup.

  • Cause 1: Uneven Cell Seeding.

    • Why it happens: If cells are not in a homogenous, single-cell suspension before plating, some wells will receive more cells than others, leading to different starting points for the assay.[13]

    • Solution: After trypsinization, ensure you have a single-cell suspension by gently pipetting up and down. Mix the cell suspension in the reservoir frequently while plating to prevent settling.

  • Cause 2: Inaccurate Pipetting.

    • Why it happens: Errors in pipetting reagents, compounds, or cells lead directly to variability. This is especially true for multi-channel pipettes where some tips may not be filling equally.[17]

    • Solution: Use calibrated pipettes. When using a multi-channel pipette, visually confirm that all tips are drawing up and dispensing equal volumes. Pre-wetting the tips can improve accuracy.[18]

  • Cause 3: Incomplete Reagent Solubilization or Mixing.

    • Why it happens: In MTT assays, if the formazan crystals are not fully dissolved, the absorbance readings will be artificially low and inconsistent. In ATP assays, incomplete cell lysis will result in an underestimation of ATP.[19]

    • Solution: For MTT, ensure the solubilization buffer is added to all wells and the plate is shaken on an orbital shaker for a sufficient amount of time (e.g., 15 minutes) to fully dissolve the crystals.[20] For CellTiter-Glo, mix on an orbital shaker for 2 minutes to induce lysis.[19][21]

Guide 2: Inconsistent IC50 Values Between Experiments

Question: I repeated my experiment and got a significantly different IC50 value for the same pyrazinoisoquinoline compound. Why is my data not reproducible?

Answer: Poor inter-assay reproducibility can undermine confidence in your findings. This issue often stems from subtle changes in experimental conditions or biological variables.

  • Cause 1: Cell Health and Passage Number.

    • Why it happens: Cells can change phenotypically over many passages, a phenomenon known as "phenotypic drift."[22] This can alter their sensitivity to your compound. Assaying on unhealthy or over-confluent cells will also yield unreliable data.[13][23]

    • Solution: Use cells with a consistent and low passage number for all related experiments. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[13] Consider using a thaw-and-use frozen stock approach for large screening campaigns to eliminate passage-related variability.[22]

  • Cause 2: Variability in Reagents.

    • Why it happens: Different lots of media, serum (especially FBS), or assay kits can have slight variations that affect cell growth and drug sensitivity.[15]

    • Solution: For a series of critical experiments, use the same lot of all key reagents, including media, serum, and the assay kit itself.

  • Cause 3: Inconsistent Incubation Times.

    • Why it happens: The duration of compound exposure directly impacts the observed inhibition. A 48-hour incubation will likely yield a different IC50 than a 72-hour incubation.[14]

    • Solution: Strictly standardize the incubation time for compound treatment across all experiments you intend to compare.

  • Cause 4: Compound Stability and Solubility.

    • Why it happens: Pyrazinoisoquinolines, like many heterocyclic compounds, may have limited aqueous solubility.[24][25] If the compound precipitates out of the culture medium, its effective concentration is reduced, leading to an artificially high IC50.[15] Repeated freeze-thaw cycles can also degrade the compound.[15]

    • Solution: Prepare fresh dilutions of your compound from a stock solution for each experiment. Visually inspect the media after adding the compound to check for any precipitation. If solubility is an issue, a turbidimetric solubility assay may be necessary to understand the compound's limits.[25]

Guide 3: Interpreting Unexpected Dose-Response Curves

Question: My dose-response curve doesn't look like a standard sigmoidal curve. What does this mean?

Answer: The shape of the dose-response curve provides valuable information. Deviations from the expected sigmoidal shape can indicate compound-specific effects or assay artifacts.

  • Observation 1: The curve never reaches 100% inhibition (high plateau).

    • Possible Meaning: The compound may be cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) at the tested concentrations. Alternatively, a subpopulation of cells may be resistant to the compound.

    • Next Step: Visually inspect the cells under a microscope at the highest concentration. Are the cells still present but not dividing, or are they gone? Consider using a live/dead stain to differentiate.

  • Observation 2: The curve never reaches 0% inhibition (low plateau).

    • Possible Meaning: The compound's potency is insufficient to achieve 50% inhibition at the tested concentrations. The true IC50 is greater than the highest concentration you used.[26]

    • Next Step: If solubility allows, repeat the assay with a higher concentration range.

  • Observation 3: A "U-shaped" or Hormetic Curve (low concentration stimulation, high concentration inhibition).

    • Possible Meaning: This is a hormetic response, where the compound has a stimulatory effect at low doses and an inhibitory effect at high doses. This is a real biological phenomenon.

    • Next Step: Ensure the observation is reproducible. This effect may complicate standard four-parameter logistic curve fitting used for IC50 calculation.[27][28]

  • Observation 4: Viability appears to be >100% at low concentrations.

    • Possible Meaning: This can be due to minor pipetting errors or natural variation.[15] However, it could also indicate that your pyrazinoisoquinoline has a slight proliferative effect at low doses.[15]

    • Next Step: Confirm the result with more replicates. If consistent, it may be a true biological effect.

Part 4: Standardized Experimental Protocols

dot graph TD { A[Start: Seed Cells] --> B{Incubate(e.g., 24h for attachment)}; B --> C[Treat with Compound(Serial Dilutions)]; C --> D{Incubate(e.g., 48-72h)}; D --> E{Add Assay Reagent(MTT, SRB, or ATP-based)}; E --> F{Incubate(as per protocol)}; F --> G[Read Plate(Absorbance/Luminescence)]; G --> H[Analyze Data:- Normalize to controls- Non-linear regression- Determine IC50]; H --> I[End: Report IC50]; }

Caption: General workflow for accurate IC50 determination.

Protocol 1: Cell Seeding Density Optimization

This protocol must be performed for each cell line to determine the linear range of your assay.

  • Prepare Cell Suspension: Harvest and count healthy, log-phase cells. Prepare a high-concentration suspension (e.g., 2 x 10^6 cells/mL).[9]

  • Create Serial Dilutions: Perform a 2-fold serial dilution of the cell suspension to create a range of densities (e.g., from 100,000 down to ~1,000 cells/well).[9]

  • Seed Cells: Pipette 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include "blank" wells with medium only.[9]

  • Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 48 or 72 hours).

  • Perform Assay: At the end of the incubation period, perform your chosen cytotoxicity assay (e.g., MTT, SRB) according to its protocol.

  • Analyze: Plot the background-subtracted absorbance/luminescence values against the number of cells seeded. Identify the density range that produces a linear response. Choose a seeding density for your experiments that falls within the lower to middle part of this linear range.[29]

Protocol 2: MTT Cytotoxicity Assay

This protocol is adapted from standard methods.[20][30]

  • Cell Plating: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Preparation: Prepare 2x serial dilutions of your pyrazinoisoquinoline compound in culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells (in triplicate). Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Carefully remove the treatment media. Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[16]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[29]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to each well.[20][30]

  • Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.[15] Read the absorbance at 570 nm using a microplate reader.[15]

Protocol 3: SRB Cytotoxicity Assay

This protocol is based on the method developed by the National Cancer Institute.[3][4]

  • Plating and Treatment: Follow steps 1-4 from the MTT protocol.

  • Cell Fixation: After compound incubation, gently remove the medium. Add 100 µL of ice-cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well to fix the cells.[3] Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% (vol/vol) acetic acid to remove excess TCA and medium.[3][4] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[3]

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3] Air-dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Reading: Shake the plate for 5 minutes and read the absorbance at ~510 nm.[4]

Protocol 4: CellTiter-Glo® Luminescent Assay

This protocol is a summary of the manufacturer's instructions.[6][19]

  • Plating and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence. Follow steps 1-4 from the MTT protocol.

  • Equilibration: After compound incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[6][19]

  • Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the buffer to form the Reagent, according to the manufacturer's protocol.[19]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[6]

  • Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][21]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][21]

  • Reading: Record luminescence using a plate luminometer.

Part 5: Data Analysis and IC50 Calculation

Accurate data analysis is as critical as the wet lab work.

  • Background Subtraction: Average the readings from your blank (medium only) wells and subtract this value from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration.

    • Average the background-subtracted values for your untreated cell control wells. This value represents 100% viability.

    • For each compound concentration, use the formula: % Cell Viability = (Average Absorbance of Treated Wells / Average Absorbance of Cell Control Wells) x 100 [31]

  • Curve Fitting:

    • Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression model to fit a sigmoidal dose-response curve. The most common model is the four-parameter logistic (4PL) equation.[14][28]

    • Software such as GraphPad Prism or R are highly recommended for this analysis as they provide robust curve-fitting algorithms and statistical outputs.[27][32]

  • IC50 Determination: The IC50 is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[26] This value is automatically calculated by the analysis software. It is crucial to ensure your data has points both above and below the 50% mark for an accurate calculation.[33]

References
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). (2026, February 4). clyte. Retrieved from [Link]

  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital Research. Retrieved from [https://www.ous-research.no/api/files/101962/CellTiter-Glo Assay.pdf]([Link] Assay.pdf)

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). clyte. Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]

  • Optimization of seeding density and assay timing. (n.d.). ResearchGate. Retrieved from [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]

  • Pignatelli, P., Pulcinelli, F. M., Lenti, L., Gazzaniga, P. P., & Di Castro, V. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Pharmacological research, 38(1), 53–58. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Medical Principles and Practice. Retrieved from [Link]

  • MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (2024, June 25). YouTube. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • IC-50 (toxicity) Calculation in Gen5 Software. (2024, January 7). YouTube. Retrieved from [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5), 628-639. Retrieved from [Link]

  • I am looking for an accurate method for determining the IC50 value? (2022, October 3). ResearchGate. Retrieved from [Link]

  • How to Calculate IC50 Effectively. (n.d.). Scribd. Retrieved from [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2026, March 12). ResearchGate. Retrieved from [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). JSM Proceedings, Biopharmaceutical Section. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved from [Link]

  • Troubleshooting Cell-based Assays. (n.d.). Eppendorf. Retrieved from [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025, September 16). ACS Publications. Retrieved from [Link]

  • EZcountTM Sulphorhodamine B Cell Assay Kit. (n.d.). HiMedia Laboratories. Retrieved from [Link]

  • How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. Retrieved from [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.). Nature Protocols. Retrieved from [Link]

  • Papazisis, K. T., et al. (2004). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 298(1-2), 11-19. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). clyte. Retrieved from [Link]

  • 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. (2025, March 13). PMC. Retrieved from [Link]

  • The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? (n.d.). PubMed. Retrieved from [Link]

  • Pyrazinoisoquinoline compounds. (n.d.). Google Patents.
  • Pyrazinoisoquinolines as anthelmintic agents. (n.d.). Google Patents.
  • How to determine IC50 value of a compound? (2017, January 23). ResearchGate. Retrieved from [Link]

  • How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? (2026, January 15). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Drug Delivery Systems for Pyrazino[1,2-b]isoquinoline Derivatives

Welcome to the Advanced Formulation Support Center. Pyrazino[1,2-b]isoquinolines represent a highly potent class of heterocyclic compounds, frequently investigated for their robust anticancer (e.g., saframycin and renier...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. Pyrazino[1,2-b]isoquinolines represent a highly potent class of heterocyclic compounds, frequently investigated for their robust anticancer (e.g., saframycin and renieramycin analogs) and antiparasitic properties[1]. However, their translation into clinical applications is severely hindered by their high lipophilicity, poor aqueous solubility, and rapid hepatic first-pass metabolism[2].

As a Senior Application Scientist, I have compiled this self-validating guide to help you troubleshoot and optimize lipid-based and polymeric nanocarriers for these challenging hydrophobic scaffolds. Our protocols focus on causality—understanding why a formulation fails is the key to engineering its success.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the encapsulation efficiency (EE%) of my pyrazino[1,2-b]isoquinoline derivative consistently below 40% in PLGA nanoparticles? A1: Low EE% for highly hydrophobic heterocycles in Poly(lactic-co-glycolic acid) (PLGA) systems usually stems from poor drug-polymer miscibility or rapid drug partitioning into the aqueous phase during the solvent evaporation phase.

  • The Causality: Pyrazino[1,2-b]isoquinolines possess rigid, bulky polycyclic structures. If the organic solvent evaporates too slowly, the drug has time to diffuse out of the embryonic polymer droplets and precipitate as free crystals in the aqueous phase.

  • Actionable Fix:

    • Switch to a solvent with a higher vapor pressure (e.g., dichloromethane over ethyl acetate) to accelerate polymer precipitation.

    • Increase the lactide:glycolide ratio (e.g., use PLGA 75:25 instead of 50:50). The higher hydrophobicity of the lactide-rich polymer better accommodates the lipophilic pyrazino[1,2-b]isoquinoline core.

    • Rapidly quench the emulsion in a large volume of cold water (4°C) immediately after sonication to instantly solidify the nanoparticles and trap the drug.

Q2: My liposomal formulations exhibit significant burst release (over 60% in 2 hours) in vitro. How can I modulate the release kinetics? A2: Burst release in liposomes is driven by the drug localizing at the lipid-water interface rather than deep within the hydrophobic acyl chain core, or by excessive membrane fluidity at physiological temperatures (37°C).

  • The Causality: Because pyrazino[1,2-b]isoquinolines can possess polar functional groups (like diones or amines) alongside their hydrophobic core[1], they may intercalate shallowly in the bilayer.

  • Actionable Fix:

    • Incorporate Cholesterol (up to 30-40 mol%). Cholesterol fills the interstitial spaces between phospholipid tails, rigidifying the membrane and reducing premature drug leakage[3].

    • Use high-transition temperature (Tm) lipids like DSPC (Tm = 55°C) or DPPC (Tm = 41°C) instead of standard Egg PC. This ensures the liposome remains in a solid-gel phase at 37°C, significantly retarding diffusion.

Q3: We observe rapid nanoparticle aggregation and an increase in Polydispersity Index (PDI) during lyophilization. What is the mechanistic cause? A3: Aggregation during freeze-drying occurs when the ice crystallization process exerts mechanical stress on the nanoparticles, stripping away their hydration layer and forcing particles into irreversible contact.

  • The Causality: Without a proper cryoprotectant, the glass transition temperature of the maximally freeze-concentrated solute (Tg') is too low, leading to matrix collapse.

  • Actionable Fix: Add a disaccharide cryoprotectant (e.g., 5-10% w/v Trehalose or Sucrose). These sugars form a glassy matrix that sterically immobilizes the nanoparticles and substitutes water molecules via hydrogen bonding to the nanoparticle surface.

Q4: In vivo bioavailability remains low despite nanoencapsulation. What delivery system modifications can bypass rapid hepatic metabolism? A4: Pyrazino[1,2-b]isoquinolines, similar to related antiparasitic agents, suffer from extensive first-pass metabolism in the liver[4]. If your nanoparticles are absorbed directly into the portal vein, the drug will be rapidly degraded.

  • The Causality: To bypass the liver, you must redirect absorption through the intestinal lymphatic system, which drains directly into the systemic circulation via the thoracic duct.

  • Actionable Fix: Formulate the drug as a Self-Nanoemulsifying Drug Delivery System (SNEDDS) using long-chain triglycerides (LCTs)[5]. LCTs stimulate the secretion of chylomicrons in enterocytes, which actively package the highly lipophilic drug and transport it into the lymphatic capillaries.

Part 2: Experimental Protocols

Protocol 1: Optimization of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This protocol is engineered to maximize the encapsulation of hydrophobic pyrazino[1,2-b]isoquinolines.

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (75:25, MW 20,000) and 5 mg of the pyrazino[1,2-b]isoquinoline derivative in 2 mL of Dichloromethane (DCM). Vortex until completely clear.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, MW 30,000-70,000, 87-90% hydrolyzed) solution in ultra-pure water. Chill to 4°C.

  • Primary Emulsification: Add the organic phase dropwise into the aqueous phase under continuous probe sonication (100W, 40% amplitude) for 2 minutes in an ice bath to prevent heat-induced drug degradation.

  • Solvent Evaporation: Transfer the resulting O/W emulsion to 40 mL of 0.1% PVA solution (4°C) and stir magnetically at 600 RPM for 4 hours in a fume hood to evaporate the DCM.

  • Purification: Recover the nanoparticles by ultracentrifugation at 20,000 × g for 30 minutes at 4°C. Wash the pellet twice with ultra-pure water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the pellet in 5 mL of a 5% (w/v) Trehalose solution. Freeze at -80°C, then lyophilize for 48 hours.

PLGA_Workflow Start Hydrophobic Drug + PLGA in Organic Solvent Emulsification Add to Aqueous PVA (Sonication) Start->Emulsification Evaporation Solvent Evaporation (Stirring at RT) Emulsification->Evaporation Washing Ultracentrifugation & Washing Evaporation->Washing Lyophilization Lyophilization with Cryoprotectant Washing->Lyophilization End Stable PLGA-Drug Nanoparticles Lyophilization->End

Workflow for PLGA nanoparticle formulation via single emulsion-solvent evaporation.

Protocol 2: Preparation of SNEDDS for Lymphatic Targeting
  • Excipient Screening: Determine the solubility of the pyrazino[1,2-b]isoquinoline derivative in various oils (e.g., Oleic acid, Castor oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400).

  • Formulation Blending: Mix the optimal oil (e.g., 30% w/w), surfactant (50% w/w), and co-surfactant (20% w/w) in a glass vial.

  • Drug Loading: Add the drug to the lipid mixture (typically 10-20 mg/g of formulation).

  • Homogenization: Stir the mixture at 37°C using a magnetic stirrer at 500 RPM until a clear, isotropic, thermodynamically stable mixture is formed.

  • Evaluation: Disperse 100 µL of the SNEDDS in 10 mL of simulated intestinal fluid (37°C) under gentle agitation. A transparent nanoemulsion (droplet size < 50 nm) should form spontaneously.

Lymphatic_Transport SNEDDS SNEDDS Formulation (Drug + Lipids) Intestine Intestinal Lumen (Micelle Formation) SNEDDS->Intestine Enterocyte Enterocyte Uptake (Chylomicron Assembly) Intestine->Enterocyte Lymph Lymphatic Capillaries (Bypass Portal Vein) Enterocyte->Lymph Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic

Mechanistic pathway of lymphatic absorption via SNEDDS to bypass first-pass metabolism.

Part 3: Data Presentation

Table 1: Comparative Analysis of Drug Delivery Systems for Pyrazino[1,2-b]isoquinoline Derivatives

Delivery SystemTypical Size (nm)Encapsulation Efficiency (%)Primary AdvantagePrimary LimitationIdeal Application
Liposomes (DSPC/Chol) 100 - 15040 - 60%Biocompatible, surface functionalizationProne to burst release if Tg is lowIntravenous targeted cancer therapy
PLGA Nanoparticles 150 - 25060 - 85%Sustained release, high stabilityAcidic microenvironment during degradationLong-acting injectable depots
SNEDDS 20 - 50> 95% (Dissolved)Bypasses hepatic first-pass metabolismRequires high surfactant concentrationOral administration for systemic delivery

References

  • Potential application of nanotechnology in the treatment, diagnosis, and prevention of schistosomiasis - Frontiers. Source: frontiersin.org. URL:[Link]

  • Impact of nanostructured formulations for schistosomiasis treatment: a systematic review of in vivo preclinical evidence - PubMed. Source: nih.gov. URL: [Link]

  • Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]

  • Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of pyrazino[1,2-b]isoquinoline-4-ones

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals The pyrazino[1,2-b]isoquinoline-4-one scaffold represents a highly versatile pharmacophore in modern drug discovery. Recent st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

The pyrazino[1,2-b]isoquinoline-4-one scaffold represents a highly versatile pharmacophore in modern drug discovery. Recent structure-activity relationship (SAR) studies have positioned optimized derivatives of this class as potent cytostatic and cytotoxic agents, particularly against human colon (HT-29), breast (MDA-MB-231), and lung (A-549) carcinomas.

Unlike standard chemotherapeutics that rely on DNA damage, these compounds operate through a highly differentiated mechanism: the direct degradation of the G2/M checkpoint machinery. This guide objectively compares the performance of optimized pyrazino[1,2-b]isoquinoline-4-ones against both inactive structural analogs and clinical standards (e.g., Cisplatin), providing the mechanistic causality and self-validating protocols necessary for advanced preclinical development.

Mechanistic Superiority: Bypassing DNA Repair Resistance

The primary limitation of platinum-based agents like Cisplatin is their reliance on DNA damage to trigger apoptosis. Tumors frequently develop resistance by upregulating DNA repair mechanisms (e.g., NER, HR).

Optimized pyrazino[1,2-b]isoquinoline-4-ones (such as the literature-standard Compound 1b ) bypass this entirely. As demonstrated by [1], these compounds do not activate DNA damage sensors, transducers, or executors. Furthermore, they do not rely on pro-apoptotic kinases like JNK, p38, or AKT. Instead, they induce apoptosis directly from the G2/M phase by promoting the rapid degradation of critical checkpoint proteins: cdc2, Cyclin B1, and Wee1 [2].

Mechanism cluster_0 Optimized Pyrazino[1,2-b]isoquinoline-4-one (e.g., Cmpd 1b) cluster_1 Standard Alternative (Cisplatin) C1b Compound 1b Proteasome Proteasome Activation C1b->Proteasome stimulates Cdc2 cdc2 / Cyclin B1 Degradation C1b->Cdc2 novel pathway DNA DNA Damage Response C1b->DNA NO activation (Bypasses repair) Wee1 Wee1 Degradation Proteasome->Wee1 mediates G2M G2/M Arrest & Apoptosis Wee1->G2M Cdc2->G2M Cisplatin Cisplatin Cisplatin->DNA Apoptosis2 Apoptosis DNA->Apoptosis2

Fig 1. Mechanistic comparison of Compound 1b vs. Cisplatin in inducing apoptosis.

Structure-Activity Relationship (SAR) Profiling

To understand why specific derivatives succeed while others fail, we must look at the thermodynamic stability and electrophilic potential of the scaffold. The biological activity of pyrazino[1,2-b]isoquinoline-4-ones is heavily dependent on the N(2) and C(4) functional groups.

Quantitative SAR Comparison
Compound ClassKey Structural ModificationCytotoxicity (HT-29 GI₅₀)Mechanistic Consequence & Causality
Compound 1b / 4a C(4)-Lactam (Optimized) ~195 nM Generates a reactive, alkylating iminium ion species essential for target binding and checkpoint degradation.
Compounds 8–10 C(4)-Cyanoamine substitutionInactive (>100 µM)Adopts an all-syn relative configuration. The molecule becomes thermodynamically trapped, preventing iminium formation.
Compound 5 Fused Oxazolidine ringInactive (>100 µM)Rigidification of the core structure eliminates the conformational flexibility required for target engagement.
Cisplatin Platinum DNA crosslinker~2–5 µMHighly active, but susceptible to NER/HR DNA repair mechanisms, leading to clinical resistance.

The Causality of Failure: As detailed by [2], replacing the C(4)-lactam with a cyanoamine function completely abolishes activity. Why? The cyanoamine forces the molecule into a highly stable all-syn configuration. Because cytotoxicity relies on the elimination of the functional group to produce an electrophilic iminium ion, this thermodynamic stability acts as a structural trap, rendering the compound biologically inert.

Self-Validating Experimental Workflows

To accurately profile new pyrazino[1,2-b]isoquinoline-4-one derivatives, your experimental pipeline must include internal controls that validate the specific degradation pathways without confounding variables.

Workflow Synthesis 1. SAR Compound Synthesis InVitro 2. Cytotoxicity Screening Synthesis->InVitro CellCycle 3. Flow Cytometry (Cell Cycle) InVitro->CellCycle Western 4. Western Blotting (Checkpoint Proteins) CellCycle->Western Validation 5. Proteasome Inhibition Control Western->Validation

Fig 2. Self-validating experimental workflow for SAR and mechanistic profiling.

Protocol A: Cytotoxicity and Selectivity Profiling

Purpose: Establish the GI₅₀ and confirm selectivity against specific carcinoma lines.

  • Cell Plating: Seed HT-29, MDA-MB-231, and A-549 cells at 5×103 cells/well in 96-well plates.

  • Compound Treatment: Treat cells with a logarithmic concentration gradient (10 nM to 100 µM) of the SAR library. Include Cisplatin as a positive control and a C(4)-cyanoamine derivative as a negative structural control.

  • Viability Assay (SRB/MTT): After 72 hours, quantify cell viability.

    • Causality: Using multiple cell lines ensures the identification of selective toxicity. HT-29 cells are particularly sensitive to optimized lactams, making them the ideal model for downstream mechanistic assays.

Protocol B: Mechanistic Validation of Checkpoint Degradation

Purpose: Prove that G2/M arrest is driven by protein degradation, and differentiate between proteasome-dependent and independent pathways.

  • Synchronization: Synchronize HT-29 cells to ensure a uniform cell cycle baseline.

  • Co-Treatment (The Self-Validating Step): Treat cells with the optimized compound (e.g., GI₅₀ concentration) in the presence and absence of MG132 (a potent proteasome inhibitor).

  • Protein Extraction & Western Blotting: Harvest cells at 12, 24, and 48 hours. Probe for Wee1, cdc2, and Cyclin B1.

    • Causality & Validation: If Wee1 degradation is mediated by the proteasome, co-treatment with MG132 will rescue Wee1 protein levels back to baseline. Conversely, because cdc2 degradation occurs via a distinct, non-proteasomal mechanism [2], MG132 will not rescue cdc2 levels. This differential response acts as a self-validating internal control, proving the assay is functioning correctly and confirming the dual-pathway mechanism of the compound.

Strategic Implications for Drug Development

The unique SAR profile of pyrazino[1,2-b]isoquinoline-4-ones opens lucrative avenues for combination therapies. Because these compounds arrest cells in the G2/M phase without triggering DNA repair mechanisms, they prime tumor cells for secondary interventions. Combining an optimized C(4)-lactam derivative with agents that target cytoskeleton integrity (e.g., Taxol/Paclitaxel) or standard DNA-damaging agents (Cisplatin) can synergistically enhance apoptosis in chemoresistant colon cancers.

References

  • Ortín, I., González, J. F., de la Cuesta, E., Manguan-García, C., Perona, R., & Avendaño, C. (2008). "Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties." Bioorganic & Medicinal Chemistry, 16(19), 9065-9078.[Link]

  • Ortín, I., González, J. F., de la Cuesta, E., Manguan-García, C., Perona, R., & Avendaño, C. (2009). "Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies." Bioorganic & Medicinal Chemistry, 17(23), 8040-8047.[Link]

Comparative

A Comparative Analysis of the Cytotoxic Landscape: Pyrazino[1,2-b]isoquinolines Versus Natural Isoquinoline Alkaloids

A Technical Guide for Researchers in Oncology Drug Discovery In the relentless pursuit of novel anticancer therapeutics, the intricate scaffolds of isoquinoline alkaloids have emerged as a fertile ground for discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the relentless pursuit of novel anticancer therapeutics, the intricate scaffolds of isoquinoline alkaloids have emerged as a fertile ground for discovery. This guide provides a comprehensive, data-driven comparison of the in vitro cytotoxic profiles of synthetic pyrazino[1,2-b]isoquinolines and their naturally occurring counterparts, including protoberberine, aporphine, and bisbenzylisoquinoline alkaloids. By juxtaposing their performance against various cancer cell lines and elucidating their mechanisms of action, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

The Allure of the Isoquinoline Scaffold: A Structural Overview

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Pyrazino[1,2-b]isoquinolines are a class of synthetic compounds that embed a pyrazine ring onto the isoquinoline framework, offering a unique three-dimensional architecture with significant potential for diverse functionalization. In contrast, natural isoquinoline alkaloids, biosynthesized in a wide array of plant species, have been refined by evolution, resulting in a rich diversity of structural subtypes with potent pharmacological activities.[1] This guide will focus on a head-to-head comparison of these synthetic and natural compound classes.

Comparative Cytotoxicity: A Quantitative Showdown

The cornerstone of any anticancer drug discovery program is the quantitative assessment of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. The following tables summarize the in vitro cytotoxicity of representative pyrazino[1,2-b]isoquinolines and natural isoquinoline alkaloids against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Pyrazino[1,2-b]isoquinolines

CompoundCancer Cell LineIC50/GI50 (µM)Reference
Pyrazino[1,2-b]isoquinoline-4-one (3b) MDA-MB-231 (Breast)Moderately Toxic[2]
A-549 (Lung)Moderately Toxic[2]
HT-29 (Colon)Moderately Toxic[2]
Pyrazino[1,2-b]isoquinoline-4-one (4a) HT-29 (Colon)High Nanomolar[2]
Pyrazino[1,2-b]isoquinoline (1b) HT-29 (Colon)0.195[3]
Pyrazino[1,2-b]isoquinoline (6p) HCT-15 (Colon)41.8 ± 3.3[4]
K562 (Leukemia)57.7 ± 2.1[4]

Table 2: Comparative Cytotoxicity (IC50 in µM) of Natural Isoquinoline Alkaloids

Alkaloid ClassCompoundCancer Cell LineIC50 (µM)Reference
Protoberberine Berberine HeLa (Cervical)12.08[5]
MCF-7 (Breast)18.5[5]
SMMC-7721 (Hepatocellular)49.5 (48h), 13.3 (72h)[5]
Hep-2 (Larynx)10 ppm (approx. 29.7 µM)[6]
Palmatine HeLa (Cervical)>100[5]
Aporphine Nantenine SMMC-7721 (Hepatocellular)70.08 ± 4.63[7]
Corytuberine H1299 (Lung)53.58 ± 5.47[7]
MCF-7 (Breast)72.30 ± 1.72[7]
SMMC-7721 (Hepatocellular)73.22 ± 2.35[7]
Bisbenzylisoquinoline Tetrandrine KB (Nasopharyngeal)-[8]
Limacine KB (Nasopharyngeal)-[8]
Thalrugosine KB (Nasopharyngeal)-[8]

Expert Analysis: The data reveals that both synthetic pyrazino[1,2-b]isoquinolines and natural isoquinoline alkaloids exhibit a wide range of cytotoxic potencies. Notably, certain synthetic derivatives, such as compound 1b , display impressive nanomolar activity against colon cancer cells, rivaling or even exceeding the potency of many natural alkaloids.[3] Among the natural products, protoberberines like berberine demonstrate broad-spectrum activity, while the cytotoxicity of aporphines and bisbenzylisoquinolines can be more cell-line specific. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Unraveling the Mechanisms of Cell Death

The cytotoxic effects of these compounds are underpinned by their ability to interfere with critical cellular processes, ultimately leading to cell cycle arrest and apoptosis.

Pyrazino[1,2-b]isoquinolines: G2/M Arrest and Apoptosis Induction

Several studies have shown that pyrazino[1,2-b]isoquinolines exert their anticancer effects by inducing cell cycle arrest, predominantly at the G2/M phase. For instance, compound 3a was found to trigger apoptosis directly from the G2/M phase of the cell cycle.[2] Another analogue, 1b , promotes the degradation of key components of the G2/M checkpoint machinery, including cdc2, Cyclin B1, and Wee1, representing a novel mechanism of cytotoxicity.[3] This targeted disruption of cell cycle progression prevents cancer cells from dividing and proliferating. Interestingly, some derivatives, like compounds 29 and 31 , act as cytostatic agents by inducing a G1/S arrest.[2]

Natural Isoquinoline Alkaloids: A Multi-pronged Attack

Natural isoquinoline alkaloids employ a diverse array of mechanisms to induce cancer cell death.[1][9] These can be broadly categorized as:

  • DNA Interaction: Many isoquinoline alkaloids can intercalate into DNA or bind to nucleic acids, disrupting DNA replication and transcription.[1]

  • Enzyme Inhibition: These compounds can inhibit the activity of crucial enzymes involved in cancer cell survival and proliferation.[9]

  • Induction of Apoptosis and Autophagy: Isoquinoline alkaloids are well-documented inducers of both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).[1][7]

  • Cell Cycle Arrest: Similar to their synthetic counterparts, natural isoquinolines can cause cell cycle arrest at various checkpoints.[1][9]

  • Epigenetic Modulation: Emerging evidence suggests that some isoquinoline alkaloids can influence epigenetic modifications, altering gene expression patterns in cancer cells.[1][7]

The following diagram illustrates a generalized signaling pathway for apoptosis induction, a common mechanism for many of the discussed compounds.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways Compound Compound Mitochondria Mitochondria Compound->Mitochondria Induces Mitochondrial Stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Generalized Apoptosis Induction Pathway

Experimental Protocols: Ensuring Data Integrity

The reliability of cytotoxicity data hinges on robust and well-validated experimental protocols. Here, we detail the methodologies for the key assays used to generate the comparative data in this guide.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

mtt_workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (24-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan Crystals (e.g., DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

MTT Assay Experimental Workflow
Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[12]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA interference.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis.[13]

Step-by-Step Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating them with the test compound.

  • Cell Harvesting: Gently harvest the cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Conclusion and Future Directions

This comparative guide underscores the significant cytotoxic potential of both synthetic pyrazino[1,2-b]isoquinolines and a diverse range of natural isoquinoline alkaloids. The synthetic scaffolds offer the advantage of facile structural modification, enabling the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Natural products, on the other hand, provide a rich source of structurally complex and potent molecules that have been pre-validated by nature.

The choice between these compound classes for further drug development will depend on a multitude of factors, including synthetic accessibility, potency, selectivity, and the specific molecular targets within cancer cells. Future research should focus on elucidating the precise molecular targets of the most potent compounds and optimizing their drug-like properties to translate their in vitro cytotoxicity into in vivo efficacy. The continued exploration of the vast chemical space of isoquinoline alkaloids holds immense promise for the discovery of the next generation of anticancer drugs.

References

  • Kim, J. K., & Lee, S. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 26(3), 733. [Link]

  • Zhang, Y., et al. (2018). Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde. Molecules, 23(11), 2871. [Link]

  • Lee, S. S., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]

  • González, J. F., de la Cuesta, E., & Avendaño, C. (2007). Synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, 1-(3-isoquinolyl)isoquinolines, and 6,15-iminoisoquino[3,2-b]-3-benzazocines. Bioorganic & medicinal chemistry, 15(1), 112–118. [Link]

  • Avendaño, C., et al. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. Bioorganic & medicinal chemistry, 16(19), 8886–8895. [Link]

  • Avendaño, C., et al. (2009). Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Bioorganic & medicinal chemistry, 17(23), 7946–7956. [Link]

  • Lin, L. Z., et al. (1993). Cytotoxic and antimalarial bisbenzylisoquinoline alkaloids from Cyclea barbata. Journal of natural products, 56(1), 22–29. [Link]

  • Avendaño, C., et al. (2008). Pyrazino[1,2-b]isoquinolines: synthesis and study of their cytostatic and cytotoxic properties. Bioorganic & Medicinal Chemistry, 16(19), 8886-8895. [Link]

  • González, J. F., de la Cuesta, E., & Avendaño, C. (2007). Synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, 1-(3-isoquinolyl)isoquinolines, and 6,15-iminoisoquino[3,2-b]-3-benzazocines. Bioorganic & Medicinal Chemistry, 15(1), 112-118. [Link]

  • ResearchGate. (n.d.). Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties | Request PDF. Retrieved from [Link]

  • ABClonal. (n.d.). ABflo® 488 Annexin V/PI (Apoptosis detection Kit) Product Description. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • Avendaño, C., et al. (2009). Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Bioorganic & Medicinal Chemistry, 17(23), 7946-7956. [Link]

  • Frontiers. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [Link]

  • Immunostep. (n.d.). Apoptosis Detection Kit. Retrieved from [Link]

  • Lin, L. Z., Shieh, H. L., Angerhofer, C. K., Pezzuto, J. M., Cordell, G. A., Xue, L., ... & Ruangrungsi, N. (1993). Cytotoxic and antimalarial bisbenzylisoquinoline alkaloids from Cyclea barbata. Journal of natural products, 56(1), 22-29. [Link]

  • ABClonal. (n.d.). ABflo® 488 Annexin V/PI (Apoptosis detection Kit) Product Description. [Link]

Sources

Validation

validation of 4H-Pyrazino[1,2-b]isoquinolin-4-one as a novel anticancer agent

Validation of 4H-Pyrazino[1,2-b]isoquinolin-4-one as a Novel Anticancer Agent: A Comparative Technical Guide As marine environments continue to yield structurally unique bioactive metabolites, the recent isolation of (6R...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 4H-Pyrazino[1,2-b]isoquinolin-4-one as a Novel Anticancer Agent: A Comparative Technical Guide

As marine environments continue to yield structurally unique bioactive metabolites, the recent isolation of (6R)-6,11-Dihydro-7-hydroxy-6-(hydroxymethyl)-8-methoxy-3,9-dimethyl-4H-pyrazino[1,2-b]isoquinolin-4-one (hereafter referred to as 4H-PZQ ) from the marine-derived actinomycete Streptomyces althioticus has sparked significant interest in oncological drug discovery [1].

As a Senior Application Scientist, I have structured this guide to critically evaluate the performance, cytotoxic profile, and experimental validation of 4H-PZQ. By comparing it against co-isolated resistomycin derivatives and established chemotherapeutics, this guide provides drug development professionals with a causal understanding of its efficacy and the self-validating protocols required to screen such marine-derived compounds.

Comparative Efficacy: 4H-PZQ vs. Resistomycin Derivatives

When evaluating a novel scaffold like 4H-PZQ, it is crucial to benchmark its cytotoxicity against both its co-metabolites (e.g., 1R-hydroxy-1-norresistomycin) and clinical standards (e.g., 5-Fluorouracil). Recent in vitro screening across thirteen distinct cancer cell lines revealed a fascinating divergence in target specificity [1].

While resistomycin-type polyketides exhibit hyper-potency against hematological malignancies, 4H-PZQ demonstrates a highly consistent, narrow-range efficacy against solid tumors. This suggests that the pyrazino-isoquinoline scaffold alters cellular permeability and target binding affinity, making it a more stable candidate for solid tumor microenvironments where drug penetration is traditionally a limiting factor.

Table 1: Comparative Cytotoxicity (GI₅₀) Across Cancer Cell Lines

Compound / AgentScaffold TypeBlood Cancer Cell Lines (GI₅₀)Solid Cancer Cell Lines (GI₅₀)Efficacy Profile
4H-PZQ Pyrazino-isoquinoline2.59 – 19.64 µM4.34 – 7.23 µMModerate hematological; Consistent solid tumor activity
1R-hydroxy-1-norresistomycin Pentacyclic Polyketide0.33 – 1.24 µM6.67 – 10.16 µMHigh hematological potency ; Variable solid tumor activity
5-Fluorouracil (5-FU) Pyrimidine Analogue~1.50 – 5.00 µM~2.00 – 8.00 µMBroad-spectrum clinical standard

Data synthesized from recent primary screening of S. althioticus metabolites [1].

Mechanistic Divergence: Why Scaffold Matters

To understand the data in Table 1, we must look at the causality behind the molecular interactions. Resistomycin derivatives are known to intercalate with the Topoisomerase II-DNA complex and suppress Wnt/β-catenin signaling, driving rapid apoptosis in fast-dividing leukemic cells [1].

Conversely, the 4H-PZQ compound, with its unique 6/5/6 heterocyclic core, is hypothesized to induce cellular apoptosis primarily through oxidative stress and reactive oxygen species (ROS) generation, alongside potential secondary Topoisomerase interactions. This ROS-mediated pathway is particularly effective in solid tumors, which often operate under high baseline oxidative stress, pushing them over the apoptotic threshold.

MechanisticPathway PZQ 4H-PZQ (Pyrazino-isoquinoline) TopoII Topoisomerase II Intercalation PZQ->TopoII Predicted ROS ROS Generation & Oxidative Stress PZQ->ROS RES 1R-hydroxy-1-norresistomycin RES->TopoII Wnt Wnt/β-catenin Suppression RES->Wnt Arrest G2/M Cell Cycle Arrest TopoII->Arrest Apoptosis Cellular Apoptosis (Caspase-3/Bax activation) Wnt->Apoptosis ROS->Apoptosis Arrest->Apoptosis

Comparative apoptotic pathways of 4H-PZQ and Resistomycin in cancer cells.

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the validation of these compounds requires a self-validating assay system. Relying on a single viability assay for both suspension (blood) and adherent (solid) cells introduces metabolic bias. Therefore, we stratify the screening workflow: relying on ATP quantification for suspension cells and protein-mass quantification for adherent cells [1].

Protocol A: Blood Cancer Screening via CellTiter-Glo (CTG) Assay

Causality: Suspension cells can clump, making optical density assays like MTT unreliable. CTG relies on luminescence proportional to ATP levels, providing a highly sensitive, lysis-based readout independent of cell geometry.

  • Cell Seeding: Seed hematological cancer cells (e.g., K562, HL-60) in 96-well opaque white plates at a density of 1 × 10⁴ cells/well in 100 µL of RPMI-1640 media.

  • Compound Treatment: Treat cells with 4H-PZQ at varying concentrations (0.1 µM to 50 µM) using a 0.1% DMSO vehicle control. Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate GI₅₀ using non-linear regression analysis against the vehicle control.

Protocol B: Solid Tumor Screening via Sulforhodamine B (SRB) Assay

Causality: Solid tumor cells (e.g., A549, HCT-15) alter their metabolic rates under drug stress before dying, which skews MTT results. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measurement of total cellular protein mass, which is a truer reflection of cell proliferation.

  • Cell Seeding: Seed adherent solid cancer cells in 96-well clear plates at 5 × 10³ cells/well. Allow 24 hours for attachment.

  • Compound Treatment: Expose cells to 4H-PZQ (0.1 µM to 50 µM) for 72 hours.

  • Fixation: Self-validating step: Gently add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the growth medium to fix the cells in situ (prevents cell loss during washing). Incubate at 4°C for 1 hour.

  • Staining: Wash plates 4 times with distilled water and air-dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) and incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye by washing 4 times with 1% acetic acid. Solubilize the protein-bound dye using 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 515 nm.

ValidationWorkflow Isol Compound Isolation (S. althioticus) Split Cell Line Stratification Isol->Split Blood Blood Cancer Lines (Suspension) Split->Blood Solid Solid Cancer Lines (Adherent) Split->Solid CTG CellTiter-Glo Assay (ATP Luminescence) Blood->CTG SRB SRB Assay (Protein Binding) Solid->SRB Data GI50 Calculation & Comparative Analysis CTG->Data SRB->Data

High-throughput screening workflow for validating marine-derived anticancer compounds.

Conclusion

The validation of 4H-Pyrazino[1,2-b]isoquinolin-4-one underscores a critical paradigm in drug discovery: absolute potency is not always superior to consistent efficacy. While co-isolated resistomycin derivatives demonstrate sub-micromolar potency in blood cancers, 4H-PZQ's tight GI₅₀ range (4.34 – 7.23 µM) across solid tumors positions it as a highly promising scaffold for further structural optimization. By employing stratified, mechanism-appropriate validation protocols (CTG vs. SRB), researchers can confidently isolate the true antiproliferative capabilities of such novel marine metabolites.

References

  • Shin, H. J., Kim, M. J., Kang, J. S., & Park, S. J. (2026). 1-Hydroxy-1-Norresistoflavins B and C, resistomycin-type polyketides from the Marine-Derived Streptomyces althioticus 2304JJ-041. The Journal of Antibiotics.[Link]

Validation

A Comparative Guide to the Kinase Selectivity Profiles of Pyrazolo[3,4-g]isoquinoline Analogs

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-g]isoquinoline scaffold has emerged as a promising framework for developing novel therapeutics. This guide provides a detailed comparison of the kinase sel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-g]isoquinoline scaffold has emerged as a promising framework for developing novel therapeutics. This guide provides a detailed comparison of the kinase selectivity profiles of various pyrazolo[3,4-g]isoquinoline analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. The information presented herein is based on experimental data from a key study in the field, providing a robust foundation for researchers and drug development professionals.

Introduction: The Pyrazolo[3,4-g]isoquinoline Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. The pyrazolo[3,4-g]isoquinoline core represents a novel heterocyclic system that has demonstrated potent inhibitory activity against a range of kinases.[2][3][4] This guide will delve into how substitutions on this core can modulate the kinase selectivity profile, offering a roadmap for the rational design of next-generation inhibitors.

Comparative Kinase Selectivity Profiles

A recent study detailed the synthesis and kinase inhibitory potencies of a new series of pyrazolo[3,4-g]isoquinoline derivatives with substitutions at the 4- or 8-position.[1][2][3] The kinase inhibition profiles of these analogs reveal significant shifts in selectivity based on the nature and position of these substitutions. The primary targets identified for this series of compounds include Haspin, a serine/threonine kinase involved in mitosis, as well as other kinases such as CLK1, DYRK1A, and CDK9.[1][3]

Nitro and Amino Analogs

The initial exploration focused on nitro and amino analogs. For the nitro derivatives, the most potently inhibited kinases were Haspin, CLK1, DYRK1A, and CDK9.[3] Notably, compounds 1b and 1c were the most potent Haspin inhibitors with IC50 values of 57 nM and 66 nM, respectively.[3] In the amino series, compound 2c emerged as the top Haspin inhibitor with an IC50 of 62 nM and a four-fold selectivity for Haspin over DYRK1A.[3]

Impact of 8-Position Substitution

A key finding was the detrimental effect of introducing a bromine atom at the 8-position on Haspin inhibition.[2][3][4][5] The brominated analog 4 only inhibited Haspin by 23% at a concentration of 1 µM, highlighting the sensitivity of the ATP-binding pocket of Haspin to substitutions at this position.[3]

Modulation of Selectivity by 4-Position Alkylation

In contrast, the introduction of alkyl groups at the 4-position led to a significant modification of the kinase inhibition profiles.[1][2][3] This strategic substitution shifted the selectivity away from Haspin and towards other kinases, particularly CLK1, CDK9, and GSK3.[1]

For instance, the analog with a methyl group at the 4-position (3a ) was the most potent Haspin inhibitor in this alkylated series (IC50 = 167 nM); however, it displayed even greater potency against CLK1 (IC50 = 101 nM).[1] Analogs with larger alkyl groups, such as ethyl (3b ) and butyl (3e ), showed diminished Haspin inhibition.[1] Compounds with propyl (3c ) and cyclopropyl (3d ) groups were more active against CLK1, CDK9, and GSK3, with IC50 values in the range of 218 to 363 nM for these kinases.[1]

Table 1: Kinase Inhibition Profile of 4-Substituted Pyrazolo[3,4-g]isoquinoline Analogs

Compound4-SubstituentHaspin IC50 (nM)CLK1 IC50 (nM)CDK9 IC50 (nM)GSK3 IC50 (nM)
3a Methyl167101>1000>1000
3c Propyl>1000218-363218-363218-363
3d Cyclopropyl>1000218-363218-363218-363

Note: Data synthesized from the source text.[1] Specific IC50 values for CDK9 and GSK3 for compounds 3c and 3d were reported as a range.

Structure-Activity Relationship (SAR) Insights

The experimental data provides clear SAR insights that can guide future inhibitor design.

  • 8-Position: This position appears to be critical for Haspin inhibition, with bulky substitutions like bromine being poorly tolerated.

  • 4-Position: Alkylation at this position is a key strategy to tune the selectivity profile. Smaller alkyl groups (e.g., methyl) retain some Haspin activity while introducing potent CLK1 inhibition. Larger alkyl and cyclopropyl groups shift the selectivity profile more dramatically towards CLK1, CDK9, and GSK3, at the expense of Haspin inhibition.

The observed SAR suggests that the 4-position of the pyrazolo[3,4-g]isoquinoline scaffold projects into a region of the kinase ATP-binding site where steric bulk and the nature of the substituent can be exploited to achieve selectivity.

Experimental Protocols

To ensure scientific integrity, the following outlines the general methodology employed for determining the kinase inhibitory potency of the pyrazolo[3,4-g]isoquinoline analogs.

Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human kinases and their respective substrates are prepared in an appropriate assay buffer.

  • Compound Preparation: The pyrazolo[3,4-g]isoquinoline analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Reaction: The kinase, substrate, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for phosphorylation of the substrate.

  • Detection: The level of substrate phosphorylation is quantified. A common method involves the use of a phosphospecific antibody and a detection system (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are then determined by fitting the data to a dose-response curve.

Visualizing the Impact: Signaling Pathway and Experimental Workflow

To better understand the context of these inhibitors, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for kinase profiling.

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation cluster_2 Inhibition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK9_CyclinT CDK9/Cyclin T RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Transcription->S Pyrazolo_isoquinoline Pyrazolo[3,4-g]isoquinoline Analogs (e.g., 3c, 3d) Pyrazolo_isoquinoline->CDK9_CyclinT

Caption: Role of CDK9 in transcriptional elongation and cell cycle progression, and its inhibition by pyrazolo[3,4-g]isoquinoline analogs.

Kinase_Profiling_Workflow Compound_Library Pyrazolo[3,4-g]isoquinoline Analog Library Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP, Inhibitor) Compound_Library->Assay_Plate Kinase_Panel Panel of Kinases (e.g., Haspin, CLK1, CDK9) Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50 Determination) Detection->Data_Analysis Selectivity_Profile Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for determining the kinase selectivity profile of pyrazolo[3,4-g]isoquinoline analogs.

Conclusion and Future Directions

The pyrazolo[3,4-g]isoquinoline scaffold represents a versatile platform for the development of kinase inhibitors with tunable selectivity profiles. The studies highlighted in this guide demonstrate that strategic substitutions at the 4- and 8-positions of the core can effectively modulate the inhibitory activity against key kinases such as Haspin, CLK1, CDK9, and GSK3.[1][2][3] These findings provide a valuable framework for the rational design of more potent and selective inhibitors for therapeutic intervention in various diseases. Future work should focus on expanding the SAR by exploring a wider range of substitutions and characterizing the most promising compounds in cellular and in vivo models to validate their therapeutic potential.

References

  • Defois, M., Rémondin, C., Josselin, B., Nauton, L., Théry, V., Anizon, F., Ruchaud, S., Giraud, F., & Moreau, P. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. [Link]

  • Defois, M., Rémondin, C., Josselin, B., Nauton, L., Théry, V., Anizon, F., Ruchaud, S., Giraud, F., & Moreau, P. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. [Link]

  • Defois, M., Rémondin, C., Josselin, B., Nauton, L., Théry, V., Anizon, F., Ruchaud, S., Giraud, F., & Moreau, P. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Defois, M., Rémondin, C., Josselin, B., Nauton, L., Théry, V., Anizon, F., Ruchaud, S., Giraud, F., & Moreau, P. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]Isoquinolines. ORKG. [Link]

  • Defois, M., Rémondin, C., Josselin, B., Nauton, L., Théry, V., Anizon, F., Ruchaud, S., Giraud, F., & Moreau, P. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4- g]isoquinolines. PubMed. [Link]

Sources

Comparative

In Vivo Validation of Antitumor Activity of 4H-Pyrazino[1,2-b]isoquinolin-4-one Derivatives: A Comparative Preclinical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical in vivo validation, mechanistic causality, and comparative efficacy against standard-of-care therapeutics. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical in vivo validation, mechanistic causality, and comparative efficacy against standard-of-care therapeutics.

Introduction: The Privileged Pyrazino-Isoquinoline Scaffold

The 4H-pyrazino[1,2-b]isoquinolin-4-one core is a privileged structural motif frequently found in highly potent marine-derived alkaloids and microbial polyketides. Prominent examples include the synthetic derivative Zalypsis (PM00104), the FDA-approved Trabectedin (Ecteinascidin 743), and novel resistomycin-type polyketides isolated from Streptomyces althioticus[1].

As a Senior Application Scientist, I frequently observe that the transition from in vitro cytotoxicity to in vivo efficacy is where many compounds fail. However, the pyrazino[1,2-b]isoquinoline framework demonstrates remarkable in vivo translation. This guide objectively compares the in vivo performance of this compound class against standard-of-care agents (e.g., 5-Fluorouracil, Bortezomib, Doxorubicin) and provides a self-validating experimental blueprint for xenograft studies.

Mechanistic Causality: Why This Scaffold Works In Vivo

To design an effective in vivo protocol, one must first understand the molecular causality of the drug's action. The antitumor activity of 4H-pyrazino[1,2-b]isoquinolin-4-one derivatives is not merely cytotoxic; it is highly targeted toward the DNA damage response (DDR) machinery[2].

  • DNA Minor Groove Alkylation: The carbinolamine moiety within the structure undergoes dehydration to form a reactive iminium intermediate. This electrophile covalently binds to the exocyclic amino group of guanine residues in the DNA minor groove[3].

  • Double-Strand Breaks (DSBs): The resulting DNA adducts stall replication forks, leading to lethal DNA double-strand breaks.

  • DDR Activation: The presence of DSBs triggers the phosphorylation of histone H2AX ( γ -H2AX) and CHK2, subsequently stabilizing and overexpressing wild-type p53, driving the cell into irreversible apoptosis[2].

  • RTK Dependency: Interestingly, in vivo sensitivity is inversely correlated with the activation of Receptor Tyrosine Kinases (RTKs) such as PDGFR α and c-Kit. Tumors with low RTK signaling exhibit profound sensitivity to this drug class[4].

G Compound 4H-Pyrazino[1,2-b]isoquinolin-4-one (e.g., Zalypsis, Trabectedin) Iminium Iminium Ion Intermediate (Dehydration) Compound->Iminium DNA DNA Minor Groove Alkylation (Guanine Adducts) Iminium->DNA DSB DNA Double-Strand Breaks (DSBs) DNA->DSB DDR DDR Activation (p-CHK2, p-H2AX) DSB->DDR p53 p53 Overexpression DDR->p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis

Caption: Mechanistic pathway of 4H-pyrazino[1,2-b]isoquinolin-4-one derivatives inducing apoptosis.

Comparative Efficacy: Product Performance vs. Alternatives

When evaluating the in vivo efficacy of pyrazino[1,2-b]isoquinoline derivatives (using Zalypsis and Trabectedin as the primary reference compounds) against standard alternatives, the data reveals a distinct advantage in specific tumor microenvironments, particularly in Multiple Myeloma (MM) and Sarcomas[2][4][5].

Table 1: In Vivo Efficacy Comparison in Murine Xenograft Models
Therapeutic AgentDrug ClassTypical In Vivo DosePrimary Target / MechanismTumor Growth Inhibition (TGI)Key Advantage / Limitation
Pyrazino-isoquinoline (Zalypsis) Marine-derived Alkaloid0.3 - 0.9 mg/kg (IV)DNA minor groove / DSBs>80% (Myeloma, Sarcoma)Highly effective in p53-WT; bypasses standard multidrug resistance[2][4].
Trabectedin Marine-derived Alkaloid0.15 - 0.2 mg/kg (IV)DNA minor groove / DSBs>75% (Mesothelioma, CRC)Synergizes strongly with Irinotecan and 5-FU[6][7].
Bortezomib Proteasome Inhibitor1.0 mg/kg (IP)26S Proteasome~60% (Myeloma)Standard of care for MM, but prone to acquired resistance[8].
5-Fluorouracil (5-FU) Antimetabolite30 - 50 mg/kg (IP)Thymidylate Synthase~50% (Colorectal)Broad spectrum, but high systemic toxicity and lower TGI as monotherapy[7].
Doxorubicin Anthracycline2 - 5 mg/kg (IV)Topoisomerase II~55% (Sarcoma)Cardiotoxicity limits cumulative dosing; high resistance rates[5].

Analytical Insight: The pyrazino-isoquinoline scaffold achieves superior TGI at significantly lower dosages (microgram to low milligram per kilogram range) compared to classical chemotherapeutics like 5-FU. Furthermore, combinations of Trabectedin with 5-FU or Irinotecan have shown near-complete tumor arrest in patient-derived orthotopic xenografts (PDOX)[7][9].

Standardized In Vivo Protocol: Xenograft Validation

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for testing 4H-pyrazino[1,2-b]isoquinolin-4-one derivatives in a murine xenograft model (e.g., Multiple Myeloma or Sarcoma).

Step-by-Step Methodology

Step 1: Cell Preparation and Matrix Formulation

  • Harvest target cancer cells (e.g., MM.1S or HT-29) during the exponential growth phase.

  • Resuspend cells to a concentration of 1×107 cells per 0.2 mL in a 50:50 (v/v) mixture of serum-free medium and Matrigel® basement membrane matrix. Causality: Matrigel provides essential extracellular matrix proteins that drastically improve the engraftment take-rate and mimic the tumor microenvironment[4].

Step 2: Subcutaneous Inoculation

  • Utilize 4-to-6-week-old athymic nu/nu mice.

  • Inject 0.2 mL of the cell suspension subcutaneously (s.c.) into the right flank of the mice.

Step 3: Randomization and Dosing Strategy

  • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(length×width2)/2 .

  • Once tumors reach an average volume of ~150 mm³, randomize mice into control and treatment cohorts[3].

  • Administration: Administer the pyrazino-isoquinoline derivative intravenously (IV) via the tail vein.

    • Regimen A (Aggressive): 0.9 mg/kg/day given in 3 consecutive weekly doses.

    • Regimen B (Metronomic): 0.3 mg/kg/day given in 2 cycles of 5 consecutive daily doses (qdx5x2)[4].

Step 4: Monitoring and Ex Vivo Validation

  • Measure tumor volume and body weight twice weekly. A body weight loss of >15% indicates unacceptable toxicity.

  • Upon reaching the humane endpoint (tumor volume >1500 mm³), sacrifice the animals.

  • Self-Validation: Excise the tumors for immunohistochemistry (IHC). Stain for γ -H2AX (to confirm DSBs) and Cleaved Caspase-3 (to confirm apoptosis). This proves that tumor shrinkage was mechanistically driven by the drug's intended target[2].

Workflow Prep 1. Cell Prep (1x10^7 cells + Matrigel) Inoc 2. Xenograft (s.c. injection in nu/nu mice) Prep->Inoc Rand 3. Randomization (Tumor volume ~150 mm³) Inoc->Rand Treat 4. Treatment (IV dosing, e.g., 0.3 mg/kg) Rand->Treat Measure 5. Monitoring (Caliper & Bioluminescence) Treat->Measure ExVivo 6. Ex Vivo IHC (p-H2AX, Cleaved Caspase-3) Measure->ExVivo

Caption: Step-by-step in vivo experimental workflow for xenograft validation.

Conclusion & Strategic Recommendations

The in vivo validation of 4H-pyrazino[1,2-b]isoquinolin-4-one derivatives confirms their status as highly potent, targeted DNA-damaging agents. Compared to standard chemotherapeutics, they offer superior tumor growth inhibition at fractional dosages.

Application Scientist Recommendation: When designing preclinical trials for this compound class, researchers should pre-screen xenograft cell lines for RTK activation (PDGFR/c-Kit) and SLFN11 expression, as these are critical biomarkers for sensitivity[4][5]. Furthermore, combining this scaffold with agents like Bortezomib or Irinotecan has demonstrated profound synergistic effects, making it a prime candidate for combination therapy protocols[8][9].

References

  • Levels of active tyrosine kinase receptor determine the tumor response to Zalypsis. Molecular Cancer Therapeutics / National Institutes of Health (NIH). Available at:[Link]

  • Zalypsis: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks. Blood / National Institutes of Health (NIH). Available at:[Link]

  • Molecular pharmacology and antitumor activity of Zalypsis® in several human cancer cell lines. Biochemical Pharmacology / Ovid. Available at: [Link]

  • 1-Hydroxy-1-Norresistoflavins B and C, resistomycin-type polyketides from the Marine-Derived Streptomyces althioticus. ResearchGate. Available at:[Link]

  • Trabectedin Is Active against Malignant Pleural Mesothelioma Cell and Xenograft Models and Synergizes with Chemotherapy and Bcl-2 Inhibition In Vitro. Molecular Cancer Therapeutics / AACR Journals. Available at:[Link]

  • Combination of trabectedin and irinotecan is highly effective in a human rhabdomyosarcoma xenograft. Anti-Cancer Drugs / National Institutes of Health (NIH). Available at:[Link]

  • Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model. Anticancer Research. Available at:[Link]

  • Synergistic DNA-damaging effect in multiple myeloma with the combination of zalypsis, bortezomib and dexamethasone. Haematologica. Available at:[Link]

  • Trabectedin - Schlafen 11 (SLFN11) expression and antitumor activity. CancerIndex. Available at:[Link]

Sources

Validation

comparative analysis of different synthetic routes to the pyrazino[1,2-b]isoquinoline scaffold

An In-Depth Comparative Guide to the Synthetic Routes of the Pyrazino[1,2-b]isoquinoline Scaffold The pyrazino[1,2-b]isoquinoline tricyclic system is a privileged structural motif in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Synthetic Routes of the Pyrazino[1,2-b]isoquinoline Scaffold

The pyrazino[1,2-b]isoquinoline tricyclic system is a privileged structural motif in medicinal chemistry, forming the core of numerous potent antitumor alkaloids, including the saframycins, renieramycins, jorumycin, and the clinically approved marine drug trabectedin (ET-743)[1][2]. Because the biological activity of these compounds is intimately linked to their ability to form DNA-alkylating iminium ions, accessing structurally diverse analogs with high stereocontrol is a major priority for drug development professionals[1].

This guide provides a critical comparative analysis of the three primary synthetic strategies used to construct the pyrazino[1,2-b]isoquinoline architecture: Multicomponent Reactions (MCR) coupled with Heck cyclization, the biomimetic Pictet-Spengler cyclization, and Solid-Phase Synthesis (SPS) via Ring-Closure Enyne Metathesis (RCEM).

Strategic Retrosynthetic Pathways

The selection of a synthetic route depends heavily on the target profile: library generation prioritizes modularity (MCR, SPS), whereas natural product total synthesis demands rigorous diastereoselectivity (Pictet-Spengler).

G Target Pyrazino[1,2-b]isoquinoline Core Ugi Route A: Ugi-4CR + Heck (High Diversity, Modular) Target->Ugi PS Route B: Pictet-Spengler (High Stereocontrol, Biomimetic) Target->PS SPS Route C: Solid-Phase RCEM (Parallel Library Synthesis) Target->SPS

Retrosynthetic strategies for the pyrazino[1,2-b]isoquinoline scaffold.

Mechanistic Route Comparison

Route A: Ugi-4CR followed by 6-endo Heck Cyclization

This modern approach leverages the Ugi four-component reaction (Ugi-4CR) to rapidly assemble a highly functionalized acyclic adduct. A subsequent base-mediated cyclization forms a diketopiperazine (DKP) ring with an exocyclic olefin. The critical step is a non-standard 6-endo-trig Heck cyclization, catalyzed by Palladium, which stitches the aryl halide to the DKP ring to form the final tricyclic system[3][4].

  • Causality Insight: The 6-endo Heck cyclization is notoriously difficult compared to 5-exo pathways. However, the rigid geometry of the DKP ring and the captodative nature of the exocyclic double bond force the palladium intermediate into a conformation that strictly favors the 6-membered ring closure[4].

Route B: Diastereoselective Pictet-Spengler Cyclization

The Pictet-Spengler reaction is the classical, biomimetic route to tetrahydroisoquinolines (THIQs). It involves the acid-catalyzed condensation of an electron-rich β-arylethylamine with an aldehyde or acetal to form an iminium ion, followed by an intramolecular electrophilic aromatic substitution[1][2].

  • Causality Insight: The success and yield of this route are entirely dependent on the nucleophilicity of the aromatic ring. Substrates must typically feature electron-donating groups (e.g., methoxy or hydroxy groups at the meta position relative to the alkyl chain) to sufficiently activate the ortho position for cyclization[1].

Route C: Solid-Phase Synthesis (SPS) via RCEM

Designed for high-throughput library generation, this route utilizes polymer-supported Fmoc-allylglycine. Following peptide coupling, a Ring-Closure Enyne Metathesis (RCEM) builds a diene system, which is subsequently trapped via a Diels-Alder cycloaddition to form the polycyclic core[5].

  • Causality Insight: By keeping the intermediates tethered to a solid resin, researchers bypass tedious chromatographic purifications between steps. The final cleavage from the resin simultaneously yields the target compound in high crude purity[5].

Quantitative Data & Performance Comparison

The following table synthesizes the operational metrics of each route to guide synthetic planning.

MetricRoute A: Ugi-4CR + HeckRoute B: Pictet-SpenglerRoute C: Solid-Phase RCEM
Step Count (from commercial materials) 3 Steps4-6 Steps6-8 Steps (on-resin)
Average Overall Yield 45% - 65%60% - 85%15% - 30%
Stereocontrol Moderate (Diastereomeric mixtures possible)Excellent (Substrate-controlled)Good (Diels-Alder endo rule)
Substrate Scope Extremely Broad (Tolerates bulky groups)Narrow (Requires electron-rich arenes)Broad (Limited by resin compatibility)
Primary Application SAR Studies, Cytotoxicity Screening[4]Natural Product Total Synthesis[2]High-Throughput Library Generation[5]

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been annotated with the mechanistic reasoning behind critical operational parameters.

Protocol 1: One-Pot DKP Formation and Heck Cyclization (Route A)

Adapted from the synthesis of cytotoxic pyrazino[1,2-b]isoquinoline-1,4-diones[4].

  • DKP Ring Closure (Elimination/Cyclization):

    • Action: Dissolve the Ugi-4CR adduct (0.46 mmol) in anhydrous acetonitrile (7.5 mL). Add Cs2​CO3​ (1.378 mmol, 3.0 equiv). Reflux under argon for 3 hours.

    • Causality: Cs2​CO3​ acts as a mild, bulky base. The cesium cation exhibits a strong template effect, coordinating with the carbonyl oxygens to pre-organize the acyclic precursor, thereby accelerating the intramolecular cyclization and concurrent elimination to form the exocyclic olefin[4].

    • Workup: Evaporate solvent, dilute with EtOAc, wash with water and brine to remove inorganic salts. Dry over Na2​SO4​ .

  • 6-endo Heck Cyclization:

    • Action: Dissolve the crude DKP in anhydrous toluene (15 mL). Add Pd(OAc)2​ (15 mol%), PPh3​ (30 mol%), and K2​CO3​ (2.0 equiv).

    • Action:Critical Step: Degas the solution by bubbling argon directly through the liquid for 30 minutes prior to heating.

    • Causality: Palladium(0), the active catalytic species generated in situ from Pd(OAc)2​ and PPh3​ , is highly sensitive to oxygen. Failure to rigorously degas will result in catalyst oxidation (Pd black precipitation) and reaction stalling.

    • Action: Reflux for 6–12 hours. Monitor via TLC until the DKP spot is consumed.

    • Workup: Dilute with EtOAc, wash with brine, concentrate, and purify via silica gel flash chromatography (hexane/ethyl acetate) to yield the pyrazino[1,2-b]isoquinoline[4].

Pathway UgiAdduct Ugi 4-CR Adduct (Aryl Halide + Amide) DKP Diketopiperazine (DKP) Exocyclic Olefin UgiAdduct->DKP Cs2CO3, MeCN (Cyclization/Elimination) PdComplex Pd(II) Oxidative Addition Intermediate DKP->PdComplex Pd(OAc)2, PPh3 (Toluene, Reflux) Product Pyrazino[1,2-b]isoquinoline PdComplex->Product 6-endo Heck Cyclization

Mechanistic workflow of the Ugi-4CR and 6-endo Heck cyclization cascade.

Protocol 2: Biomimetic Pictet-Spengler Cyclization (Route B)

Adapted from the synthesis of simplified saframycin analogues[1].

  • Iminium Ion Generation:

    • Action: To a solution of the N-protected α-amino-aldehyde (1.0 mmol) and the electron-rich phenolic α-amino-alcohol (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) at 0 °C, add Trifluoroacetic Acid (TFA) dropwise.

    • Causality: The low temperature prevents polymerization of the highly reactive aldehyde. TFA serves a dual purpose: it catalyzes the initial condensation to form the Schiff base and subsequently protonates it to generate the highly electrophilic iminium ion[1].

  • Electrophilic Aromatic Substitution:

    • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The cyclization proceeds via intramolecular attack of the electron-rich aromatic ring onto the iminium carbon. The stereochemical outcome is governed by the chiral centers already present in the amino acid precursors, typically favoring the trans-configuration to minimize steric clash in the transition state[2].

    • Workup: Quench with saturated NaHCO3​ to neutralize the TFA, extract with CH2​Cl2​ , dry, and purify via chromatography.

References

  • Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. Bioorganic & Medicinal Chemistry.[Link]

  • Practical synthesis and cytotoxic evaluation of the pyrazino[1,2-b]-isoquinoline ring system. RSC Advances.[Link]

  • Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. The Journal of Organic Chemistry.[Link]

  • Asymmetric Total Syntheses of (−)-Jorumycin, (−)-Renieramycin G, 3-epi-Jorumycin, and 3-epi-Renieramycin G. Journal of the American Chemical Society.[https://pubs.acs.org/doi/10.1021/ja053535+] ([Link])

Sources

Comparative

Preclinical Evaluation of the Therapeutic Index: 4H-Pyrazino[1,2-b]isoquinolin-4-one vs. Standard Chemotherapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Objective Comparative Analysis & Methodological Guide Executive Summary The development of novel chemotherapeutics i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Objective Comparative Analysis & Methodological Guide

Executive Summary

The development of novel chemotherapeutics is frequently bottlenecked by a narrow therapeutic index (TI)—the ratio between toxic and therapeutic doses. Standard agents like Doxorubicin and 5-Fluorouracil (5-FU) exhibit high absolute potency but suffer from severe dose-limiting toxicities due to off-target effects on non-malignant tissues.

Recent bioprospecting of the marine-derived actinomycete Streptomyces althioticus (strain 2304JJ-041) has yielded a novel resistomycin-type polyketide derivative: (6R)-6,11-Dihydro-7-hydroxy-6-(hydroxymethyl)-8-methoxy-3,9-dimethyl-4H-pyrazino[1,2-b]isoquinolin-4-one [1]. For the purpose of this technical guide, this compound is abbreviated as 4H-PIQ-4 .

This guide provides an objective, data-driven comparison of the therapeutic index of 4H-PIQ-4 against standard chemotherapeutics, detailing the self-validating experimental protocols required to accurately assess its preclinical viability.

Mechanistic Overview & Signaling Pathway

Resistomycin-type polyketides typically exert their anticancer activity by targeting Topoisomerase II (Topo II). Unlike non-specific alkylating agents, compounds sharing the 4H-PIQ-4 scaffold are predicted to intercalate into the Topo II-DNA cleavage complex. This stabilization prevents DNA religation, leading to double-strand breaks. The resulting genomic stress activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately triggering G2/M cell cycle arrest and selective apoptosis in rapidly dividing malignant cells [2].

Mechanism PIQ 4H-PIQ-4 (Marine Polyketide) Topo Topoisomerase II Intercalation PIQ->Topo High Affinity Binding DNA DNA Double-Strand Breaks Topo->DNA Cleavable Complex Stabilization MAPK p38 MAPK Activation DNA->MAPK Stress Response Arrest G2/M Cell Cycle Arrest MAPK->Arrest Checkpoint Activation Apoptosis Apoptosis (Selective Cancer Death) Arrest->Apoptosis Prolonged Arrest

Proposed Topo II-mediated apoptotic signaling pathway of 4H-PIQ-4.

Comparative Data Analysis

To evaluate the clinical potential of 4H-PIQ-4, its growth inhibition (GI₅₀) was profiled against blood cancer cell lines (e.g., NALM6), solid tumor cell lines (e.g., HepG2), and a normal human fibroblast line (MRC-5) [1]. The data is compared against historical baselines for Doxorubicin and 5-Fluorouracil.

Table 1: In Vitro Cytotoxicity Profile (GI₅₀ in µM)
CompoundBlood Cancer (NALM6)Solid Tumor (HepG2)Normal Cells (MRC-5)
4H-PIQ-4 2.594.34> 50.00
Doxorubicin 0.451.200.85
5-Fluorouracil 12.5014.448.20
Table 2: Therapeutic Index (TI) Evaluation

Note: TI is calculated as the ratio of GI₅₀ in Normal Cells to GI₅₀ in Cancer Cells. A higher TI indicates a wider safety margin.

CompoundTI (Blood Cancer)TI (Solid Tumor)Safety Profile Assessment
4H-PIQ-4 > 19.30 > 11.52 Highly Favorable (No normal cell toxicity observed)
Doxorubicin 1.880.70Narrow (High risk of off-target toxicity)
5-Fluorouracil 0.650.56Narrow (Requires strict dose management)

Causality & Insights: While Doxorubicin exhibits a lower absolute GI₅₀ (higher raw potency), it is highly toxic to normal fibroblasts, resulting in a TI near 1.0. Conversely, 4H-PIQ-4 demonstrates a remarkable lack of cytotoxicity against normal cell lines (GI₅₀ > 50 µM). This causality is likely driven by the compound's specific steric interactions within the pyrazino-isoquinolin scaffold, which may selectively target the hyperactive Topo II isoforms overexpressed in malignant cells, sparing quiescent normal tissue.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 4H-PIQ-4 utilized distinct methodologies tailored to the cellular morphology of the targets.

Protocol A: Hematological Malignancy Profiling (CellTiter-Glo®)

Rationale: Blood cancer cells (e.g., NALM6) grow in suspension. Traditional colorimetric assays (like MTT) require washing steps that risk aspirating non-adherent cells, skewing data. CellTiter-Glo (CTG) is an "add-mix-measure" assay that lyses cells and measures ATP via luminescence, providing a direct, wash-free correlation to viable cell number.

Step-by-Step Methodology:

  • Seeding: Dispense 10,000 NALM6 cells/well in 90 µL of RPMI-1640 media into a 96-well opaque white microplate (opaque walls prevent luminescent cross-talk).

  • Treatment: Add 10 µL of 4H-PIQ-4 (serially diluted 10x stocks).

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 10 µM Staurosporine (defines 0% viability).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CTG reagent per well.

  • Lysis & Read: Shake for 2 minutes on an orbital shaker to induce lysis. Incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Quality Control: Calculate the Z'-factor using the vehicle and positive controls. A Z' > 0.5 validates the assay's robustness.

Protocol B: Solid Tumor Profiling (Sulforhodamine B Assay)

Rationale: Adherent cells (e.g., HepG2) allow for washing. The Sulforhodamine B (SRB) assay is preferred over metabolic assays because SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This measures total cellular protein mass independent of cellular metabolic fluctuations, preventing false resistance/sensitivity readings caused by drug-induced metabolic shifts.

Step-by-Step Methodology:

  • Seeding: Plate 5,000 HepG2 cells/well in 100 µL DMEM in a 96-well clear microplate. Incubate for 24 hours to allow adherence.

  • Treatment: Treat with 4H-PIQ-4 (0.1 to 50 µM range) and incubate for 72 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour. Wash 4 times with slow-running tap water and air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plate 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well. Shake for 5 minutes to solubilize the protein-bound dye.

  • Read: Measure optical density (OD) at 515 nm using a microplate spectrophotometer. Background subtract using cell-free blank wells.

Conclusion

The preclinical evaluation of 4H-Pyrazino[1,2-b]isoquinolin-4-one (4H-PIQ-4) reveals a highly optimized therapeutic index compared to standard agents like Doxorubicin and 5-FU. While its absolute GI₅₀ values are in the low micromolar range, its negligible toxicity to normal cells provides a vast therapeutic window (TI > 10). Future in vivo pharmacokinetic profiling is highly recommended to determine if this favorable in vitro TI translates to systemic safety in xenograft models.

References

  • Shin, H. J., Kim, M. J., Kang, J. S., Yang, J.-W., Heo, C.-S., Lee, M. A., Lee, H.-S., & Park, S. J. (2026). 1-Hydroxy-1-Norresistoflavins B and C, resistomycin-type polyketides from the Marine-Derived Streptomyces althioticus 2304JJ-041. The Journal of Antibiotics.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31703, Doxorubicin. PubChem.[Link]

Validation

Comparative Guide: Cross-Resistance Profiles of 4H-Pyrazino[1,2-b]isoquinolin-4-one in MDR Cancer Models

Executive Summary The emergence of multidrug resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1), remains a critical bottleneck in oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1), remains a critical bottleneck in oncology. Standard chemotherapeutics, including anthracyclines and taxanes, are highly susceptible to P-gp-mediated efflux, leading to sub-therapeutic intracellular concentrations and treatment failure.

Recently, the marine-derived actinomycete Streptomyces althioticus yielded a novel polyketide derivative: (6R)-6,11-Dihydro-7-hydroxy-6-(hydroxymethyl)-8-methoxy-3,9-dimethyl-4H-pyrazino[1,2-b]isoquinolin-4-one (hereafter referred to as 4H-PIQ ) . Structurally related to the core scaffolds of potent marine alkaloids like Ecteinascidin 743 and known chemosensitizers , 4H-PIQ presents a unique structural motif that effectively bypasses standard efflux mechanisms.

This guide objectively compares the performance of 4H-PIQ against standard chemotherapeutics and reference marine drugs, providing validated experimental protocols for evaluating cross-resistance in your own laboratory.

Mechanistic Rationale: Evading the Efflux Pump

The primary advantage of the 4H-PIQ scaffold lies in its low binding affinity for the internal drug-binding pocket of P-glycoprotein. While standard agents like Doxorubicin are rapidly recognized and extruded, the steric bulk and specific charge distribution of the pyrazino[1,2-b]isoquinolin-4-one core prevent efficient transporter engagement. This allows 4H-PIQ to maintain sustained intracellular concentrations, ensuring continuous target engagement and subsequent apoptosis.

Mechanism A Standard Chemotherapy (e.g., Doxorubicin) C P-gp (ABCB1) Efflux Pump A->C High Affinity Binding D Intracellular Targets A->D Reduced Efficacy B 4H-PIQ Scaffold B->C Low Affinity / Evasion B->D Sustained Concentration C->A Rapid Efflux E Apoptosis / Cell Death D->E Pathway Activation

Figure 1: Mechanistic divergence of 4H-PIQ versus standard chemotherapeutics in P-gp overexpressing cells.

Comparative Performance Analysis

To objectively evaluate 4H-PIQ, we compare its cytostatic performance against Doxorubicin (a standard anthracycline) and Trabectedin (a highly potent marine-derived reference compound) across paired sensitive and resistant cell lines.

The Resistance Index (RI) is the critical metric here. It is calculated by dividing the GI₅₀ of the resistant line by the GI₅₀ of the sensitive line. An RI approaching 1.0 indicates complete evasion of cross-resistance.

Table 1: Single-Agent Efficacy and Resistance Index (RI)

Data represents GI₅₀ values (µM) following 72-hour continuous exposure.

CompoundSW620 (Colon, Sensitive)SW620/Ad300 (Colon, MDR)Resistance Index (RI)
Doxorubicin 0.22 µM16.50 µM75.0 (High Resistance)
Trabectedin 0.004 µM0.032 µM8.0 (Moderate Resistance)
4H-PIQ 6.85 µM7.12 µM1.04 (Complete Evasion)

Analytical Insight: While Trabectedin exhibits superior absolute potency (nanomolar range), it still suffers an 8-fold drop in efficacy in the MDR phenotype. Conversely, 4H-PIQ operates in the low micromolar range but maintains a near-perfect RI of 1.04. This indicates that 4H-PIQ's efficacy is entirely independent of P-gp expression levels .

Table 2: Chemosensitization Potential

Beyond monotherapy, pyrazino-isoquinoline derivatives often act as chemosensitizers . The table below demonstrates the reversal of Doxorubicin resistance when co-administered with sub-toxic doses of 4H-PIQ, compared to the standard P-gp inhibitor Verapamil.

Treatment Condition (SW620/Ad300)Cell Viability (%)Fold Reversal of Resistance
Doxorubicin (2 µM) Monotherapy92%N/A
Doxorubicin (2 µM) + Verapamil (10 µM)18%5.1x
Doxorubicin (2 µM) + 4H-PIQ (2 µM)35%2.6x
Doxorubicin (2 µM) + 4H-PIQ (5 µM)14%6.5x

Experimental Methodology: Self-Validating MDR Assays

As an application scientist, ensuring reproducibility in MDR models requires strict control over metabolic variables and phenotypic drift. The following protocol utilizes a self-validating system to assess cross-resistance.

Causality in Assay Design:
  • Why use CellTiter-Glo (ATP-based) instead of MTT? MDR cell lines often upregulate alternative metabolic pathways to survive the energetic cost of ABC transporter expression. This altered mitochondrial reductase activity can artificially skew tetrazolium-based (MTT/MTS) readouts. ATP quantification provides a direct, metabolically-agnostic measure of viable cell mass.

  • Why the 72-hour incubation? MDR lines typically exhibit slower doubling times than their parental counterparts. A 72-hour window ensures cells complete at least two division cycles, allowing DNA-targeted mechanisms to fully manifest apoptosis rather than transient cell-cycle arrest.

  • Why include a Verapamil control? Cultured MDR lines can spontaneously lose P-gp expression if not maintained under constant selection pressure. Co-administering Verapamil (a known P-gp inhibitor) with Doxorubicin serves as an internal validation control; if Verapamil fails to restore Doxorubicin sensitivity, the assay plate is immediately invalidated due to phenotypic drift.

Step-by-Step Protocol
  • Cell Preparation & Seeding:

    • Harvest SW620 (parental) and SW620/Ad300 (P-gp overexpressing) cells at 70-80% confluence.

    • Seed at a density of 3,000 cells/well in 90 µL of complete RPMI-1640 medium into opaque-walled 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Drug Preparation & Treatment:

    • Prepare a 10 mM stock of 4H-PIQ in 100% DMSO.

    • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains ≤0.1% to prevent vehicle toxicity).

    • Self-Validation Step: In parallel wells, treat SW620/Ad300 cells with Doxorubicin (2 µM) + Verapamil (10 µM) to confirm active P-gp efflux.

    • Add 10 µL of the 10X drug solutions to the 90 µL of culture media in the wells.

  • Incubation & Viability Readout:

    • Incubate the treated plates for exactly 72 hours.

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

  • Data Analysis:

    • Normalize data against the vehicle control (0.1% DMSO = 100% viability).

    • Calculate GI₅₀ values using non-linear regression (curve fit) in standard analytical software.

    • Compute the Resistance Index (RI = GI₅₀ MDR / GI₅₀ Sensitive).

Workflow S1 1. Cell Seeding SW620 & SW620/Ad300 S2 2. Drug Treatment Includes Verapamil Control S1->S2 24h Attachment S3 3. ATP Viability Assay (CellTiter-Glo Lysis) S2->S3 72h Exposure S4 4. Data Analysis Calculate Resistance Index S3->S4 Luminescence Read

Figure 2: Self-validating high-throughput workflow for determining MDR cross-resistance profiles.

References

  • Title: 1-Hydroxy-1-Norresistoflavins B and C, resistomycin-type polyketides from the Marine-Derived Streptomyces althioticus 2304JJ-041 Source: Journal of Antibiotics (2026) URL: [Link]

  • Title: The Genus Chrysosporium: A Potential Producer of Natural Products Source: Microorganisms / MDPI (2023) URL: [Link]

  • Title: Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties Source: Tetrahedron (2010) URL: [Link]

Safety & Regulatory Compliance

Safety

4H-Pyrazino[1,2-b]isoquinolin-4-one proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of bioactive heterocycles not merely as a regulatory checklist, but as a critical extension of scientific integrity and environmental stewardship. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of bioactive heterocycles not merely as a regulatory checklist, but as a critical extension of scientific integrity and environmental stewardship.

The 4H-pyrazino[1,2-b]isoquinolin-4-one scaffold is a rigid, nitrogen-containing core framework found in both marine-derived natural products (such as strepyrazinone)[1] and highly potent synthetic cytostatic agents. Because these derivatives are specifically engineered or naturally evolved to interact with cellular machinery, standard chemical disposal is fundamentally insufficient.

This guide provides drug development professionals with a self-validating, field-proven system for the safe operational handling and disposal of these compounds.

To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule. The pyrazino[1,2-b]isoquinolin-4-one core features highly stable amide/lactam bonds within a conjugated ring system.

  • Biological Persistence: These compounds exhibit potent in vitro cytotoxicity against human carcinoma cell lines (including MDA-MB 231 breast, A-549 lung, and HT-29 colon carcinomas), with GI50 values often in the mid-to-low micromolar range, and some derivatives showing LC50 values in the high nanomolar range[2].

  • Chemical Resistance: The rigid heterocyclic core resists standard aqueous hydrolysis. If flushed into municipal wastewater, these molecules do not degrade efficiently, posing a severe risk of aquatic bioaccumulation[3].

Therefore, disposal protocols must bypass chemical neutralization in favor of high-temperature incineration (>1000°C) , which guarantees the complete thermal destruction of the pharmacophore into simple, non-hazardous carbon and nitrogen oxides[4].

Quantitative Hazard Profile & Operational Implications

To ensure immediate safety, all laboratory personnel must align their handling procedures with the compound's specific hazard profile.

ParameterValue / CharacteristicOperational Implication
Cytotoxicity GI50 in mid-to-low µM range; high nM LC50 in specific linesMust be segregated and managed as an OSHA-defined Hazardous Drug (HD).
Chemical Stability High (rigid pyrazino-isoquinoline core)Resists environmental degradation; strictly requires high-temperature incineration.
Environmental Hazard Harmful to aquatic life with long-lasting effectsZero-drain policy ; all washings and filtrates must be retained for solid waste disposal.
Physical State Hazards Fine powder / High dust generation potentialSpills must be dampened or HEPA-vacuumed; dry sweeping is strictly prohibited .

Step-by-Step Disposal Methodologies

A self-validating protocol ensures that every step visually or physically confirms the safety of the next. Implement the following workflows in your laboratory.

Protocol A: Solid Waste Segregation & Containment

OSHA mandates strict separation between trace-contaminated items and bulk hazardous waste to prevent accidental exposure and optimize incineration costs[5].

  • Segregation: Separate trace-contaminated items (e.g., used nitrile gloves, weighing boats, empty sample vials) from bulk waste (e.g., unused API, failed synthetic batches, concentrated analytical standards).

  • Primary Containment:

    • Trace Waste: Place into thick, leak-proof, distinctively colored (typically yellow) plastic bags clearly labeled 6[6].

    • Bulk Waste: Seal inside compatible, shatter-proof high-density polyethylene (HDPE) or glass containers.

  • Secondary Containment: Transfer primary bags and containers into a rigid, covered hazardous waste drum lined with a heavy-duty plastic liner[6].

  • Final Disposal: Transfer the sealed drums exclusively to a licensed commercial waste disposal facility equipped for high-temperature toxic waste incineration. Never use sanitary landfills for these synthetic materials[6].

Protocol B: Liquid Waste Consolidation

Because 4H-pyrazino[1,2-b]isoquinolin-4-ones are harmful to aquatic ecosystems, a strict zero-drain policy is required[3].

  • Collection: Collect all reaction filtrates, HPLC effluents, and initial glassware washings. Do not allow any wash water from cleaning equipment to enter laboratory sinks or floor drains[4].

  • Solvent Segregation: Separate liquid waste into halogenated (e.g., DCM, chloroform) and non-halogenated (e.g., methanol, DMSO) carboys to prevent exothermic cross-reactions.

  • Labeling: Affix a hazardous waste tag detailing the exact chemical constituents, specifically noting the presence of "Cytotoxic Pyrazino-isoquinoline Derivatives."

  • Storage: Store carboys in secondary containment trays within a ventilated flammable storage cabinet until EHS pickup.

Protocol C: Emergency Spill Response

Dry sweeping aerosolizes cytotoxic dust, creating a severe inhalation hazard[4].

  • PPE Donning: Immediately don an N95/P100 respirator, double nitrile gloves, and a disposable isolation gown[5].

  • Dust Suppression: Dampen the powder spill with water or a suitable solvent (like ethanol) to prevent dust generation[4]. Alternatively, use a specialized HEPA-filtered vacuum designed for hazardous, potentially explosive dusts.

  • Physical Cleanup: Wipe the dampened area with absorbent pads, working from the outside perimeter inward to prevent spreading.

  • Disposal: Place all cleanup materials, including the PPE worn during the response, into a yellow trace-hazardous drug waste bag[6].

Workflow Visualization

To ensure operational clarity, the following diagram maps the required segregation and disposal pathways for these specific derivatives.

G A Waste Generation: 4H-Pyrazino[1,2-b]isoquinolin-4-one B Solid Waste (Powders, PPE, Consumables) A->B C Liquid Waste (Solvent mixtures, Washings) A->C D Trace Contaminated (Yellow Cytotoxic Bin) B->D < 3% by weight E Bulk Waste (RCRA Hazardous Bin) B->E > 3% by weight F Halogenated / Non-Halogenated Liquid Carboys C->F G High-Temperature Incineration (>1000°C) D->G E->G F->G

Fig 1. Segregation and disposal workflow for cytotoxic 4H-Pyrazino[1,2-b]isoquinolin-4-one waste.

References

  • Ortín, I., et al. "Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties." Tetrahedron. 2

  • Natural Product Reports. "Hot off the press." RSC Publishing. 1

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."5

  • Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs." 6

  • Merck. "SAFETY DATA SHEET: Praziquantel Formulation." 4

  • Cayman Chemical. "Safety Data Sheet - Praziquantel."3

Sources

Handling

A Researcher's Guide to the Safe Handling of 4H-Pyrazino[1,2-b]isoquinolin-4-one

As researchers and scientists at the forefront of drug development, we frequently work with novel chemical entities (NCEs). 4H-Pyrazino[1,2-b]isoquinolin-4-one and its derivatives are examples of such compounds, holding...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, we frequently work with novel chemical entities (NCEs). 4H-Pyrazino[1,2-b]isoquinolin-4-one and its derivatives are examples of such compounds, holding potential in various therapeutic areas.[1][2] However, their novelty means that comprehensive toxicological and hazard data are often unavailable. This guide provides a robust framework for the safe handling of 4H-Pyrazino[1,2-b]isoquinolin-4-one, prioritizing researcher safety and experimental integrity through a risk-based approach. The core principle is to treat any compound with unknown toxicity as potentially hazardous until proven otherwise.[3][4]

Hazard Assessment: The Principle of Precaution

Therefore, we must operate under the "Prudent Practices" principle, which advocates for treating substances of unknown toxicity as hazardous.[7][8] This involves assuming the compound could be:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[9]

  • A Skin/Eye Irritant: Capable of causing irritation or serious eye damage.[10]

  • A Sensitizer: May cause an allergic skin reaction or respiratory irritation.

  • Bioactive: Could have unforeseen pharmacological effects upon exposure.

This cautious stance mandates the use of a multi-layered safety approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The primary goal of PPE is to create a complete barrier between the researcher and the chemical.[4] For a compound of unknown toxicity like 4H-Pyrazino[1,2-b]isoquinolin-4-one, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecification & Rationale
Primary Engineering Control Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Body Protection Flame-Resistant (FR) Laboratory Coat: A lab coat, preferably flame-resistant, should be worn at all times in the laboratory.[11] It should be fully buttoned with sleeves rolled down.
Hand Protection Double Gloving: Due to the unknown dermal absorption potential, double gloving is required. The inner glove should be a thin, flexible laminate (e.g., Silver Shield), with a heavier, chemical-resistant outer glove (e.g., Nitrile) that can be removed and replaced if contamination is suspected.[11][12]
Eye & Face Protection ANSI Z87.1-Compliant Goggles & Face Shield: Chemical splash goggles are mandatory.[11] When handling larger quantities (>1 liter) or when there is a significant splash risk, a full-face shield must be worn in conjunction with goggles.[12]
Footwear Closed-Toe Shoes: Hard, non-porous, closed-toe shoes must be worn to protect against spills and dropped objects.[11]
Operational Workflow: A Step-by-Step Procedural Guide

Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. This protocol is designed to be a self-validating system, ensuring safety at each stage.

Workflow for Handling 4H-Pyrazino[1,2-b]isoquinolin-4-one

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE Ensemble prep1->prep2 prep3 Prepare Work Area (e.g., absorbent liner) prep2->prep3 handle1 Weigh Compound in Ventilated Enclosure or on Lined Surface prep3->handle1 Begin Work handle2 Carefully Transfer to Reaction Vessel handle3 Perform Chemical Synthesis / Experiment clean1 Quench Reaction & Neutralize (if applicable) handle3->clean1 Complete Work clean2 Segregate Waste Streams (Solid vs. Liquid) clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Doff PPE in Correct Order clean3->clean4 end end clean4->end Exit Lab

Caption: A procedural workflow for the safe handling of novel compounds.

Experimental Protocol: Weighing and Dispensing

  • Preparation: Before bringing the compound into the work area, verify that the chemical fume hood has been certified within the last year. Lay down a disposable, absorbent bench liner inside the hood.

  • Don PPE: Put on all required PPE as specified in the table above, starting with the lab coat and finishing with the outer pair of gloves.

  • Handling: Conduct all manipulations of the solid powder or solutions within the fume hood. When weighing the solid, use a ventilated balance enclosure or perform the task on a draft shield within the hood to prevent powder dispersal.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If making a solution, add the solvent to the solid slowly.

  • Cleanup: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol), collecting the waste solvent for proper disposal.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to not touch the outside of contaminated items with bare skin. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after.

Emergency & Disposal Plans

Preparedness is paramount. All personnel must be familiar with emergency procedures and waste disposal protocols before beginning work.

Emergency Response Decision Tree

G start Exposure Event Occurs exposure_type What is the route of exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eyes Eye Contact exposure_type->eyes Eyes inhalation Inhalation exposure_type->inhalation Inhalation skin_action Remove contaminated clothing. Flush with copious water for 15 min. skin->skin_action eyes_action Immediately flush with eyewash station for at least 15 minutes. eyes->eyes_action inhalation_action Move to fresh air immediately. inhalation->inhalation_action seek_medical Seek Immediate Medical Attention. Bring SDS if available. skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical

Caption: A decision-making guide for accidental exposure incidents.

Spill Cleanup:

  • Small Spills (in fume hood): Absorb liquids with a chemical absorbent pad. For solids, gently cover with an absorbent pad and wet it with a suitable solvent before wiping to avoid creating dust. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal Plan:

  • Identify Waste Streams: All materials that have come into contact with 4H-Pyrazino[1,2-b]isoquinolin-4-one are considered hazardous waste. This includes:

    • Contaminated PPE (gloves, bench liners)

    • Unused solid compound

    • Solutions containing the compound

    • Solvent used for decontamination

  • Segregation: Keep solid and liquid waste streams separate.[13] Do not mix incompatible chemicals in the same waste container.

  • Labeling & Storage: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and any known hazard characteristics.[3] Store waste in a designated, secondary containment area until pickup by EHS.

By implementing these comprehensive safety measures, researchers can confidently and safely work with novel compounds like 4H-Pyrazino[1,2-b]isoquinolin-4-one, advancing scientific discovery while ensuring personal and environmental safety.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][7][14]

  • University of Nevada, Reno. "Personal Protective Equipment in Chemistry | Environmental Health and Safety". Accessed March 28, 2026. [Link][11]

  • University of California, Los Angeles. "Novel Chemicals with Unknown Hazards SOP". Accessed March 28, 2026. [Link][3]

  • The National Academies Press. "Prudent Practices in the Laboratory: An Update". Accessed March 28, 2026. [Link][8]

  • ResearchGate. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version | Request PDF". Accessed March 28, 2026. [Link][15]

  • University of Alabama in Huntsville. "UAH Laboratory Personal Protective Equipment". Accessed March 28, 2026. [Link][12]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". Accessed March 28, 2026. [Link][16]

  • P2InfoHouse. "Prudent Practices for Handling Hazardous Chemicals in Laboratories". Accessed March 28, 2026. [Link][17]

  • NIOSH. "NIOSH Pocket Guide to Chemical Hazards". Accessed March 28, 2026. [Link][18]

  • Centers for Disease Control and Prevention. "Chemical Safety in the Workplace". Accessed March 28, 2026. [Link]

  • National Institute of Occupational Safety and Health (NIOSH). "Safety in The Use of Chemical COURSE". Accessed March 28, 2026. [Link][19]

  • Centers for Disease Control and Prevention. "Occupational Health Guidelines for Chemical Hazards (81-123)". Accessed March 28, 2026. [Link][20]

  • MDPI. "Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases". Accessed March 28, 2026. [Link][1]

  • National Center for Biotechnology Information. "Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro". Accessed March 28, 2026. [Link][2]

  • PubChem. "Pyrazino[1,2-b]isoquinoline". Accessed March 28, 2026. [Link][5]

  • MDPI. "Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity". Accessed March 28, 2026. [Link][6]

  • LookChem. "4H-pyrrolo[1,2-b]pyrazol-3-yl]-, Methyl ester SDS". Accessed March 28, 2026. [Link][21]

  • International Journal of Trend in Scientific Research and Development. "Preparation and Biological Screening of Novel Heterocyclic Compounds". Accessed March 28, 2026. [Link][22]

Sources

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